JWH-133
描述
属性
IUPAC Name |
(6aR,10aR)-6,6,9-trimethyl-3-(2-methylpentan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O/c1-7-12-21(3,4)16-9-10-17-18-13-15(2)8-11-19(18)22(5,6)23-20(17)14-16/h8-10,14,18-19H,7,11-13H2,1-6H3/t18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBFLLZNALVODA-RBUKOAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)C1=CC2=C(C=C1)C3CC(=CCC3C(O2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)(C)C1=CC2=C(C=C1)[C@@H]3CC(=CC[C@H]3C(O2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426077 | |
| Record name | JWH-133 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259869-55-1 | |
| Record name | JWH 133 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259869-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylbutyl-1-deoxy-delta(9)-THC | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259869551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-133 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-133 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDG8048RDA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JWH-133: A Technical Guide to its Mechanism of Action on Immune Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of JWH-133, a selective cannabinoid receptor 2 (CB2) agonist, on immune cells. This compound has garnered significant interest for its immunomodulatory properties, offering a potential therapeutic avenue for a variety of inflammatory and autoimmune disorders without the psychoactive effects associated with CB1 receptor activation. This document details the signaling pathways modulated by this compound, presents quantitative data on its effects on immune cell function, and provides detailed experimental protocols for key assays.
Core Mechanism of Action: CB2 Receptor Activation
This compound exerts its effects primarily through the activation of the cannabinoid receptor 2 (CB2), a G protein-coupled receptor (GPCR) predominantly expressed on immune cells, including T cells, B cells, macrophages, and dendritic cells. As a selective agonist, this compound binds to and activates CB2 receptors with high affinity (Ki = 3.4 nM), demonstrating approximately 200-fold selectivity over the CB1 receptor.[1] This targeted action on immune cells forms the basis of its immunomodulatory and anti-inflammatory effects.
Upon binding, this compound initiates a cascade of intracellular signaling events. The CB2 receptor is coupled to Gi/o proteins, and its activation by this compound typically leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous cellular processes. The reduction in cAMP levels influences downstream signaling pathways, ultimately modulating immune cell function.
Key Signaling Pathways Modulated by this compound
The activation of CB2 receptors by this compound triggers a complex network of downstream signaling pathways that collectively contribute to its immunomodulatory profile.
1. Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound has been shown to modulate the activity of the MAPK family, including extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK. The specific effects on these pathways can be cell-type and stimulus-dependent but generally contribute to the regulation of cytokine production and cell proliferation. For instance, in certain contexts, this compound can inhibit the activation of p38 MAPK and ERK1/2, leading to reduced production of pro-inflammatory cytokines.
2. Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Evidence suggests that this compound can influence the PI3K/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and differentiation. The activation of this pathway can contribute to the anti-apoptotic and pro-survival effects of this compound observed in some immune cell types.
3. Nuclear Factor-kappa B (NF-κB) Pathway: A key mechanism underlying the anti-inflammatory effects of this compound is its ability to suppress the activation of NF-κB. NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. By inhibiting the degradation of IκBα, an inhibitor of NF-κB, this compound prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory mediators.
Quantitative Effects of this compound on Immune Cell Function
The immunomodulatory effects of this compound have been quantified in various studies, demonstrating its potent anti-inflammatory and regulatory activities.
Macrophage Polarization
This compound promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This is a crucial mechanism for resolving inflammation and promoting tissue repair.
| Marker | Cell Type | Treatment | Change | Reference |
| M1 Markers | ||||
| CCR7 | IBD Patient Macrophages | 100 nM this compound (48h) | ↓ Significant Reduction | [2] |
| CD86 | Duchenne Muscular Dystrophy Patient Macrophages | This compound | ↓ Significant Reduction | [3] |
| iNOS, TNF-α, IL-6, IL-1β | LPS-stimulated RAW264.7 Macrophages | This compound | ↓ Down-regulation | [4] |
| M2 Markers | ||||
| CD206 | IBD Patient Macrophages | 100 nM this compound (48h) | ↑ Significant Increase | [2] |
| pSTAT6 | Duchenne Muscular Dystrophy Patient Macrophages | This compound | ↑ Significant Increase | [3] |
| Arg-1, IL-10 | LPS-stimulated RAW264.7 Macrophages | This compound | ↑ Up-regulation | [4] |
Cytokine Production
This compound significantly alters the cytokine profile of immune cells, generally suppressing the production of pro-inflammatory cytokines while in some cases enhancing anti-inflammatory cytokines.
| Cytokine | Cell Type | Treatment Conditions | Effect | Reference |
| IL-6 | IBD Patient Macrophages | 100 nM this compound (48h) | ↓ Significant Reduction | [2] |
| IL-10 | LPS/IFN-γ stimulated Macrophages | 10 nM - 5 µM this compound (18h) | ↑ Enhanced Production | [5] |
| IL-12p40 | LPS/IFN-γ stimulated Macrophages | 10 nM - 5 µM this compound (18h) | ↓ Concentration-related Inhibition | [5] |
| TNF-α | iBCG-induced J774A.1 Macrophages | 10 µM this compound | ↓ Reduced Release | [6] |
| IL-1β | LPS-stimulated RAW264.7 Macrophages | This compound | ↓ Down-regulated Expression | [4] |
T-Cell Function
This compound has been shown to suppress T-cell proliferation and the production of key cytokines involved in autoimmune responses.
| Parameter | Cell Type | Treatment | Effect | Reference |
| Proliferation (in response to mitogen) | T-cells from this compound treated mice | In vivo treatment | ↓ Reduced cell division | |
| IFN-γ and IL-17 production | Splenocytes from CIA mice | 4 mg/kg/day this compound | No significant alteration | [7] |
| Adhesion Molecule Expression (CD162, CD11a) | T-cells | 1 mg/kg this compound (in vivo) | ↓ Down-regulation |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on immune cells.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol outlines the measurement of cytokine concentrations in cell culture supernatants following this compound treatment.
Materials:
-
96-well ELISA plates
-
Capture and biotinylated detection antibodies specific for the cytokine of interest
-
Recombinant cytokine standards
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (PBS with 1% BSA)
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Block non-specific binding by adding assay diluent to each well and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add serially diluted standards and cell culture supernatants (from this compound treated and control cells) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody diluted in assay diluent. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add streptavidin-HRP diluted in assay diluent. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate. Add TMB substrate and incubate until a color change is observed.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the cytokine concentrations in the samples.
Western Blotting for NF-κB Activation
This protocol details the detection of phosphorylated NF-κB p65 (a marker of activation) in immune cells treated with this compound.
Materials:
-
Immune cells (e.g., macrophages, lymphocytes)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p65, anti-total-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat immune cells with this compound at desired concentrations and for the appropriate duration. Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin) and total p65.
Quantitative Real-Time PCR (qRT-PCR) for Macrophage Polarization Markers
This protocol describes the quantification of mRNA expression of M1 and M2 macrophage markers following this compound treatment.
Materials:
-
Macrophages
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for M1 markers (e.g., Nos2, Tnf), M2 markers (e.g., Arg1, Il10), and a housekeeping gene (e.g., Actb)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat macrophages with this compound. Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and qPCR master mix.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Analyze the amplification data. Determine the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene.
Conclusion
This compound is a potent and selective CB2 receptor agonist with significant immunomodulatory and anti-inflammatory properties. Its mechanism of action involves the activation of the CB2 receptor on immune cells, leading to the modulation of key signaling pathways such as MAPK, PI3K/Akt, and NF-κB. This results in a shift in the immune response towards an anti-inflammatory and pro-resolving state, characterized by the polarization of macrophages to an M2 phenotype and the suppression of pro-inflammatory cytokine production. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in a range of immune-mediated diseases. Further research will continue to elucidate the nuanced effects of this compound and pave the way for its clinical application.
References
- 1. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.10. qPCR Analysis of M1 and M2 Macrophage Markers [bio-protocol.org]
- 3. Signaling through cannabinoid receptor 2 suppresses murine dendritic cell migration by inhibiting matrix metalloproteinase 9 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JCI - Inhibition of skin tumor growth and angiogenesis in vivo by activation of cannabinoid receptors [jci.org]
- 6. Activation of Cannabinoid Receptor 2 Attenuates Leukocyte–Endothelial Cell Interactions and Blood–Brain Barrier Dysfunction under Inflammatory Conditions | Journal of Neuroscience [jneurosci.org]
- 7. Frontiers | Taurine Antagonizes Macrophages M1 Polarization by Mitophagy-Glycolysis Switch Blockage via Dragging SAM-PP2Ac Transmethylation [frontiersin.org]
In-Depth Technical Guide to the Pharmacological Properties of JWH-133, a Selective CB2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JWH-133 is a potent and highly selective synthetic agonist for the cannabinoid receptor type 2 (CB2). As a member of the dibenzopyran class of cannabinoids, it has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the CB2 receptor. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and downstream signaling pathways. Detailed methodologies for key in vitro and in vivo experiments are presented to facilitate further research and development of CB2-targeted therapeutics.
Introduction
The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, is a critical regulator of numerous physiological processes. The CB2 receptor, primarily expressed in immune cells and peripheral tissues, has emerged as a promising therapeutic target for a range of conditions, including inflammatory disorders, neuropathic pain, and cancer, without the psychoactive effects associated with the cannabinoid receptor type 1 (CB1).[1][2] this compound, a classical synthetic cannabinoid, exhibits high affinity and over 200-fold selectivity for the CB2 receptor over the CB1 receptor, making it an ideal probe for investigating CB2 receptor function.[2][3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the interaction of this compound with cannabinoid receptors.
Table 1: Binding Affinity of this compound for Human and Murine Cannabinoid Receptors
| Receptor | Species | Ki (nM) | Reference |
| CB2 | Human | 3.4 | [3] |
| CB1 | Human | 677 | [2] |
| CB2 | Murine | Full agonist | [2] |
Table 2: Functional Activity of this compound at the Human CB2 Receptor
| Assay Type | Parameter | Value | Cell Line | Reference |
| cAMP Inhibition | Agonist | Full Agonist | CHO-hCB2 | [4] |
| GTPγS Binding | Agonist | Full Agonist | CHO-hCB2 | [5] |
| β-Arrestin Recruitment | Agonist | Full Agonist | CHO-K1 | [5] |
Signaling Pathways of this compound at the CB2 Receptor
Activation of the CB2 receptor by this compound, a Gi/o-coupled G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[6]
-
Inhibition of Adenylyl Cyclase: The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.[4]
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound has been shown to activate the MAPK pathway, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis.[6]
-
Activation of Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt signaling cascade, which plays a key role in cell survival and proliferation, is also modulated by this compound-mediated CB2 receptor activation.[6]
-
AMP-Activated Protein Kinase (AMPK) Pathway: In certain cellular contexts, this compound has been demonstrated to activate the AMPK pathway, a key sensor of cellular energy status.[4]
Detailed Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the CB2 receptor.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor (CHO-hCB2) are cultured in appropriate media.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled CB2 ligand (e.g., [3H]CP55,940) and varying concentrations of unlabeled this compound.
-
Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity.
-
Cell Culture: CHO-hCB2 cells are seeded in 96-well plates.
-
Assay: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with forskolin to induce cAMP production. This compound is then added at various concentrations.
-
Detection: Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: A dose-response curve is generated to determine the EC50 (potency) and Emax (efficacy) of this compound.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the activation of the MAPK signaling pathway.
-
Cell Culture and Treatment: Cells expressing the CB2 receptor are treated with various concentrations of this compound for a specified time.
-
Cell Lysis: Cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: An appropriate secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
Data Analysis: The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of pathway activation.
In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Mice
This model is commonly used to assess the anti-inflammatory effects of compounds.
-
Animals: Male Swiss albino mice are typically used.
-
Procedure: A sub-plantar injection of carrageenan is administered to the right hind paw to induce inflammation.
-
Treatment: this compound is administered intraperitoneally at various doses prior to carrageenan injection.
-
Measurement: Paw volume is measured at different time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of this compound-treated animals with that of the vehicle-treated control group.
In Vitro and In Vivo Effects
This compound has demonstrated a wide range of pharmacological effects in both cellular and animal models, primarily mediated through its agonist activity at the CB2 receptor.
-
Anti-inflammatory Effects: this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in various inflammatory models.[6][7] In vivo, it attenuates inflammation in models of arthritis, colitis, and neuroinflammation.[1][7][8]
-
Anticancer Properties: this compound has been found to inhibit the proliferation of various cancer cell lines and reduce tumor growth in animal models.[4][9] These effects are often associated with the induction of apoptosis and inhibition of angiogenesis.[9]
-
Neuroprotective Effects: Studies have indicated that this compound can exert neuroprotective effects in models of neurodegenerative diseases and ischemic injury.[1]
-
Cardioprotective and Hepatoprotective Activities: this compound has shown protective effects against cardiac and liver injury in preclinical models.[1]
Conclusion
This compound is a well-characterized, potent, and highly selective CB2 receptor full agonist. Its diverse pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties, underscore the therapeutic potential of targeting the CB2 receptor. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and other selective CB2 agonists. Further research is warranted to fully elucidate the nuanced signaling pathways and to translate the promising preclinical findings into clinical applications.
References
- 1. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cannabinoid Type-2 Receptor Agonist, JWH133 May Be a Possible Candidate for Targeting Infection, Inflammation, and Immunity in COVID-19 [mdpi.com]
- 7. Anti-inflammatory property of the cannabinoid receptor-2-selective agonist this compound in a rodent model of autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CB2R agonist this compound attenuates chronic inflammation by restraining M1 macrophage polarization via Nrf2/HO-1 pathway in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-proliferative and anti-angiogenic effects of CB2R agonist (this compound) in non-small lung cancer cells (A549) and human umbilical vein endothelial cells: an in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
JWH-133: A Technical Guide to its High Selectivity for Cannabinoid Receptor 2
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of JWH-133, a synthetic cannabinoid renowned for its high selectivity as an agonist for the Cannabinoid Receptor 2 (CB2) over the Cannabinoid Receptor 1 (CB1). This selectivity makes this compound a valuable pharmacological tool for investigating the therapeutic potential of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues, thereby avoiding the psychoactive effects associated with CB1 receptor activation in the central nervous system.[1][2][3]
Quantitative Analysis: Binding Affinity and Functional Potency
This compound, a derivative of Δ8-tetrahydrocannabinol, demonstrates a significant preference for the CB2 receptor.[2] Its binding affinity (Ki) is approximately 200 times greater for CB2 than for CB1.[2][3][4][5] This high degree of selectivity is a key characteristic that underpins its use in preclinical research targeting inflammation, pain, and various immune-related disorders.[2][3][6]
The quantitative data from various studies are summarized below, highlighting the compound's pharmacological profile. Lower Ki and EC50 values are indicative of higher binding affinity and functional potency, respectively.[1]
| Compound | Receptor | Binding Affinity (Ki) | Functional Potency (EC50) | Selectivity (CB1/CB2 Ki Ratio) |
| This compound | hCB2 | 3.4 nM [1][2][4][5] | 4.2 nM (cAMP inhibition) [1] | ~200-fold for CB2 [1][2][3] |
| hCB1 | 677 nM [2][4][5] | Inactive (only 20% activity at 10 µM)[2][3] |
Core Signaling Pathways of this compound at the CB2 Receptor
Activation of the CB2 receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), by this compound initiates a cascade of intracellular signaling events.[1][7] The primary and most well-characterized pathway involves the inhibition of adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels.[1][7] This, in turn, modulates the activity of downstream effectors like Protein Kinase A (PKA).[7] Additionally, CB2 receptor activation can stimulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[1][6]
Experimental Protocols
The determination of this compound's binding affinity and functional potency relies on standardized in vitro assays. The methodologies for these key experiments are detailed below.
Radioligand Binding Assay for Ki Determination
This competitive binding assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.[8]
1. Membrane Preparation:
-
Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) that have been engineered to overexpress the human CB1 or CB2 receptor.[8]
-
This is achieved through cell homogenization followed by centrifugation to isolate the membrane fraction containing the receptors.
2. Competitive Incubation:
-
The prepared membranes are incubated in a buffer solution.[8]
-
The incubation mixture contains:
-
A fixed concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).[8]
-
A range of increasing concentrations of the unlabeled test compound, this compound.[8]
-
Parallel incubations are performed for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled agonist).
-
3. Separation and Quantification:
-
After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
The filters are washed to remove any unbound radioactivity.
-
The amount of radioactivity trapped on the filters, corresponding to the bound ligand, is quantified using liquid scintillation counting.
4. Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor (this compound) concentration.
-
A sigmoidal competition curve is generated, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
cAMP Functional Assay for EC50 Determination
This assay measures the functional consequence of receptor activation by quantifying the inhibition of cAMP production, providing the compound's potency (EC50) and efficacy (Emax).[1][8]
1. Cell Culture and Stimulation:
-
CB2-expressing cells are cultured in appropriate media.[8]
-
Cells are treated with forskolin, an adenylyl cyclase activator, to stimulate and elevate baseline cAMP production.[8]
-
Immediately after or concurrently, varying concentrations of the agonist (this compound) are added to the cells.[8]
2. Cell Lysis and Detection:
-
Following a specific incubation period, the cells are lysed to release intracellular contents.[8]
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[8]
3. Data Analysis:
-
A dose-response curve is generated by plotting the level of cAMP inhibition against the logarithm of the this compound concentration.
-
The EC50 is determined from this curve, representing the concentration of this compound that produces 50% of its maximal inhibitory effect on cAMP production.
-
The maximal effect (Emax) is also determined, indicating whether the compound is a full or partial agonist. This compound is considered a full agonist at the CB2 receptor.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Genesis of a Selective Tool: A Technical History of JWH-133 Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JWH-133, a classical dibenzopyran cannabinoid analogue, represents a significant milestone in the study of the endocannabinoid system. Developed by the laboratory of Professor John W. Huffman, this compound was one of the first synthetic ligands to exhibit high selectivity for the cannabinoid type 2 (CB2) receptor over the cannabinoid type 1 (CB1) receptor. This selectivity has established this compound as an invaluable pharmacological tool, enabling researchers to probe the function of the CB2 receptor without the confounding psychotropic effects mediated by CB1 activation. This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, complete with detailed experimental protocols and a summary of its key binding affinities.
Discovery and Historical Context
The development of this compound is rooted in a systematic exploration of structure-activity relationships (SAR) within the classical cannabinoid scaffold. In the 1980s and 1990s, research funded by the National Institute on Drug Abuse (NIDA) aimed to create molecular probes to better understand the newly discovered cannabinoid receptors.[1][2] Professor John W. Huffman's research group at Clemson University was at the forefront of this effort, synthesizing hundreds of novel cannabinoid compounds.[1]
The critical breakthrough leading to CB2 selectivity came from the observation that modifications to the phenolic hydroxyl group at the C-1 position of the dibenzopyran ring could drastically alter receptor affinity and selectivity.[3][4] Huffman's team discovered that removing this hydroxyl group from Δ⁸-tetrahydrocannabinol (Δ⁸-THC) analogues diminished CB1 affinity while often maintaining or increasing CB2 affinity.[4][5]
This strategic chemical modification gave rise to a series of 1-deoxy-Δ⁸-THC analogues. This compound, chemically named (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran, emerged from this series as a compound with a particularly favorable profile. As reported in their seminal 1999 publication in Bioorganic & Medicinal Chemistry, this compound demonstrated a high affinity for the CB2 receptor and approximately 200-fold greater selectivity for CB2 over CB1.[4][6][7] This discovery provided the scientific community with a potent and selective CB2 agonist, paving the way for extensive research into the therapeutic potential of targeting the CB2 receptor for various pathologies, including inflammation, pain, and neurodegenerative diseases, without inducing psychoactivity.[6][8][9][10]
Quantitative Pharmacological Data
The defining characteristic of this compound is its binding affinity and selectivity for the CB2 receptor. This was primarily determined through competitive radioligand binding assays. The key quantitative data for this compound and a related, less selective compound are summarized below for comparison.
| Compound | Chemical Name | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Selectivity Ratio (CB1 Kᵢ / CB2 Kᵢ) |
| This compound | 3-(1',1'-Dimethylbutyl)-1-deoxy-Δ⁸-THC | 677 ± 132 | 3.4 ± 1.0 | ~200 |
| JWH-051 | 1-Deoxy-11-hydroxy-Δ⁸-THC | 43 ± 4 | 13 ± 2 | ~3.3 |
| Data sourced from Huffman et al., 1999.[6] |
Synthesis and Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from a substituted resorcinol and p-mentha-2,8-dien-1-ol. The general workflow is outlined below. The key step for achieving CB2 selectivity is the final removal of the phenolic hydroxyl group.
Experimental Protocol: Radioligand Competition Binding Assay
This protocol outlines the method used to determine the binding affinities (Kᵢ values) of this compound for the CB1 and CB2 receptors.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound (this compound) by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to cannabinoid receptors.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably transfected with human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: WIN 55,212-2 (10 µM).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl with 0.05% BSA, pH 7.4 (ice-cold).
-
Equipment: 96-well filter plates (GF/C glass fiber), vacuum filtration manifold, scintillation counter, scintillation cocktail.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in binding buffer to achieve a range of final assay concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Dilute [³H]CP-55,940 in binding buffer to a final concentration approximately equal to its dissociation constant (Kₑ).
-
Thaw receptor membrane preparations on ice and dilute to the appropriate concentration in binding buffer (e.g., 10-20 µg protein per well).
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Add binding buffer, radioligand, and receptor membranes.
-
Non-specific Binding: Add WIN 55,212-2, radioligand, and receptor membranes.
-
Competition Binding: Add varying concentrations of this compound, radioligand, and receptor membranes.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.
-
Harvesting: Terminate the incubation by rapid vacuum filtration through the GF/C filter plate. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters 3-5 times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter mat, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Experimental Protocol: [³⁵S]GTPγS Functional Assay
This functional assay measures G-protein activation to determine the potency (EC₅₀) and efficacy of an agonist like this compound.
Objective: To quantify the activation of G-proteins by this compound at the CB2 receptor by measuring the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS.
Materials:
-
Receptor Source: Cell membranes expressing human CB2 receptors.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound.
-
Reagents: Guanosine diphosphate (GDP), unlabeled GTPγS (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Equipment: As described in the binding assay protocol.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound.
-
Prepare solutions of GDP (final concentration ~30 µM) and [³⁵S]GTPγS (final concentration ~0.1 nM) in assay buffer.
-
Pre-couple receptor membranes with GDP by incubating them on ice for at least 15 minutes.
-
-
Assay Setup (in triplicate):
-
Basal Binding: Add assay buffer, GDP-coupled membranes, and [³⁵S]GTPγS.
-
Non-specific Binding: Add unlabeled GTPγS (10 µM), GDP-coupled membranes, and [³⁵S]GTPγS.
-
Agonist-Stimulated Binding: Add varying concentrations of this compound, GDP-coupled membranes, and [³⁵S]GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Harvesting: Stop the reaction by rapid vacuum filtration through a GF/C filter plate.
-
Washing: Wash filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the bound [³⁵S]GTPγS via scintillation counting.
-
Data Analysis:
-
Calculate the specific agonist-stimulated binding by subtracting the basal binding from the binding observed at each this compound concentration.
-
Plot the stimulated binding against the log concentration of this compound.
-
Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal stimulation), which indicate the compound's potency and efficacy, respectively. This compound is characterized as a full agonist at the CB2 receptor.[4]
-
Core Signaling Pathway
This compound exerts its effects by activating the CB2 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling cascade involves coupling to inhibitory G-proteins (Gαi/o).
Upon binding of this compound, the CB2 receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the α-subunit of the associated G-protein. The Gαi/o subunit then dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP), which in turn reduces the activity of protein kinase A (PKA) and modulates downstream cellular responses.[7]
References
- 1. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacology of a very potent cannabinoid lacking a phenolic hydroxyl with high affinity for the CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(1',1'-Dimethylbutyl)-1-deoxy-delta8-THC and related compounds: synthesis of selective ligands for the CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the development of selective ligands for the cannabinoid CB(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Bromo-3-(1′,1′-dimethylalkyl)-1-deoxy-Δ8-tetrahydrocannabinols: New Selective Ligands for the Cannabinoid CB2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
JWH-133: A Technical Guide to its Binding Affinity and Ki Values
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding characteristics of JWH-133, a selective agonist for the cannabinoid receptor type 2 (CB2). The document details its binding affinity, Ki values, and the experimental protocols used for their determination. Furthermore, it elucidates the principal signaling pathways activated by this compound binding.
Introduction
This compound is a synthetic cannabinoid of the dibenzopyran class that has garnered significant interest in the scientific community for its high selectivity for the CB2 receptor over the CB1 receptor.[1][2] This selectivity makes it a valuable research tool for investigating the physiological and pathological roles of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues.[3] Its limited affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids, makes this compound a compound of interest for therapeutic development, particularly in the context of inflammatory and neurodegenerative diseases.[1]
Binding Affinity and Ki Values
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. This compound exhibits a high and selective affinity for the CB2 receptor.
Data Presentation
The following tables summarize the quantitative data for this compound's binding affinity at human and mouse cannabinoid receptors.
Table 1: this compound Binding Affinity (Ki) at Human Cannabinoid Receptors
| Receptor | Ki (nM) | Reference |
| Human CB1 | 677 | [1] |
| Human CB2 | 3.4 | [1][2] |
Table 2: this compound Binding Affinity and Selectivity at Human and Mouse Cannabinoid Receptors
| Species | Receptor | pKi | Ki (nM) | Selectivity (CB1/CB2) | Reference |
| Human | CB1 | ~6.17 | 677 | ~200-fold for CB2 | [1][4] |
| Human | CB2 | ~8.47 | 3.4 | [1][4] | |
| Mouse | CB1 | - | - | ~40-fold for CB2 | [4] |
| Mouse | CB2 | - | - | [4] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Experimental Protocols
The determination of Ki values for this compound is typically achieved through competitive radioligand binding assays. These assays measure the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the cannabinoid receptors.
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human or mouse CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [³H]CP-55,940).
-
This compound (test compound).
-
Non-specific binding control (a high concentration of a non-radiolabeled, high-affinity cannabinoid ligand, e.g., WIN-55,212-2).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).
-
96-well plates.
-
Filtration system (cell harvester and glass fiber filters).
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells stably expressing the target cannabinoid receptor.
-
Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand, and the membrane preparation to designated wells.
-
Non-specific Binding: Add the non-specific binding control, the radioligand, and the membrane preparation to another set of wells.
-
Competitive Binding: Add serial dilutions of this compound, the radioligand, and the membrane preparation to the remaining wells.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[5]
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[5]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
Activation of the CB2 receptor by this compound, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the inhibition of adenylyl cyclase.
Canonical G-Protein Signaling Pathway
Upon binding of this compound, the CB2 receptor undergoes a conformational change, leading to the activation of an associated inhibitory G protein (Gi/o). The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA).
Furthermore, this compound-mediated CB2 receptor activation has been shown to modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[6]
Mandatory Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
References
- 1. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The CB2 Receptor in Immune Regulation and Disease: Genetic Architecture, Epigenetic Control, and Emerging Therapeutic Strategies [mdpi.com]
- 4. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
In vivo and in vitro effects of JWH-133
An In-depth Technical Guide on the In Vivo and In Vitro Effects of JWH-133
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic cannabinoid renowned for its high selectivity and potency as a cannabinoid receptor 2 (CB2R) agonist. With a binding affinity approximately 200 times greater for the CB2 receptor than for the CB1 receptor, this compound has emerged as a critical pharmacological tool for investigating the therapeutic potential of CB2R modulation while avoiding the psychoactive effects associated with CB1R activation.[1] This document provides a comprehensive technical overview of the documented in vivo and in vitro effects of this compound. It summarizes key quantitative data, details common experimental methodologies, and visualizes the complex signaling pathways influenced by this agonist. The compiled evidence underscores the pleiotropic effects of this compound, including its anti-inflammatory, anti-cancer, immunomodulatory, and neuroprotective properties, making it a compound of significant interest for drug development in oncology, immunology, and neurology.[2][3]
Core Pharmacological Profile
This compound, chemically known as 3-(1',1'-Dimethylbutyl)-1-deoxy-Δ8-THC, is a classical cannabinoid derivative.[1] Its defining characteristic is its function as a potent and highly selective full agonist for the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues, with lower expression levels in the central nervous system under normal physiological conditions.[2][4] This selectivity is fundamental to its therapeutic appeal, as it allows for the targeted modulation of peripheral pathophysiological processes without inducing the psychotropic effects mediated by the CB1 receptor.[3]
Table 1: Receptor Binding and Selectivity
| Parameter | Value | Receptor | Reference |
| Ki | 3.4 nM | Cannabinoid Receptor 2 (CB2) | [1] |
| Ki | 677 nM | Cannabinoid Receptor 1 (CB1) | [1][2] |
| Selectivity Ratio | ~200-fold | CB2 over CB1 | [1] |
In Vitro Effects of this compound
In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms of this compound. These studies consistently demonstrate its ability to inhibit cell proliferation, induce apoptosis, and prevent angiogenesis in various cancer cell lines, as well as exert potent anti-inflammatory effects on immune cells.
Anti-Cancer Properties
This compound has demonstrated significant anti-neoplastic activity across a range of cancer cell types. Its effects are primarily mediated by the activation of CB2 receptors, leading to the modulation of key signaling pathways that govern cell survival, proliferation, and death.
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| C6 Glioma | Brain Cancer | ~50% reduction in cell viability | Not specified | [2][4] |
| A549 | Non-Small Cell Lung Cancer | Cytotoxicity | 100 µM | [5] |
| A549 | Non-Small Cell Lung Cancer | Inhibition of colony formation | 10 nM - 10 µM | [5] |
| MDA-MB-231, 4T1, MCF7 | Breast Cancer | Decreased cell viability | Low µM | [2] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Promotion of apoptosis | Not specified | [2] |
| HUVEC | Endothelial Cells | Inhibition of cell migration | 1 µM - 100 µM | [5] |
| SH-SY5Y | Neuroblastoma | Decreased cell viability & proliferation | 10 - 40 µM | [6] |
Anti-Inflammatory and Immunomodulatory Effects
Activation of CB2R by this compound on immune cells, such as macrophages and microglia, leads to a significant reduction in the production of pro-inflammatory mediators. This is a cornerstone of its therapeutic potential in a variety of inflammatory and autoimmune disorders.
-
In lipopolysaccharide (LPS)-stimulated macrophages, this compound enhances the secretion of the anti-inflammatory cytokine IL-10 while downregulating the IL-12 subunit p40.
-
It has been shown to restrain M1 macrophage polarization (pro-inflammatory) and promote an M2 phenotype (anti-inflammatory) by activating the Nrf2/HO-1 pathway.[7]
-
In microglia, this compound mitigates neuroinflammation by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][9]
In Vivo Effects of this compound
Preclinical animal models have corroborated the therapeutic potential observed in vitro, demonstrating the efficacy of this compound in oncology, neuroinflammation, and arthritis, among other conditions.
Table 3: Quantitative In Vivo Therapeutic Effects
| Animal Model | Disease/Condition | Treatment Regimen | Key Finding | Reference |
| Rag-2-/- Mouse | Glioma Xenograft | Intratumoral administration | ~71% reduction in tumor growth | [2] |
| SCID Mouse | Ovarian Cancer Xenograft | Chronic (30 days) administration | Increased ectopic tumor growth | [10][11] |
| CIA Mouse | Collagen-Induced Arthritis | 4 mg/kg/day (i.p.) | Significant reduction in arthritis score and paw swelling | [12] |
| Rat Model | Okadaic Acid-Induced Neurodegeneration | Not specified | Prevention of spatial memory impairment | [13] |
| ApoE-knockout Mouse | Hypercholesterolemia-induced Erectile Dysfunction | Treatment for 3 weeks | Reduced ROS production and collagen content in corpus cavernosum | [14] |
| Diet-Induced Obese Mouse | Obesity/Chronic Inflammation | Not specified | Reduced body weight gain and improved insulin sensitivity | [7] |
Note: The finding that chronic this compound administration increased tumor growth in an established ovarian cancer model highlights the complexity of cannabinoid signaling and underscores the need for further research into dose-timing and tumor microenvironment specifics.[10][11]
Signaling Pathways and Mechanisms of Action
The diverse biological effects of this compound stem from its ability to modulate multiple intracellular signaling cascades upon binding to the G-protein coupled CB2 receptor.
Anti-Cancer Signaling
In cancer cells, this compound triggers apoptosis and inhibits proliferation through several interconnected pathways. A primary mechanism involves the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) and Protein Kinase A (PKA) activity.[4] This disinhibits CaMKKβ, which in turn activates AMP-activated protein kinase (AMPK).[4] Activated AMPK then promotes cell cycle arrest and apoptosis by phosphorylating p53, increasing p21 expression, and inhibiting the pro-survival mTOR pathway.[4] Concurrently, this compound has been shown to suppress the PI3K/Akt signaling axis, a critical pathway for tumor growth and survival.[2][8]
Caption: this compound anti-cancer signaling cascade in glioma cells.
Anti-Inflammatory Signaling
This compound exerts its anti-inflammatory effects by suppressing key pro-inflammatory pathways. Activation of CB2R inhibits the MAPK/JNK and NF-κB pathways, which are central regulators of inflammatory gene expression, including cytokines and chemokines.[8] In models of neuroinflammation, CB2R activation by this compound promotes the autophagic degradation of the NLRP3 inflammasome, a key component of the innate immune response, thereby reducing the release of IL-1β.[15]
Caption: Key anti-inflammatory pathways modulated by this compound.
Experimental Protocols
The following are generalized methodologies for key experiments frequently cited in this compound research. Researchers should consult the specific publications for detailed protocols and optimizations.
In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Plate cells (e.g., C6 glioma, A549) in 96-well plates at a predetermined optimal density (e.g., 5x10⁵ cells/cm²) and allow them to adhere overnight.[4]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 40 µM) or vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, 72 hours).[4][6]
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
Caption: Standard workflow for an MTT cell viability assay.
In Vivo Glioma Xenograft Model
-
Cell Implantation: Culture C6 glioma cells and prepare a single-cell suspension in a suitable medium (e.g., PBS).
-
Animal Model: Use immunocompromised mice (e.g., Rag-2⁻/⁻) to prevent graft rejection.[2]
-
Tumor Induction: Subcutaneously or intracranially inject a specific number of C6 cells into the flank or brain of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable or measurable size (e.g., 50-100 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., via intratumoral injection) or vehicle according to the study's dosing schedule and duration.[2]
-
Monitoring: Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²). Also, monitor animal weight and overall health.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Analyze tumors for weight, volume, and biomarkers of interest (e.g., Ki67 for proliferation, caspase-3 for apoptosis) via immunohistochemistry or Western blot.[2]
Conclusion and Future Directions
This compound is a powerful and selective CB2 receptor agonist that has consistently demonstrated significant therapeutic potential in preclinical models of cancer and inflammatory diseases. Its ability to induce apoptosis, inhibit proliferation, and suppress inflammation through well-defined signaling pathways makes it an attractive candidate for further drug development. However, critical questions remain. The paradoxical tumor-promoting effect observed in an ovarian cancer model highlights the need for a deeper understanding of how the timing of administration and the specific tumor microenvironment influence CB2R signaling.[10] Future research should focus on comprehensive pharmacokinetic and toxicology studies, exploration of combination therapies, and clinical trials to translate the promising preclinical findings into viable therapeutic strategies for human diseases.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 3. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-proliferative and anti-angiogenic effects of CB2R agonist (this compound) in non-small lung cancer cells (A549) and human umbilical vein endothelial cells: an in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Selective Cannabinoid CB₂ Receptor Agonist, Exerts Toxic Effects on Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CB2R agonist this compound attenuates chronic inflammation by restraining M1 macrophage polarization via Nrf2/HO-1 pathway in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Chronic Administration of Cannabinoid Receptor 2 Agonist (this compound) Increases Ectopic Ovarian Tumor Growth and Endocannabinoids (Anandamide and 2-Arachidonoyl Glycerol) Levels in Immunocompromised SCID Female Mice [frontiersin.org]
- 11. Chronic Administration of Cannabinoid Receptor 2 Agonist (this compound) Increases Ectopic Ovarian Tumor Growth and Endocannabinoids (Anandamide and 2-Arachidonoyl Glycerol) Levels in Immunocompromised SCID Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cannabinoid type 2 receptor agonist this compound, attenuates Okadaic acid induced spatial memory impairment and neurodegeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Treatment with CB2 agonist this compound reduces histological features associated with erectile dysfunction in hypercholesterolemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Cannabinoid receptor-2 attenuates neuroinflammation by promoting autophagy-mediated degradation of the NLRP3 inflammasome post spinal cord injury [frontiersin.org]
JWH-133 Signaling in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the signaling pathways activated by JWH-133, a selective cannabinoid receptor 2 (CB2R) agonist, in neuronal cells. This compound has garnered significant interest for its potential therapeutic applications in a range of neurological disorders, owing to its neuroprotective, anti-inflammatory, and neuromodulatory properties, largely devoid of the psychoactive effects associated with cannabinoid receptor 1 (CB1R) activation.[1][2][3] This document summarizes key signaling cascades, presents quantitative data from pertinent studies, details experimental methodologies, and provides visual representations of these complex interactions.
Core Signaling Pathways of this compound in Neuronal Cells
This compound primarily exerts its effects through the activation of the CB2R, a G-protein coupled receptor (GPCR).[2][[“]] While historically considered to be expressed predominantly in immune cells, mounting evidence confirms the presence and functional importance of CB2R in various neuronal populations, including those in the ventral tegmental area (VTA), substantia nigra pars compacta (SNc), and hippocampus.[5][6][7]
Upon binding of this compound, the CB2R couples to inhibitory Gi/o proteins, initiating a cascade of intracellular events that ultimately modulate neuronal function and survival.[2][[“]] The principal signaling pathways are detailed below.
Canonical Gαi/o-Mediated Signaling: Inhibition of Adenylyl Cyclase
The canonical pathway initiated by this compound binding to CB2R involves the inhibition of adenylyl cyclase activity.[2][[“]] This leads to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently decreases the activity of protein kinase A (PKA).[[“]][8] The downstream consequences of reduced PKA activity are vast and can influence gene transcription and the function of various ion channels and enzymes.[[“]][9]
Mitogen-Activated Protein Kinase (MAPK) Pathway
This compound has been shown to modulate the MAPK signaling cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][10] Activation of the ERK1/2 pathway is often associated with cell survival, proliferation, and plasticity.[6] In some neuronal contexts, this compound-induced ERK1/2 activation contributes to its neuroprotective effects.[11] However, the response can be cell-type specific, with some studies reporting pro-inflammatory signaling via ERK1/2 in non-neuronal cells.[12]
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway
A critical pathway for promoting cell survival and neuroprotection is the PI3K/Akt signaling cascade. This compound has been demonstrated to activate this pathway in various neuronal models.[13][14][15] Activation of PI3K leads to the phosphorylation and activation of Akt, a serine/threonine kinase that subsequently phosphorylates a multitude of downstream targets to inhibit apoptosis and promote cell survival.[14][16] This includes the modulation of Bcl-2 family proteins to favor an anti-apoptotic state.[11][17]
Quantitative Data on this compound Effects in Neuronal Cells
The following tables summarize quantitative data from various studies investigating the effects of this compound on neuronal cells.
Table 1: Effects of this compound on Neuronal Firing Properties
| Parameter | Neuron Type | This compound Concentration | Effect | Reference |
| Spontaneous Firing Rate | VTA Dopamine Neurons | 1-10 µM | Dose-dependent reduction | [18] |
| Spontaneous Firing Rate | SNc Dopamine Neurons | 10-30 µM | Significant reduction | [6] |
| Miniature Excitatory Postsynaptic Currents (mEPSCs) Frequency | SNc Dopamine Neurons | Not specified | Significant reduction | [6] |
| Miniature Inhibitory Postsynaptic Currents (mIPSCs) Frequency | SNc Dopamine Neurons | Not specified | No significant effect | [6] |
| Cell Viability | SH-SY5Y Neuroblastoma Cells | 10-40 µM | Concentration-dependent decrease | [19] |
Table 2: this compound Binding Affinity and Signaling Potency
| Parameter | Receptor/Pathway | Value | Cell Line | Reference |
| Ki | Human CB2 Receptor | 3.4 nM | [20] | |
| pEC50 (pERK signaling) | Human CB2 Receptor | Not specified | [21] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to elucidate the signaling pathways and effects of this compound in neuronal cells.
Electrophysiology
Objective: To measure the effects of this compound on neuronal excitability, including spontaneous firing rates and synaptic currents.[5][6][18]
Methodology:
-
Preparation of Brain Slices or Cultured Neurons: Acute brain slices (e.g., from the VTA or SNc) are prepared from rodents. Alternatively, primary neuronal cultures are used.
-
Patch-Clamp Recording: Whole-cell or cell-attached patch-clamp recordings are performed using glass micropipettes filled with an internal solution.
-
Data Acquisition:
-
Spontaneous Firing: Baseline spontaneous firing activity is recorded in current-clamp mode for a stable period (e.g., 5-10 minutes).[18]
-
Synaptic Currents: Miniature excitatory or inhibitory postsynaptic currents (mEPSCs or mIPSCs) are recorded in voltage-clamp mode.[18] Specific pharmacological agents are used to isolate the currents of interest (e.g., TTX to block action potentials, and antagonists for either GABAa or glutamate receptors).[18]
-
-
This compound Application: this compound is bath-applied at desired concentrations (e.g., 1-30 µM).[18]
-
Data Analysis: Changes in firing frequency, amplitude, and the frequency and amplitude of synaptic currents are analyzed and compared between baseline and drug application periods using appropriate statistical tests (e.g., paired t-test or ANOVA).[18]
Calcium Imaging
Objective: To measure changes in intracellular calcium concentrations as a proxy for neuronal activity in response to this compound.[11][18]
Methodology:
-
Indicator Loading: Neuronal cultures or brain slices are incubated with a calcium indicator dye (e.g., Fluo-8 AM) in an appropriate buffer.[18]
-
Imaging: Baseline fluorescence is recorded using a fluorescence microscope.
-
This compound Application: this compound is introduced into the perfusion buffer at the desired concentration.[18]
-
Data Acquisition: Changes in fluorescence intensity are recorded over time.
-
Data Analysis: Regions of interest (ROIs) are defined around individual neurons. The change in fluorescence intensity (ΔF/F₀) is measured over time for each ROI. Parameters such as the frequency and amplitude of calcium transients are quantified and compared before, during, and after drug application.[18]
Western Blotting
Objective: To determine the effect of this compound on the expression and phosphorylation status of key signaling proteins (e.g., ERK, Akt).[10][13]
Methodology:
-
Cell Lysis: Neuronal cells treated with this compound for specific durations are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-phospho-ERK, anti-total-ERK) followed by incubation with secondary antibodies conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative changes in protein expression or phosphorylation.
References
- 1. svkm-iop.ac.in [svkm-iop.ac.in]
- 2. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological potential of JWH133, a cannabinoid type 2 receptor agonist in neurodegenerative, neurodevelopmental and neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. pnas.org [pnas.org]
- 6. The effect of cannabinoid type Ⅱ receptor on the excitability of substantia nigra dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsciences.com [ijsciences.com]
- 8. mdpi.com [mdpi.com]
- 9. CREB: a multifaceted regulator of neuronal plasticity and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Selective CB2 Receptor Agonism Protects Central Neurons from Remote Axotomy-Induced Apoptosis through the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CB2R induces a protective response for epileptic seizure via the PI3K 110α-AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijsciences.com [ijsciences.com]
- 18. benchchem.com [benchchem.com]
- 19. This compound, a Selective Cannabinoid CB₂ Receptor Agonist, Exerts Toxic Effects on Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rndsystems.com [rndsystems.com]
- 21. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]
JWH-133: A Selective CB2 Agonist for Cytokine Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JWH-133, a synthetic cannabinoid, is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2).[1] This selectivity allows for the modulation of the immune system without the psychoactive effects associated with Cannabinoid Receptor 1 (CB1) activation.[1] Extensive preclinical research has demonstrated the significant role of this compound in modulating cytokine release, positioning it as a promising therapeutic candidate for a variety of inflammatory and autoimmune disorders.[2][3] This technical guide provides a comprehensive overview of the mechanisms of action, key experimental findings, and detailed protocols related to the effects of this compound on cytokine production.
Introduction
The endocannabinoid system, particularly the CB2 receptor, has emerged as a critical target for therapeutic intervention in inflammatory diseases.[3] CB2 receptors are predominantly expressed on immune cells, including macrophages, T cells, and B cells.[4] Their activation initiates a cascade of intracellular signaling events that collectively suppress pro-inflammatory responses and promote anti-inflammatory pathways. This compound, with its high affinity and selectivity for the CB2 receptor (over 200-fold greater than for CB1), serves as an invaluable tool for elucidating these immunomodulatory functions.[1] This document will delve into the specific effects of this compound on the release of key cytokines, the underlying signaling pathways, and the experimental methodologies used to ascertain these effects.
Mechanism of Action: CB2 Receptor-Mediated Signaling
This compound exerts its immunomodulatory effects primarily through the activation of the CB2 receptor, a G protein-coupled receptor (GPCR).[1] Upon binding of this compound, the CB2 receptor couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] This primary signaling event triggers a downstream cascade affecting multiple signaling pathways crucial for cytokine gene expression and release.
Key Signaling Pathways Modulated by this compound:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound has been shown to modulate the phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[1][6] The specific downstream effects on cytokine production can be cell-type and stimulus-dependent. For instance, activation of the ERK1/2 MAPK pathway has been linked to the enhanced secretion of the anti-inflammatory cytokine IL-10 in macrophages.[2]
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling cascade is a central regulator of pro-inflammatory gene expression. This compound has been demonstrated to inhibit the activation of NF-κB, thereby suppressing the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][6]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Activation of the PI3K/Akt pathway by this compound has been implicated in its protective effects in various inflammatory models.[2][7] This pathway can influence cell survival and differentiation, and in the context of microglia, it has been shown to promote a shift towards the anti-inflammatory M2 phenotype.[8]
-
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Pathway: this compound has been found to activate the Nrf2/HO-1 pathway, which plays a crucial role in the antioxidant response and the resolution of inflammation.[9][10] This pathway contributes to the suppression of M1 macrophage polarization and the associated pro-inflammatory cytokine release.[9][10]
Data Presentation: Quantitative Effects of this compound on Cytokine Release
The following tables summarize the quantitative data from various studies investigating the effects of this compound on cytokine production.
| Cytokine | Cell Type/Model | Stimulus | This compound Concentration | Observed Effect | Reference |
| Pro-inflammatory Cytokines | |||||
| TNF-α | Murine Macrophages | LPS | 10 µM | Inhibition of release | [1] |
| TNF-α | Rat Model of Polymicrobial Sepsis | Cecal Ligation and Puncture | Not Specified | Decreased expression | [11] |
| TNF-α | Angiotensin II-treated mice microglia | Angiotensin II | 2 mg/kg | Decreased expression | [12] |
| TNF-α | Rat Model of Uterine Ischemia-Reperfusion | Ischemia-Reperfusion | 1 mg/kg | Significant reduction in expression | [13] |
| IL-1β | Murine Macrophages | LPS | 10 µM | Inhibition of release | [1] |
| IL-1β | Rat Model of Polymicrobial Sepsis | Cecal Ligation and Puncture | Not Specified | Decreased expression | [11] |
| IL-1β | Angiotensin II-treated mice microglia | Angiotensin II | 2 mg/kg | Decreased expression | [12] |
| IL-1β | Rat Model of Uterine Ischemia-Reperfusion | Ischemia-Reperfusion | 1 mg/kg | Significant reduction in expression | [13] |
| IL-6 | Rat Model of Polymicrobial Sepsis | Cecal Ligation and Puncture | Not Specified | Decreased expression | [11] |
| IL-6 | Human Retinal Pigment Epithelial Cells | Not Specified | Not Specified | Increased production | [11] |
| IL-6 | Angiotensin II-treated mice microglia | Angiotensin II | 2 mg/kg | Decreased expression | [12] |
| IL-6 | Rat Model of Uterine Ischemia-Reperfusion | Ischemia-Reperfusion | 1 mg/kg | Significant reduction in expression | [13] |
| IL-12p40 | Murine Macrophages | LPS or Theiler's Virus | Not Specified | Prevention of secretion | [2] |
| Anti-inflammatory Cytokines | |||||
| IL-10 | Murine Macrophages | LPS or Theiler's Virus | Not Specified | Enhanced secretion | [2] |
| IL-10 | Rat Model of Polymicrobial Sepsis | Cecal Ligation and Puncture | Not Specified | Increased expression | [11] |
| IL-10 | LPS/IFN-γ-stimulated macrophages | LPS/IFN-γ | Not Specified | Boosted release | [11] |
| IL-10 | MPP+-treated microglia | MPP+ | 1 µmol/L | Induced expression | [14] |
Experimental Protocols
This section provides an overview of the methodologies employed in key experiments investigating the role of this compound in cytokine modulation.
In Vitro Cytokine Release Assay from Macrophages
-
Cell Culture: Murine macrophage cell lines (e.g., RAW264.7) or primary bone marrow-derived macrophages are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Stimulation: Cells are pre-treated with various concentrations of this compound (e.g., 1-10 µM) or vehicle control for a specified period (e.g., 1 hour). Subsequently, cells are stimulated with a pro-inflammatory agent such as Lipopolysaccharide (LPS; e.g., 1 µg/mL) for a defined duration (e.g., 24 hours).
-
Cytokine Measurement: Supernatants are collected, and cytokine levels (e.g., TNF-α, IL-1β, IL-6, IL-10) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Gene Expression Analysis: Cell lysates can be collected for RNA extraction and subsequent analysis of cytokine gene expression using quantitative real-time polymerase chain reaction (qRT-PCR).
In Vivo Model of Sepsis-Induced Cytokine Storm
-
Animal Model: A model of polymicrobial sepsis is induced in rats via cecal ligation and puncture (CLP).
-
Treatment: this compound is administered to the animals at a specific dose (e.g., 1 mg/kg) at a defined time point relative to the CLP procedure.
-
Sample Collection: At a predetermined time post-CLP, blood and tissue samples (e.g., brain, heart, lung, liver) are collected.
-
Cytokine Analysis: Serum cytokine levels are measured by ELISA. Tissue expression of cytokines and inflammatory markers (e.g., caspase-3, p-NF-κB) is assessed by immunohistochemistry or Western blotting.
Microglial Polarization Assay
-
Cell Culture: Primary microglia or microglial cell lines (e.g., BV-2) are cultured.
-
Treatment: Cells are treated with this compound in the presence or absence of a polarizing stimulus (e.g., LPS for M1, IL-4 for M2).
-
Phenotypic Analysis: The expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg-1, IL-10) markers is analyzed by qRT-PCR, Western blotting, or flow cytometry.
-
Functional Assays: Phagocytic capacity and migratory activity of the treated microglia can also be assessed.
Visualizations: Signaling Pathways and Experimental Workflows
Conclusion
This compound is a powerful research tool and a potential therapeutic agent that selectively targets the CB2 receptor to modulate cytokine release. Its ability to suppress pro-inflammatory cytokines while in some cases enhancing anti-inflammatory cytokine production underscores its significant immunomodulatory potential. The detailed mechanisms and experimental data presented in this guide provide a solid foundation for further research and development in the field of cannabinoid-based anti-inflammatory therapies. Continued investigation into the nuanced roles of this compound in different disease models will be crucial for translating these promising preclinical findings into clinical applications.
References
- 1. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acris.aalto.fi [acris.aalto.fi]
- 8. researchgate.net [researchgate.net]
- 9. CB2R agonist this compound attenuates chronic inflammation by restraining M1 macrophage polarization via Nrf2/HO-1 pathway in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 12. Activation of Cannabinoid Type 2 Receptor in Microglia Reduces Neuroinflammation through Inhibiting Aerobic Glycolysis to Relieve Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Potential of this compound to Inhibit the TLR4/NF-κB Signaling Pathway in Uterine Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
JWH-133 In Vivo Study Protocol for Mouse Models: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-133 is a potent and selective agonist for the cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells. This selectivity makes this compound an attractive therapeutic candidate for a variety of pathological conditions, as it is largely devoid of the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation.[1][2] Preclinical studies have demonstrated its therapeutic potential in models of inflammation, pain, cancer, and neurodegenerative diseases.[1][2][3][4] This document provides a detailed protocol for conducting in vivo studies using this compound in mouse models, with a focus on an inflammatory model. It also summarizes quantitative data from various studies and provides visualizations of key signaling pathways and experimental workflows.
Data Presentation: Quantitative Summary of this compound In Vivo Studies
The following tables summarize the dosages, administration routes, and observed effects of this compound in various mouse models as reported in the scientific literature.
Table 1: this compound Dosing and Administration in Mouse Models
| Mouse Model | Mouse Strain | This compound Dose Range | Administration Route | Vehicle | Key Findings | Reference |
| Autoimmune Uveoretinitis | B10.RIII, BALB/c | 0.015 - 15 mg/kg | Intraperitoneal (i.p.) | Tween 80 | Suppressed disease in a dose-dependent manner. | [5][6] |
| Diet-Induced Obesity | C57BL/6J | Not specified | Not specified | Not specified | Reduced body weight gain and improved insulin sensitivity. | [7] |
| Cocaine-Enhanced Locomotion | Wild-type, CB1-/-, CB2-/- | 10, 20 mg/kg | Intraperitoneal (i.p.) | Not specified | Attenuated cocaine-enhanced locomotion. | [8][9] |
| Ovarian Cancer Xenograft | SCID | 1 mg/kg | Intraperitoneal (i.p.) | 5% ethanol, 5% DMSO, 5% Tween 80, 85% saline | Increased ectopic ovarian tumor growth with chronic administration. | [10][11] |
| Hypercholesterolemia-Induced Erectile Dysfunction | Apolipoprotein-E-knockout | 0.1 mg/kg/day | Intraperitoneal (i.p.) | Not specified | Reduced oxidative stress and collagen content in the corpus cavernosum. | [12][13] |
| Formalin-Induced Pain | Not specified | Not specified | Intraperitoneal (i.p.) | Not specified | Produced an analgesic effect. | [14] |
| Neuropathic Pain | Not specified | Not specified | Self-administration | Not specified | Attenuated spontaneous pain. | [15][16] |
| Ear Edema | Not specified | 20 and 200 µ g/mouse | Intraperitoneal (i.p.) | Not specified | Reduced compound 48/80-induced edema. | [17] |
Table 2: Effects of this compound on Inflammatory and Biochemical Markers
| Model | Marker | Effect of this compound | Reference |
| Diet-Induced Obesity | M1 Macrophage Biomarkers (TNF-α, IL-6, iNOS, IL-1β) | Down-regulation | [7] |
| Diet-Induced Obesity | M2 Macrophage Biomarkers (IL-10, Arginase-1) | Up-regulation | [7] |
| Autoimmune Uveoretinitis | Leukocyte Cytokine/Chemokine Production | Abrogated | [5] |
| Autoimmune Uveoretinitis | Adhesion Molecules (CD162, CD11a) | Reduced expression | [5] |
| Polymicrobial Sepsis (Rat model) | Caspase-3, p-NF-κB, TNF-α, IL-1β, IL-6 | Attenuated expression | [3] |
| Polymicrobial Sepsis (Rat model) | IL-10 | Enhanced expression | [3] |
| Uterine Ischemia/Reperfusion (Rat model) | Malondialdehyde (MDA), p-NF-κB | Decreased levels | [18] |
Experimental Protocols
This section provides a detailed methodology for a common in vivo application of this compound: a lipopolysaccharide (LPS)-induced acute inflammation model in mice.
Protocol: this compound in LPS-Induced Acute Inflammation Mouse Model
1. Animal Model
-
Species: Mouse
-
Strain: C57BL/6J (commonly used for immunological studies)
-
Age: 8-12 weeks
-
Sex: Male or Female (use of a single sex is recommended to reduce variability)
-
Housing: House mice in a temperature- and light-controlled environment with ad libitum access to food and water. Allow at least one week of acclimatization before starting the experiment.
2. Materials and Reagents
-
This compound (Cayman Chemical or other reputable supplier)
-
Vehicle solution: A common vehicle consists of a mixture of ethanol, DMSO, and Tween 80 in saline (e.g., 1:1:1:17 ratio of ethanol:DMSO:Tween 80:saline).[10] The final concentration of organic solvents should be minimized.
-
Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Syringes and needles for administration
-
Blood collection tubes (e.g., with EDTA)
-
Tools for tissue harvesting
3. Experimental Procedure
-
Group Allocation: Randomly divide mice into the following groups (n=6-10 per group):
-
Group 1: Vehicle control (receives vehicle only)
-
Group 2: LPS + Vehicle (receives LPS and vehicle)
-
Group 3: LPS + this compound (low dose)
-
Group 4: LPS + this compound (high dose)
-
-
This compound Administration:
-
Prepare fresh solutions of this compound in the vehicle on the day of the experiment.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical volume is 10 µl/g of body weight.[10] Doses can range from 1 mg/kg to 20 mg/kg based on literature.[8][10] Administer this compound 30-60 minutes prior to LPS challenge.
-
-
Induction of Inflammation:
-
Prepare LPS in sterile saline at the desired concentration.
-
Administer LPS via i.p. injection. The dose of LPS will depend on the desired severity of the inflammatory response (a common dose is 1-5 mg/kg).
-
-
Monitoring and Sample Collection:
-
Monitor mice for signs of sickness (e.g., lethargy, piloerection).
-
At a predetermined time point after LPS administration (e.g., 4, 6, or 24 hours), euthanize the mice.
-
Collect blood via cardiac puncture for cytokine analysis (e.g., ELISA for TNF-α, IL-6).
-
Harvest relevant tissues (e.g., lungs, liver, spleen) for histological analysis or measurement of inflammatory markers. For instance, in a model of acute lung injury, bronchoalveolar lavage can be performed to assess inflammatory cell infiltration.[1]
-
4. Data Analysis
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the different experimental groups.
-
A p-value of <0.05 is typically considered statistically significant.
Mandatory Visualizations
Signaling Pathway of this compound in Inflammation
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 4. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory property of the cannabinoid receptor-2-selective agonist this compound in a rodent model of autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CB2R agonist this compound attenuates chronic inflammation by restraining M1 macrophage polarization via Nrf2/HO-1 pathway in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain Cannabinoid CB2 Receptors Modulate Cocaine’s Actions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Chronic Administration of Cannabinoid Receptor 2 Agonist (this compound) Increases Ectopic Ovarian Tumor Growth and Endocannabinoids (Anandamide and 2-Arachidonoyl Glycerol) Levels in Immunocompromised SCID Female Mice [frontiersin.org]
- 11. Chronic Administration of Cannabinoid Receptor 2 Agonist (this compound) Increases Ectopic Ovarian Tumor Growth and Endocannabinoids (Anandamide and 2-Arachidonoyl Glycerol) Levels in Immunocompromised SCID Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment with CB2 agonist this compound reduces histological features associated with erectile dysfunction in hypercholesterolemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of nicotinic receptor modulators on CB2 cannabinoid receptor agonist (JWH133)-induced antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The cannabinoid CB2 receptor selective agonist JWH133 reduces mast cell oedema in response to compound 48/80 in vivo but not the release of beta-hexosaminidase from skin slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]
Application Notes and Protocols for JWH-133 in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JWH-133, a potent and selective cannabinoid receptor 2 (CB2) agonist, in primary cell culture experiments. This document outlines the pharmacological properties of this compound, detailed protocols for its application in various primary cell types, and methods for assessing its biological effects.
Introduction
This compound is a synthetic cannabinoid that exhibits high selectivity for the CB2 receptor, with an approximately 200-fold greater affinity for CB2 over the CB1 receptor.[1][2][3][4] This selectivity makes it a valuable tool for investigating the therapeutic potential of CB2 receptor activation without the psychotropic effects associated with CB1 receptor agonism.[2][5] this compound has demonstrated a wide range of pharmacological activities, including anti-inflammatory, immunomodulatory, neuroprotective, and anti-cancer effects in numerous preclinical studies.[5][6][7] Its utility in primary cell culture allows for the investigation of these effects in a physiologically relevant context.
Pharmacological Properties of this compound
This compound acts as a full agonist at the CB2 receptor.[1] The activation of this G-protein coupled receptor leads to the modulation of several downstream signaling pathways, which are cell-type dependent and can influence a variety of cellular processes.
| Property | Value | Reference |
| Chemical Name | (6aR,10aR)-3-(1,1-dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran | |
| Molecular Formula | C₂₂H₃₂O | [4] |
| Molecular Weight | 312.49 g/mol | [4] |
| CB2 Receptor Binding Affinity (Ki) | 3.4 nM | [3][4] |
| CB1 Receptor Binding Affinity (Ki) | 677 nM | [3] |
| Solubility | Soluble to 100 mM in ethanol and to 20 mM in DMSO | [4] |
Key Signaling Pathways Modulated by this compound
This compound, through the activation of the CB2 receptor, influences several key intracellular signaling cascades. Understanding these pathways is crucial for interpreting experimental results.
-
Anti-inflammatory and Immunomodulatory Pathways: this compound has been shown to suppress pro-inflammatory cytokine production (e.g., IL-1β, IL-6, TNF-α) and enhance the release of anti-inflammatory cytokines like IL-10.[1][4][8] This is often mediated through the inhibition of the NF-κB and MAPK/JNK signaling pathways.[1][9] It can also modulate immune cell migration and activation.[10][11]
-
Cell Survival and Apoptosis Pathways: In various cell types, this compound can promote cell survival by activating the PI3K/Akt signaling pathway.[2] Conversely, in cancer cells, it can induce apoptosis.[5][12]
-
Metabolic Pathways: this compound can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which can lead to the inhibition of cancer cell growth.[13]
Caption: this compound signaling pathways.
Experimental Protocols
General Considerations for this compound Preparation and Use
-
Stock Solution Preparation: this compound is soluble in ethanol and DMSO.[4] Prepare a high-concentration stock solution (e.g., 10-20 mM in DMSO or 100 mM in ethanol) and store it at -20°C.[4] Minimize freeze-thaw cycles. For a water-soluble formulation, consider using this compound in Tocrisolve™ 100.[14]
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final concentration of the solvent (DMSO or ethanol) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in experiments.
-
Concentration Range: The effective concentration of this compound can vary depending on the primary cell type and the specific assay. A dose-response experiment is recommended to determine the optimal concentration. Based on published studies, a range of 0.1 µM to 10 µM is a good starting point for many primary cell types.[13][15]
Protocol 1: Isolation and Culture of Primary Macrophages and this compound Treatment
This protocol describes the isolation of murine bone marrow-derived macrophages (BMDMs) and their subsequent treatment with this compound to assess anti-inflammatory effects.
Materials:
-
6-8 week old C57BL/6 mice
-
70% Ethanol
-
Sterile PBS
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α, IL-6, and IL-10
Procedure:
-
Isolation of Bone Marrow Cells: Euthanize mice and sterilize the hind legs with 70% ethanol. Dissect the femurs and tibias and flush the bone marrow with sterile PBS using a 27-gauge needle and syringe.
-
Differentiation of Macrophages: Centrifuge the cell suspension, resuspend the pellet in DMEM, and plate the cells in non-tissue culture treated dishes. Culture for 7 days in DMEM supplemented with M-CSF to differentiate the bone marrow cells into macrophages.
-
This compound Treatment: After 7 days, harvest the differentiated BMDMs and seed them into 24-well plates. Allow the cells to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Cytokine Analysis: Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-6, and IL-10 using ELISA kits according to the manufacturer's instructions.
Caption: Workflow for assessing this compound's anti-inflammatory effects on primary macrophages.
Protocol 2: Neuroprotection Assay in Primary Hippocampal Neurons
This protocol outlines a method to evaluate the neuroprotective effects of this compound against amyloid-β (Aβ)-induced toxicity in primary hippocampal neurons.[16]
Materials:
-
E18 rat embryos
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated plates
-
Aβ42 oligomers
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Procedure:
-
Isolation and Culture of Hippocampal Neurons: Dissect the hippocampi from E18 rat embryos and dissociate the tissue to obtain a single-cell suspension. Plate the neurons on poly-D-lysine coated plates in Neurobasal medium.
-
This compound Pre-treatment: After 7 days in vitro, pre-treat the neurons with this compound (e.g., 1, 5, 10 µM) or vehicle for 2 hours.
-
Induction of Neurotoxicity: Expose the neurons to Aβ42 oligomers (e.g., 5 µM) for 24 hours to induce neurotoxicity.
-
Cell Viability Assessment (MTT Assay): a. Remove the culture medium and add fresh medium containing MTT reagent (0.5 mg/mL). b. Incubate for 4 hours at 37°C. c. Solubilize the formazan crystals by adding DMSO. d. Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Protocol 3: Anti-proliferative and Apoptosis Assay in Primary Cancer Cells
This protocol describes how to assess the anti-proliferative and pro-apoptotic effects of this compound on primary cancer cells isolated from a patient tumor biopsy.
Materials:
-
Fresh tumor tissue
-
Collagenase/Dispase enzyme mix
-
Appropriate specialized cancer cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Cell proliferation assay kit (e.g., BrdU or WST-1)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Isolation of Primary Cancer Cells: Mince the fresh tumor tissue and digest it with a collagenase/dispase enzyme mix to obtain a single-cell suspension. Culture the cells in a specialized medium that supports the growth of that particular cancer type.
-
This compound Treatment: Seed the primary cancer cells in multi-well plates. Once they reach 50-60% confluency, treat them with various concentrations of this compound or vehicle for 24, 48, and 72 hours.
-
Cell Proliferation Assay: At each time point, assess cell proliferation using a BrdU or WST-1 assay according to the manufacturer's protocol.
-
Apoptosis Assay (Flow Cytometry): a. After 48 hours of treatment, harvest the cells. b. Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. c. Stain the cells with Annexin V-FITC and PI according to the kit's instructions. d. Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Caption: Workflow for evaluating this compound's anti-cancer effects on primary tumor cells.
Data Interpretation and Troubleshooting
-
Specificity of CB2R Activation: To confirm that the observed effects of this compound are mediated by the CB2 receptor, it is recommended to include experiments with a CB2 receptor antagonist, such as AM630 or SR144528.[5][15][17] Co-treatment with the antagonist should reverse the effects of this compound.
-
Cell Viability: Always perform a baseline cytotoxicity assay to ensure that the concentrations of this compound and the solvent used are not causing non-specific cell death.
-
Variability in Primary Cells: Be aware that there can be significant variability between primary cell isolates from different donors or animals. It is important to use cells from multiple donors to ensure the reproducibility of the findings.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the CB2 receptor in various physiological and pathological processes in primary cell culture models.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. rndsystems.com [rndsystems.com]
- 5. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological potential of JWH133, a cannabinoid type 2 receptor agonist in neurodegenerative, neurodevelopmental and neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CB2 receptor-mediated migration of immune cells: it can go either way - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory property of the cannabinoid receptor-2-selective agonist this compound in a rodent model of autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. Cannabinoid receptor type 2 agonist this compound decreases cathepsin B secretion and neurotoxicity from HIV-infected macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijsciences.com [ijsciences.com]
- 17. This compound, a Selective Cannabinoid CB₂ Receptor Agonist, Exerts Toxic Effects on Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JWH-133 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the recommended dosages and administration protocols for the selective cannabinoid receptor 2 (CB2) agonist, JWH-133, in rodent studies. The information is compiled from peer-reviewed scientific literature and is intended to guide researchers in designing and conducting their own experiments.
Quantitative Data Summary
The following table summarizes the dosages of this compound used in various rodent models. It is crucial to note that the optimal dosage can vary depending on the specific research question, rodent species and strain, and the experimental model employed.
| Rodent Species/Strain | Experimental Model | Dosage | Administration Route | Observed Effects | Reference(s) |
| Mice (Wild-Type, CB1-/-, CB2-/-) | Cocaine Self-Administration & Locomotion | 10, 20 mg/kg | Intraperitoneal (i.p.) | Dose-dependent reduction in cocaine self-administration and locomotion.[1][2] | [1][2] |
| Mice (Wild-Type, CB1-/-, CB2-/-) | Cocaine Self-Administration & Locomotion | 1, 3 µ g/side | Intra-Nucleus Accumbens (intra-NAc) | Inhibition of locomotion and cocaine self-administration.[1][3] | [1][3] |
| Mice (Wild-Type, CB1-/-, CB2-/-) | Dopamine Release | 100 µ g/nostril | Intranasal | Reduction in extracellular dopamine in the nucleus accumbens.[1] | [1] |
| Mice (SCID) | Ovarian Cancer Xenograft | 1 mg/kg (daily for 30 days) | Intraperitoneal (i.p.) | Increased ectopic ovarian tumor growth. | |
| Mice (Apolipoprotein-E-knockout) | Hypercholesterolemia-induced Erectile Dysfunction | 5 mg/kg/day (for 3 weeks) | Intraperitoneal (i.p.) | Reduced oxidative stress and fibrosis in the corpus cavernosum.[4][5] | [4][5] |
| Mice (Collagen-Induced Arthritis model) | Arthritis | 1 or 4 mg/kg/day (twice daily from day 15 to 35) | Intraperitoneal (i.p.) | Reduced joint bone destruction and inflammatory cell infiltration at 4 mg/kg/day.[6] | [6] |
| Mice (Rag-2-/-) | Glioma | 40 µ g/day (intratumoral) | Intratumoral | 71% decrease in tumor growth after 8 days.[7] | [7] |
| Rats (Wistar) | Uterine Ischemia/Reperfusion | 1, 5 mg/kg | Intraperitoneal (i.p.) | Dose-dependent reduction in tissue damage and inflammation.[8] | [8] |
| Rats | Anxiety (TMT-stressed) | 0.3, 1, 3 mg/kg | Intraperitoneal (i.p.) | Anxiolytic-like effects observed.[9] | [9] |
| Rats (Neonatal) | Hypoxic-Ischemic Encephalopathy | Not specified | Not specified | In combination with hypothermia, significantly reduced inflammatory markers.[10] | [10] |
| Rats | Cocaine Self-Administration | 10, 20 mg/kg | Intraperitoneal (i.p.) | No significant effect on cocaine self-administration under a fixed-ratio schedule.[11] | [11] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration for Behavioral Studies in Mice
This protocol is based on studies investigating the effects of this compound on cocaine-induced behaviors.[1][2]
Materials:
-
This compound (Cayman Chemicals or equivalent)
-
Vehicle solution: 5% ethanol, 5% DMSO, 5% Tween 80, and 85% physiological saline (0.9% NaCl).[12]
-
Sterile syringes and needles (e.g., 27-gauge)
-
Appropriate mouse strain (e.g., C57BL/6)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a fresh solution of this compound in the vehicle.
-
For a 10 mg/kg dose in a 25g mouse, you would need 0.25 mg of this compound.
-
Dissolve the required amount of this compound in the vehicle to achieve the desired final concentration for injection (typically 10 µl/g of body weight).[12]
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately to determine the precise injection volume.
-
Gently restrain the mouse.
-
Administer the this compound solution or vehicle via intraperitoneal injection.
-
-
Behavioral Testing:
Protocol 2: Chronic Intraperitoneal (i.p.) Administration for Tumor Growth Studies in Mice
This protocol is adapted from a study on the effect of this compound on ovarian cancer xenografts.
Materials:
-
This compound
-
Vehicle solution (as described in Protocol 1)
-
Immunocompromised mice (e.g., SCID)
-
Ovarian cancer cells (e.g., OVCAR-5)
-
Matrigel (or similar)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of ovarian cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to establish and grow to a palpable size (e.g., for 30 days).
-
-
This compound Administration:
-
Prepare the this compound solution (e.g., 1 mg/kg) in the vehicle as described above.
-
Administer the this compound solution or vehicle intraperitoneally on a daily basis for the duration of the study (e.g., 30 days).
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Visualizations
Signaling Pathway: this compound and CB2 Receptor-Mediated Anti-inflammatory Effects
Caption: this compound activation of the CB2 receptor leading to reduced inflammation.
Experimental Workflow: Behavioral Analysis in Rodents
Caption: Workflow for this compound administration and subsequent behavioral testing.
Logical Relationship: this compound Dose and Effect on Cocaine Self-Administration
Caption: Relationship between this compound dosage and its effect on cocaine intake.
References
- 1. Brain Cannabinoid CB2 Receptors Modulate Cocaine’s Actions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Treatment with CB2 agonist this compound reduces histological features associated with erectile dysfunction in hypercholesterolemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment with CB2 Agonist this compound Reduces Histological Features Associated with Erectile Dysfunction in Hypercholesterolemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-apoptotic and Immunomodulatory Effect of CB2 Agonist, JWH133, in a Neonatal Rat Model of Hypoxic-Ischemic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chronic Administration of Cannabinoid Receptor 2 Agonist (this compound) Increases Ectopic Ovarian Tumor Growth and Endocannabinoids (Anandamide and 2-Arachidonoyl Glycerol) Levels in Immunocompromised SCID Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JWH-133 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective cannabinoid 2 (CB2) receptor agonist, JWH-133, in patch-clamp electrophysiology studies. This document outlines detailed experimental protocols, summarizes quantitative data from published research, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic cannabinoid that acts as a potent and selective agonist for the CB2 receptor.[1] While the CB1 receptor is predominantly associated with the psychoactive effects of cannabinoids, the CB2 receptor is primarily linked to the immune system.[1][2] However, accumulating evidence demonstrates the expression and functional significance of CB2 receptors in various neuronal populations.[1] This makes this compound an invaluable pharmacological tool for investigating the role of the CB2 receptor in the central nervous system, particularly in modulating neuronal excitability and synaptic transmission.[1][3]
Data Presentation: Quantitative Effects of this compound on Neuronal Activity
The following tables summarize the quantitative effects of this compound on neuronal firing and synaptic transmission as determined by patch-clamp electrophysiology.
Table 1: Effect of this compound on Neuronal Firing Frequency
| Cell Type | This compound Concentration | Effect on Firing Frequency | Reference |
| Substantia Nigra (SNc) Dopaminergic Neurons | 10 µmol/L | Significant reduction from 1.18 ± 0.07 Hz to 0.80 ± 0.69 Hz | [1] |
| Substantia Nigra (SNc) Dopaminergic Neurons | 30 µmol/L | Significant reduction from 1.11 ± 0.13 Hz to 0.69 ± 0.09 Hz | [1] |
| Medial Prefrontal Cortex (mPFC) Pyramidal Neurons | 1 µM | 45% reduction from a baseline of 0.88 ± 0.10 Hz | [1] |
| Ventral Tegmental Area (VTA) Dopaminergic Neurons | Dose-dependent | Significant reduction | [4] |
Table 2: Effect of this compound on Miniature Excitatory Postsynaptic Currents (mEPSCs)
| Cell Type | This compound Concentration | Effect on mEPSC Frequency | Effect on mEPSC Amplitude | Reference |
| Ventral Tegmental Area (VTA) Dopaminergic Neurons | 10 µM | Reduced from 0.91 ± 0.19 Hz to 0.75 ± 0.14 Hz | No significant change (from 11.0 ± 0.5 pA to 10.6 ± 0.4 pA) | [1][5] |
Signaling Pathway
Activation of the CB2 receptor by this compound initiates a signaling cascade primarily through its coupling to inhibitory G-proteins (Gi/o).[1][6] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][7] The dissociated Gβγ subunit can also directly modulate the activity of various ion channels, such as enhancing M-type potassium currents, which contributes to the overall reduction in neuronal excitability.[1][7]
Experimental Protocols
The following are detailed protocols for conducting whole-cell and cell-attached patch-clamp recordings to investigate the effects of this compound.
Brain Slice Preparation
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) sucrose-based cutting solution.
-
Rapidly dissect the brain and mount it on a vibrating microtome (vibratome) stage.
-
Cut coronal or sagittal slices (e.g., 250-300 µm thick) containing the brain region of interest in ice-cold, oxygenated cutting solution.
-
Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂. Allow slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature until recording.
Solutions:
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH₂PO₄, 24 NaHCO₃, 2.5 CaCl₂, 1.2 MgSO₄, and 10 D-glucose. Continuously bubbled with 95% O₂ / 5% CO₂.[1]
-
Internal pipette solution (for mEPSC recordings, in mM): 133 K-gluconate, 8 NaCl, 0.6 EGTA, 2 MgATP, 0.3 Na₃·GTP, and 10 HEPES.[8] The pH should be adjusted to 7.2-7.3 with KOH, and the osmolarity to 280-290 mOsm.
Whole-Cell Patch-Clamp Recording (for mEPSCs)
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.[3]
-
Under visual guidance (e.g., DIC microscopy), approach a neuron in the target region.
-
Establish a gigaohm seal (>1 GΩ) and then apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[1]
-
For mEPSC recordings, voltage-clamp the neuron at -70 mV.[1]
-
Add tetrodotoxin (TTX, 1 µM) and a GABA-A receptor antagonist (e.g., picrotoxin, 100 µM) to the aCSF to isolate mEPSCs.[1][5]
-
Record baseline activity for 5-10 minutes.
-
Bath apply this compound at the desired concentration (e.g., 10 µM).[1]
-
Record for at least 10-15 minutes to allow the drug effect to stabilize.
-
Data Analysis: Analyze mEPSC frequency and amplitude using appropriate software. Compare the data before and after this compound application using statistical tests (e.g., paired t-test).[1]
Cell-Attached Patch-Clamp Recording (for Spontaneous Firing)
-
Follow steps 1 and 2 from the whole-cell recording protocol.
-
Pull patch pipettes with a slightly larger tip opening to facilitate a stable cell-attached seal without rupturing the membrane.[1]
-
Approach a neuron and establish a loose-patch seal (20-50 MΩ) or a gigaohm seal without rupturing the membrane.[1]
-
In voltage-clamp mode with zero holding current (I=0), record spontaneous action potentials (spikes).
-
Record baseline firing for 5-10 minutes.
-
Bath apply this compound at the desired concentration.
-
Continue recording to observe changes in firing frequency.
-
Data Analysis: Measure the firing frequency (in Hz) before and during this compound application. Normalize the firing rate during drug application to the baseline firing rate for comparison across cells.[1]
Experimental Workflow
The general workflow for a patch-clamp experiment investigating the effects of this compound is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. The effect of cannabinoid type Ⅱ receptor on the excitability of substantia nigra dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JWH-133 Competitive Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-133 is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2), a key target in therapeutic drug development for inflammatory, neurodegenerative, and pain-related conditions.[1][2] Characterizing the binding affinity of novel compounds at the CB2 receptor is a critical step in the drug discovery process. A competitive radioligand binding assay is a robust and widely used method to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from the receptor. This document provides a detailed protocol for performing a competitive radioligand binding assay to determine the affinity of compounds, such as this compound, for the human CB2 receptor.
Quantitative Data Summary
This compound is distinguished by its high affinity for the CB2 receptor and significant selectivity over the Cannabinoid Receptor 1 (CB1), minimizing the potential for psychoactive side effects.[2][3] The binding affinity is typically expressed as the inhibitor constant (Ki).
| Compound | Receptor | Radioligand | Ki Value (nM) | Selectivity (over CB1) |
| This compound | Human CB2 | [³H]CP-55,940 | 3.4[3][4][5][6] | ~200-fold[3][4][5] |
| This compound | Human CB1 | [³H]CP-55,940 | 677[3][6] | - |
Experimental Protocols
Principle of the Assay
This assay quantifies the ability of an unlabeled test compound (the "competitor," e.g., this compound) to compete with a fixed concentration of a radiolabeled ligand (e.g., [³H]CP-55,940) for binding to the CB2 receptor. The amount of radioligand bound to the receptor decreases as the concentration of the unlabeled competitor increases. This relationship is used to calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀), which is then used to determine the binding affinity (Ki).
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JWH 133 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 5. JWH133 | CB2 agonist | Probechem Biochemicals [probechem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for JWH-133 Dissolution in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and application of JWH-133, a selective cannabinoid receptor 2 (CB2) agonist, for in vitro experimental use. The information compiled is intended to ensure consistent and effective preparation of this compound for cell-based assays.
Introduction
This compound is a synthetic cannabinoid that exhibits high selectivity for the CB2 receptor, with a Ki value of 3.4 nM, making it a valuable tool for investigating the role of the CB2 receptor in various physiological and pathological processes.[1][2] Its therapeutic potential is being explored in areas such as inflammation, pain, cancer, and neurodegenerative disorders.[2][3] Proper dissolution and handling of this lipophilic compound are critical for obtaining reliable and reproducible results in in vitro studies.
Data Presentation: Solubility and Working Concentrations
The following table summarizes common solvents and concentration ranges for this compound in in vitro assays, compiled from various research applications.
| Solvent/Vehicle | Stock Concentration | Working Concentration Range | Cell Types Used | Reference |
| Dimethyl Sulfoxide (DMSO) | 5 mM - 50 mM | 0.1 µM - 40 µM | HIV-infected Macrophages, C6 Glioma Cells, SH-SY5Y Neuroblastoma Cells | [4][5][6] |
| Ethanol, DMSO, Tween80, Saline (1:1:1:17) | Not specified | 1 mg/kg (in vivo, adaptable for in vitro) | Ovarian Cancer Cells (OVCAR-5, SKOV-3) | [7] |
| Tocrisolve-100 | Not specified | Not specified | Primary Human Brain Microvascular Endothelial Cells (BMVECs) | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol is suitable for most routine cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
This compound stock solution (from Protocol 1)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes and pipettes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%, and a vehicle control (medium with the same final concentration of DMSO) should always be included in the experiments.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
Vortex the working solution gently before adding it to the cell cultures.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes a general method to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest plated in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 40 µM) and a vehicle control (DMSO).[4][6]
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm with a reference wavelength of 630 nm) using a microplate reader.[6]
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Mandatory Visualizations
This compound Activated CB2 Receptor Signaling Pathway
Caption: this compound signaling via the CB2 receptor.
Experimental Workflow for In Vitro this compound Treatment and Analysis
Caption: Workflow for this compound in vitro experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a Selective Cannabinoid CB₂ Receptor Agonist, Exerts Toxic Effects on Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoid receptor type 2 agonist this compound decreases cathepsin B secretion and neurotoxicity from HIV-infected macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Chronic Administration of Cannabinoid Receptor 2 Agonist (this compound) Increases Ectopic Ovarian Tumor Growth and Endocannabinoids (Anandamide and 2-Arachidonoyl Glycerol) Levels in Immunocompromised SCID Female Mice [frontiersin.org]
- 8. Activation of Cannabinoid Receptor 2 Attenuates Leukocyte–Endothelial Cell Interactions and Blood–Brain Barrier Dysfunction under Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JWH-133 Administration in Preclinical Animal Models
Introduction
JWH-133 is a synthetic agonist highly selective for the cannabinoid receptor 2 (CB2R), with a Ki of 3.4 nM for CB2R and a 200-fold selectivity over the cannabinoid receptor 1 (CB1R).[1] This selectivity makes this compound a valuable research tool for investigating the therapeutic potential of CB2R activation in various pathological conditions without the psychoactive effects associated with CB1R activation.[1][2] Preclinical studies in animal models have demonstrated its efficacy in a range of conditions, including inflammation, pain, neurodegenerative diseases, and cancer.[1][3] These application notes provide a comprehensive overview of the administration of this compound in preclinical animal models, including detailed protocols and quantitative data to guide researchers in their experimental design.
Data Presentation: Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies involving this compound administration.
Table 1: this compound Administration in Models of Inflammation
| Animal Model | Species | This compound Dosage & Route | Key Quantitative Outcomes | Reference |
| Carrageenan-induced paw edema | Rat | 0.2, 1, 5 mg/kg, i.p. | Dose-dependent reduction in paw volume and weight-bearing deficits. | [4] |
| Collagen-induced arthritis (CIA) | Mouse | 1 or 4 mg/kg/day, i.p. | 4 mg/kg/day significantly reduced arthritis score and paw thickness. | [5] |
| Experimental Autoimmune Uveoretinitis (EAU) | Mouse | 0.015-15 mg/kg, i.p. | Dose-dependent suppression of EAU. | [6][7] |
| Cecal ligation and puncture (CLP)-induced sepsis | Rat | Not specified | Reduced expression of caspase-3, p-NF-κB, TNF-α, IL-1β, and IL-6, and increased IL-10. | [4] |
| Acute Lung Injury (ALI) | Mouse | Not specified | Reduced leukocyte migration, vascular permeability, and levels of cytokines and chemokines. | [8] |
Table 2: this compound Administration in Models of Pain
| Animal Model | Species | This compound Dosage & Route | Key Quantitative Outcomes | Reference |
| Formalin-induced inflammatory pain | Mouse (Male) | 0.01-10 mg/kg, i.p. | Dose-dependent reduction in acute and inflammatory pain (ED50 = 0.23 mg/kg for both phases). | [9][10] |
| Formalin-induced inflammatory pain | Mouse (Female) | 0.01-10 mg/kg, i.p. | Dose-dependent reduction in acute (ED50 = 0.24 mg/kg) and inflammatory (ED50 = 0.20 mg/kg) pain. | [9] |
| Osteoarthritis (OA) pain | Rat | Spinal administration | Suppressed mechanically evoked responses of spinal neurons. | [1] |
Table 3: this compound Administration in Models of Neurodegenerative and Neurological Disorders
| Animal Model | Species | This compound Dosage & Route | Key Quantitative Outcomes | Reference |
| 6-OHDA-induced Parkinson's Disease | Rat | Not specified | Improved apomorphine-induced rotational behavior and restored tyrosine hydroxylase (TH)-positive neurons. | [11] |
| Okadaic acid-induced Alzheimer's Disease | Rat | 0.2 mg/kg/day for 13 days, i.p. | Reversed increases in caspase-3, phosphorylated tau, Aβ, and IL-1β; prevented spatial memory impairment. | [12] |
| Cocaine self-administration | Mouse | 10, 20 mg/kg, i.p. | Dose-dependent reduction in cocaine self-administration and intake. | [13] |
| Cocaine-enhanced locomotion | Mouse | 10, 20 mg/kg, i.p. | Dose-dependently attenuated cocaine-enhanced locomotion. | [13][14] |
| Ischemia models | Not specified | Not specified | Reduces infarct size, infiltrating neutrophils, and motor deficits. | [3] |
Table 4: this compound Administration in Other Preclinical Models
| Animal Model | Species | This compound Dosage & Route | Key Quantitative Outcomes | Reference |
| C6 glioma xenografts | Mouse (Rag-/-) | 40 µ g/day , intratumor | 71% decrease in tumor growth after 8 days. | [15] |
| Ectopic ovarian tumor | Mouse (SCID) | 1 mg/kg/day for 30 days, i.p. | Significant increase in ectopic ovarian tumor growth. | [16][17] |
| Hypercholesterolemic erectile dysfunction | Mouse (ApoE-/-) | Not specified | Decreased ROS release and NADPH oxidase expression; increased NO production and eNOS expression. | [18] |
| Uterine ischemia/reperfusion injury | Rat | 1 and 5 mg/kg, i.p. | Dose-dependent decrease in MDA levels and NF-κB activity. | [19] |
Experimental Protocols
Protocol for Induction of Inflammatory Pain (Formalin Test)
This protocol is adapted from studies investigating the anti-nociceptive effects of this compound.[9][10]
Objective: To assess the analgesic properties of this compound in a model of inflammatory pain.
Materials:
-
This compound
-
Vehicle (e.g., 1:1:18 solution of ethanol:Kolliphor EL:saline)
-
5% formalin solution
-
Syringes and needles for intraperitoneal (i.p.) and intraplantar injections
-
Observation chambers with mirrors for viewing animal paws
-
Timer
Procedure:
-
Animal Acclimation: Acclimate mice to the testing environment for at least 30 minutes before the experiment.
-
This compound Administration: Administer this compound or vehicle via i.p. injection at the desired dose (e.g., 0.01-10 mg/kg). A common pretreatment time is 60 minutes prior to the formalin injection.[10]
-
Formalin Injection: After the pretreatment period, inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Observation: Immediately place the mouse into the observation chamber. Record the amount of time the animal spends licking, biting, or shaking the injected paw.
-
Data Collection:
-
Acute Phase: Record nociceptive behaviors for the first 0-15 minutes post-formalin injection.
-
Inflammatory Phase: Record nociceptive behaviors from 15-60 minutes post-formalin injection.
-
-
Data Analysis: Calculate the total time spent in nociceptive behaviors for both phases. Compare the results between the this compound treated groups and the vehicle control group.
Protocol for Induction of Parkinson's Disease Model (6-OHDA)
This protocol is based on descriptions of 6-hydroxydopamine (6-OHDA)-induced models of Parkinson's disease used in this compound research.[11]
Objective: To evaluate the neuroprotective effects of this compound in a rat model of Parkinson's disease.
Materials:
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
Vehicle
-
Stereotaxic apparatus
-
Anesthesia (e.g., ketamine/xylazine)
-
Syringes and needles for intracranial and systemic injections
-
Apomorphine for behavioral testing
Procedure:
-
Animal Surgery: Anesthetize the rat and place it in the stereotaxic apparatus.
-
6-OHDA Lesion: Infuse 6-OHDA into the substantia nigra (SN) to induce degeneration of dopaminergic neurons.
-
This compound Treatment: Administer this compound or vehicle according to the experimental design (e.g., daily i.p. injections).
-
Behavioral Assessment (Apomorphine-induced Rotations):
-
Administer apomorphine to induce rotational behavior.
-
Record the number of contralateral rotations over a set period (e.g., 30 minutes).
-
-
Histological Analysis:
-
At the end of the study, perfuse the animals and collect the brains.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the SN.
-
-
Data Analysis: Compare the rotational behavior and the number of TH-positive neurons between the this compound treated and control groups.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Diagram 1: Anti-inflammatory Signaling of this compound
Caption: this compound anti-inflammatory signaling pathway.
Diagram 2: Neuroprotective Signaling of this compound
References
- 1. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoids in Neurodegenerative Disorders and Stroke/Brain Trauma: From Preclinical Models to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory property of the cannabinoid receptor-2-selective agonist this compound in a rodent model of autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cannabinoid Type-2 Receptor Agonist, JWH133 May Be a Possible Candidate for Targeting Infection, Inflammation, and Immunity in COVID-19 [mdpi.com]
- 9. Anti-nociceptive interactions between opioids and a cannabinoid receptor 2 agonist in inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Cannabinoid type 2 receptor agonist this compound, attenuates Okadaic acid induced spatial memory impairment and neurodegeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brain Cannabinoid CB2 Receptors Modulate Cocaine’s Actions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chronic Administration of Cannabinoid Receptor 2 Agonist (this compound) Increases Ectopic Ovarian Tumor Growth and Endocannabinoids (Anandamide and 2-Arachidonoyl Glycerol) Levels in Immunocompromised SCID Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Chronic Administration of Cannabinoid Receptor 2 Agonist (this compound) Increases Ectopic Ovarian Tumor Growth and Endocannabinoids (Anandamide and 2-Arachidonoyl Glycerol) Levels in Immunocompromised SCID Female Mice [frontiersin.org]
- 18. Treatment with CB2 Agonist this compound Reduces Histological Features Associated with Erectile Dysfunction in Hypercholesterolemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
JWH-133: A Selective CB2 Agonist for Immunomodulation Studies
Application Notes and Protocols for Flow Cytometry Analysis of Treated Immune Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the selective cannabinoid receptor 2 (CB2) agonist, JWH-133, for in vitro studies of immune cell function. Detailed protocols for treating immune cells with this compound and subsequent analysis using flow cytometry are provided, focusing on immunophenotyping, apoptosis, and cytokine production.
Introduction
This compound is a synthetic cannabinoid that acts as a potent and selective agonist for the CB2 receptor, with a binding affinity (Ki) of 3.4 nM and approximately 200-fold selectivity over the CB1 receptor.[1] The CB2 receptor is primarily expressed on cells of the immune system, including T-cells, B-cells, macrophages, and dendritic cells.[1] Activation of the CB2 receptor is generally associated with anti-inflammatory and immunomodulatory effects, making this compound a valuable tool for investigating the role of the CB2 receptor in immune regulation and a potential therapeutic agent for inflammatory conditions.[1][2]
Activation of the CB2 receptor by this compound initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR) linked to Gi/o proteins, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] This primary signaling event triggers downstream pathways, including the modulation of Mitogen-Activated Protein Kinase (MAPK) pathways (ERK1/2, JNK, and p38) and the suppression of the Nuclear Factor-kappa B (NF-κB) pathway, a critical transcription factor for pro-inflammatory gene expression.[1][4] By inhibiting NF-κB signaling, this compound can reduce the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on various immune cell parameters as documented in preclinical studies.
Table 1: Effects of this compound on Macrophage and Dendritic Cell Function
| Cell Type | Treatment | Marker/Cytokine | Change |
| RAW264.7 cells | This compound + LPS | IL-6 | ↓ |
| RAW264.7 cells | This compound + LPS | iNOS | ↓ |
| RAW264.7 cells | This compound + LPS | IL-10 | ↑ |
| Murine Dendritic Cells | This compound | TLR4 expression | ↓ |
Table 2: Effects of this compound on T-Cell Function and Cytokine Production
| Cell Type | Treatment | Cytokine/Marker | Change |
| Murine Leukocytes | This compound (in vivo) | IFN-γ | ↓ |
| Murine Leukocytes | This compound (in vivo) | TNF-α | ↓ |
| Murine Leukocytes | This compound (in vivo) | IL-6 | ↓ |
| Murine Leukocytes | This compound (in vivo) | IL-10 | ↓ |
| Murine T-cells | O-1966 (CB2 agonist) | IL-10 | ↑ |
| Murine T-cells | O-1966 (CB2 agonist) | Tregs (FoxP3+) | ↑ |
Mandatory Visualizations
References
Application Notes and Protocols for Western Blot Analysis of JWH-133 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the intracellular signaling pathways modulated by JWH-133, a selective cannabinoid receptor 2 (CB2) agonist. This compound is a valuable research tool for studying the therapeutic potential of CB2 receptor activation in various pathological conditions, including inflammation, pain, and cancer.[1][2][3] Understanding its mechanism of action at the molecular level is crucial for drug development and translational research.
Western blotting is a powerful and widely used technique to detect and quantify changes in the expression and phosphorylation status of specific proteins within a signaling cascade. This allows researchers to elucidate the downstream effects of this compound on key cellular processes such as proliferation, survival, and inflammation. The primary signaling pathways modulated by this compound via the G-protein coupled CB2 receptor include the MAPK/ERK pathway, the PI3K/Akt pathway, and the cAMP/PKA pathway.[4][5][6]
Key Signaling Pathways Modulated by this compound
Activation of the CB2 receptor by this compound initiates a cascade of intracellular events that can be dissected using Western blot analysis.
-
MAPK/ERK Pathway: This pathway is a critical regulator of cell proliferation, differentiation, and survival. This compound has been shown to modulate the phosphorylation of key proteins in this cascade, such as MEK and ERK, in various cell types.[5][7]
-
PI3K/Akt Pathway: The PI3K/Akt signaling axis is central to cell survival, growth, and metabolism. This compound can influence the phosphorylation of Akt and its downstream targets, thereby impacting apoptosis and cell cycle progression.[6]
-
cAMP/PKA Pathway: As a Gαi/o-coupled receptor, CB2 activation by this compound typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[4][8] This can have widespread effects on gene transcription and cellular function.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize hypothetical quantitative data from Western blot experiments, illustrating the potential effects of this compound on key signaling proteins. Data is presented as the relative band intensity normalized to a loading control (e.g., GAPDH or β-actin) and expressed as a fold change relative to the untreated control.
Table 1: Effect of this compound on the MAPK/ERK Signaling Pathway
| Target Protein | Treatment | Concentration (nM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-MEK1/2 (Ser217/221) | Untreated Control | 0 | 1.00 | ± 0.09 |
| This compound | 10 | 1.52 | ± 0.15 | |
| This compound | 100 | 2.89 | ± 0.21 | |
| This compound | 1000 | 3.45 | ± 0.32 | |
| Total MEK1/2 | Untreated Control | 0 | 1.00 | ± 0.06 |
| This compound | 10 | 1.02 | ± 0.07 | |
| This compound | 100 | 0.98 | ± 0.05 | |
| This compound | 1000 | 1.01 | ± 0.08 | |
| p-ERK1/2 (Thr202/Tyr204) | Untreated Control | 0 | 1.00 | ± 0.11 |
| This compound | 10 | 1.88 | ± 0.19 | |
| This compound | 100 | 3.54 | ± 0.28 | |
| This compound | 1000 | 4.12 | ± 0.35 | |
| Total ERK1/2 | Untreated Control | 0 | 1.00 | ± 0.08 |
| This compound | 10 | 0.99 | ± 0.07 | |
| This compound | 100 | 1.03 | ± 0.09 | |
| This compound | 1000 | 0.97 | ± 0.06 |
Table 2: Effect of this compound on the PI3K/Akt Signaling Pathway
| Target Protein | Treatment | Concentration (nM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-Akt (Ser473) | Untreated Control | 0 | 1.00 | ± 0.12 |
| This compound | 10 | 1.75 | ± 0.18 | |
| This compound | 100 | 3.15 | ± 0.25 | |
| This compound | 1000 | 3.98 | ± 0.31 | |
| Total Akt | Untreated Control | 0 | 1.00 | ± 0.07 |
| This compound | 10 | 1.01 | ± 0.06 | |
| This compound | 100 | 0.97 | ± 0.08 | |
| This compound | 1000 | 1.02 | ± 0.07 | |
| p-mTOR (Ser2448) | Untreated Control | 0 | 1.00 | ± 0.14 |
| This compound | 10 | 1.63 | ± 0.17 | |
| This compound | 100 | 2.97 | ± 0.24 | |
| This compound | 1000 | 3.51 | ± 0.29 | |
| Total mTOR | Untreated Control | 0 | 1.00 | ± 0.09 |
| This compound | 10 | 0.98 | ± 0.08 | |
| This compound | 100 | 1.04 | ± 0.09 | |
| This compound | 1000 | 0.99 | ± 0.07 |
Table 3: Effect of this compound on the cAMP/PKA Signaling Pathway
| Target Protein | Treatment | Concentration (nM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-CREB (Ser133) | Untreated Control | 0 | 1.00 | ± 0.10 |
| This compound | 10 | 0.78 | ± 0.08 | |
| This compound | 100 | 0.45 | ± 0.05 | |
| This compound | 1000 | 0.21 | ± 0.03 | |
| Total CREB | Untreated Control | 0 | 1.00 | ± 0.06 |
| This compound | 10 | 0.99 | ± 0.07 | |
| This compound | 100 | 1.02 | ± 0.08 | |
| This compound | 1000 | 0.98 | ± 0.06 |
Experimental Protocols
This section provides detailed methodologies for performing Western blot analysis to investigate the effects of this compound on the aforementioned signaling pathways.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line endogenously expressing the CB2 receptor or a transfected cell line. The choice will depend on the research question.
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): To reduce basal signaling activity, serum-starve the cells in a serum-free medium for 12-24 hours prior to treatment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free or complete medium to the desired final concentrations (e.g., 0, 10, 100, 1000 nM). Treat the cells for the desired time period (e.g., 15, 30, 60 minutes for phosphorylation events).
Protein Extraction
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[9]
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.
-
Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[10]
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[9]
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[10]
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein samples to the same concentration (e.g., 20-30 µg of total protein per lane). Add 4x Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes.[9]
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific for the target protein, e.g., p-ERK1/2, total ERK1/2, p-Akt, total Akt, etc.) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.[9]
-
Final Washes: Repeat the washing step to remove the unbound secondary antibody.[12]
Detection and Data Analysis
-
Chemiluminescent Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.[11]
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (e.g., GAPDH or β-actin). For phosphorylation studies, present the data as the ratio of the phosphorylated protein to the total protein.
Visualizations
The following diagrams illustrate the signaling pathways modulated by this compound and the experimental workflow for Western blot analysis.
References
- 1. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 2. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A selective CB2R agonist (JWH133) protects against pulmonary fibrosis through inhibiting FAK/ERK/S100A4 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Immunohistochemical Staining of CB2 Receptor with JWH-133
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of the Cannabinoid Receptor 2 (CB2) and the utilization of the selective CB2 agonist, JWH-133, in research and drug development. This document includes detailed experimental protocols, data presentation, and visualizations of associated signaling pathways.
Introduction
The Cannabinoid Receptor 2 (CB2) is a G protein-coupled receptor primarily expressed in immune cells, and its activation is associated with anti-inflammatory and immunomodulatory effects. This compound is a potent and selective synthetic agonist for the CB2 receptor, making it a valuable tool for investigating the therapeutic potential of targeting this receptor in various pathological conditions, including inflammation, pain, and neurodegenerative diseases.[1] Immunohistochemistry (IHC) is a critical technique for visualizing the distribution and abundance of the CB2 receptor in tissues, and for assessing the impact of this compound treatment on its expression and localization.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound, demonstrating its effects on various physiological and cellular parameters.
Table 1: Effects of this compound on CB2 Receptor Expression and Downstream Targets
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| Ovarian Cancer (SCID Mice) | Chronic this compound (30 days) | CB2 Protein Levels in Tumor Tissue | Significant Increase | [2][3] |
| HIV-Infected Macrophages | This compound (0.5 µM) | Surface CB2R Expression | Prevented HIV-induced increase | [4] |
| Hypercholesterolemic Mice | This compound | eNOS Expression in Corpus Cavernosum | Increased | [5][6] |
| Glioma Cells | This compound (5 µM) | p-AMPKα (Thr172) | Increased | [7] |
| Pulmonary Fibrosis Model (Mice) | This compound | p-FAK and p-ERK | Decreased |
Table 2: Dose-Dependent Effects of this compound on Neuronal Activity and Behavior
| Experimental Model | This compound Dose | Measured Effect | Result | Reference |
| VTA DA Neurons (WT Mice) | Dose-dependent | Reduction in Neuronal Firing | Significant inhibition | [8] |
| Substantia Nigra Dopaminergic Neurons | 0.01-30 µmol/L | Inhibition of Neuronal Discharge | Concentration-dependent inhibition | [9] |
| Cocaine Self-Administration (WT Mice) | 1 or 3 µg/1 µL/side (intra-VTA) | Cocaine Self-Administration | Significant reduction | [8] |
| Collagen-Induced Arthritis (Mice) | 4 mg/kg/day | Arthritis Score and Paw Thickness | Significant reduction | [10] |
Experimental Protocols
Immunohistochemistry Protocol for CB2 Receptor Staining
This protocol is a general guideline for the immunohistochemical staining of the CB2 receptor in formalin-fixed, paraffin-embedded (FFPE) tissues. Optimization may be required for specific antibodies and tissue types.
1. Tissue Preparation
-
Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin wax.
-
Cut 4-5 µm sections using a microtome and mount on positively charged slides.
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
2. Deparaffinization and Rehydration
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse slides in 100% ethanol (2 x 3 minutes).
-
Immerse slides in 95% ethanol (1 x 3 minutes).
-
Immerse slides in 70% ethanol (1 x 3 minutes).
-
Rinse gently with distilled water.
3. Antigen Retrieval
-
Immerse slides in a target retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).
-
Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20, TBS-T).
4. Staining Procedure
-
Blocking: Incubate sections with a blocking solution (e.g., 5% normal goat serum in TBS-T) for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody: Incubate sections with a primary antibody against the CB2 receptor (refer to manufacturer's datasheet for recommended dilution) overnight at 4°C in a humidified chamber.
-
Washing: Rinse slides with wash buffer (3 x 5 minutes).
-
Secondary Antibody: Incubate sections with a biotinylated or fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours at room temperature.
-
Washing: Rinse slides with wash buffer (3 x 5 minutes).
5. Signal Detection and Visualization
-
For Chromogenic Detection:
-
Incubate sections with an avidin-biotin-horseradish peroxidase (HRP) complex (if using a biotinylated secondary antibody) for 30-60 minutes.
-
Rinse with wash buffer.
-
Apply a DAB (3,3'-diaminobenzidine) substrate solution and incubate until a brown precipitate is visible.
-
Rinse with distilled water to stop the reaction.
-
-
For Fluorescent Detection:
-
Proceed directly to counterstaining and mounting after the secondary antibody incubation.
-
6. Counterstaining and Mounting
-
Chromogenic: Counterstain with hematoxylin for 30-60 seconds to visualize nuclei. "Blue" the sections in running tap water.
-
Fluorescent: Counterstain with a nuclear stain like DAPI.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene (for chromogenic staining).
-
Mount the coverslip using a permanent mounting medium.
7. Imaging and Analysis
-
Acquire images using a bright-field or fluorescence microscope.
-
Quantitative analysis can be performed by measuring the staining intensity or the percentage of positive cells using image analysis software.
Visualizations
This compound Signaling Pathways
Activation of the CB2 receptor by this compound triggers multiple intracellular signaling cascades.
Caption: this compound mediated CB2 receptor signaling pathways.
Experimental Workflow for IHC Staining and Analysis
The following diagram illustrates the key steps in performing and analyzing an immunohistochemistry experiment to assess CB2 receptor expression following this compound treatment.
Caption: Experimental workflow for CB2 receptor IHC.
References
- 1. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 2. Frontiers | Chronic Administration of Cannabinoid Receptor 2 Agonist (this compound) Increases Ectopic Ovarian Tumor Growth and Endocannabinoids (Anandamide and 2-Arachidonoyl Glycerol) Levels in Immunocompromised SCID Female Mice [frontiersin.org]
- 3. Chronic Administration of Cannabinoid Receptor 2 Agonist (this compound) Increases Ectopic Ovarian Tumor Growth and Endocannabinoids (Anandamide and 2-Arachidonoyl Glycerol) Levels in Immunocompromised SCID Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid receptor type 2 agonist this compound decreases cathepsin B secretion and neurotoxicity from HIV-infected macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with CB2 agonist this compound reduces histological features associated with erectile dysfunction in hypercholesterolemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment with CB2 Agonist this compound Reduces Histological Features Associated with Erectile Dysfunction in Hypercholesterolemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The effect of cannabinoid type Ⅱ receptor on the excitability of substantia nigra dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
JWH-133 Solubility in Aqueous Solutions: A Technical Support Center
For researchers, scientists, and drug development professionals working with the potent and selective CB2 receptor agonist JWH-133, its high lipophilicity and poor aqueous solubility present significant experimental challenges. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when preparing this compound for in-vitro and in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is practically insoluble in water. However, it exhibits good solubility in several organic solvents. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before further dilution into aqueous buffers or cell culture media.
Data Presentation: this compound Solubility in Organic Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| Ethanol | 31.25 | 100 | [1] |
| Dimethylformamide (DMF) | 30 | ~96 | [2] |
| Dimethyl Sulfoxide (DMSO) | 10 | ~32 | [2] |
| DMSO | 6.25 | 20 | [1] |
Note: Solubility values can vary slightly between different sources and batches of the compound.
Q2: How can I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO or ethanol. For example, to make a 10 mM stock solution in DMSO, add 1 mL of DMSO to 3.125 mg of this compound (Molecular Weight: 312.49 g/mol ). Ensure the compound is completely dissolved by vortexing or gentle warming if necessary. Store stock solutions at -20°C for long-term stability.[3] For in vivo studies, a stock solution in DMSO at 30 mM has been used and diluted immediately before injection.
Q3: I'm observing precipitation when I dilute my this compound stock solution into my aqueous buffer (e.g., PBS) or cell culture medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution" or "solvent shock" and occurs because the highly lipophilic this compound is forced out of solution as the polarity of the solvent increases. Here are several troubleshooting steps:
-
Reduce the Final Concentration: The final concentration of this compound in your aqueous medium may be too high. Try using a lower final concentration.
-
Optimize Dilution Technique: Add the stock solution to your pre-warmed (37°C) aqueous medium drop-wise while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.[4]
-
Maintain a Low Percentage of Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible, ideally below 0.5%, to minimize cytotoxicity and solubility issues.[5]
-
Use a Surfactant: Incorporating a non-ionic surfactant like Tween 80 can help to maintain this compound in solution by forming micelles. A common vehicle for in vivo studies uses a mixture of ethanol, DMSO, and Tween 80 in saline.[6][7]
-
Employ Cyclodextrins: Cyclodextrins, such as (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility.[8]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Cloudiness or turbidity in the cell culture medium after adding this compound stock solution.
-
Visible particulate matter or crystals observed under a microscope.
Possible Causes:
-
The final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
"Solvent shock" from rapid addition of the organic stock solution.
-
Interaction of this compound with components in the cell culture medium (e.g., proteins in fetal bovine serum).
-
Temperature fluctuations causing the compound to fall out of solution.
Solutions:
Experimental Workflow: Troubleshooting Precipitation in Cell Culture Media
Issue 2: Preparing this compound for In Vivo Administration
For in vivo studies, ensuring this compound remains in solution upon injection is critical for accurate dosing and bioavailability. A commonly used vehicle involves a co-solvent and surfactant system.
Experimental Protocols
Protocol 1: Preparation of this compound Vehicle for In Vivo Studies
This protocol is adapted from a published study using this compound in mice.[6][7]
Materials:
-
This compound powder
-
Ethanol (100%)
-
Dimethyl Sulfoxide (DMSO)
-
Tween 80
-
Physiological saline (0.9% NaCl)
Procedure:
-
Prepare the vehicle solution by combining ethanol, DMSO, Tween 80, and physiological saline in a 1:1:1:17 ratio. This results in a final concentration of 5% ethanol, 5% DMSO, and 5% Tween 80 in 85% saline.
-
To prepare the this compound solution (e.g., for a 1 mg/kg dose), dissolve the required amount of this compound in the pre-mixed vehicle solution.
-
Ensure the solution is prepared fresh on the day of the experiment.
-
Administer the solution intraperitoneally (i.p.) at the desired volume (e.g., 10 µL/g of body weight).
Protocol 2: Solubilization of this compound using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
This is a general procedure for complexing hydrophobic compounds with cyclodextrins.
Materials:
-
This compound powder
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS or cell culture medium)
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. Concentrations can range from 1-20% (w/v) depending on the required solubility enhancement.
-
Prepare a concentrated stock solution of this compound in an organic solvent (e.g., ethanol).
-
Slowly add the this compound stock solution to the HP-β-CD solution while vortexing or stirring vigorously.
-
Continue to stir the mixture at room temperature for at least 1-2 hours to allow for the formation of the inclusion complex.
-
The resulting solution should be clear. If any precipitate is present, it can be removed by filtration through a 0.22 µm filter.
Protocol 3: Using Tween 80 to Improve Aqueous Solubility of this compound
Tween 80 is a non-ionic surfactant that can aid in the solubilization of hydrophobic compounds.
Materials:
-
This compound stock solution in ethanol or DMSO
-
Tween 80
-
Aqueous buffer (e.g., PBS)
Procedure:
-
In a sterile tube, add a small amount of Tween 80 to the this compound stock solution. The final concentration of Tween 80 in the aqueous solution should be low (e.g., 0.1-1%).
-
Vortex the mixture to ensure the this compound and Tween 80 are well-mixed.
-
Slowly add the aqueous buffer to the this compound/Tween 80 mixture while vortexing.
-
The resulting solution should be a clear microemulsion.
Protocol 4: Using Tocrisolve™ 100 for Aqueous Formulation of this compound
Tocrisolve™ 100 is a pre-formulated, water-soluble emulsion designed to dissolve hydrophobic compounds for in vivo and in vitro use.[1][7]
Materials:
-
This compound in Tocrisolve™ 100
-
Aqueous medium for dilution
Procedure:
-
This compound in Tocrisolve™ 100 is supplied as a 1 mg/mL stock solution.
-
This stock solution can be directly diluted with any aqueous medium to the desired final concentration.
-
The formulation is composed of a 1:4 ratio of soya oil to water, emulsified with Pluronic F68.[1]
Signaling Pathway
This compound is a selective agonist for the Cannabinoid Receptor 2 (CB2), a G protein-coupled receptor (GPCR). Upon activation, the CB2 receptor primarily couples to the Gi/o alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This initiates a signaling cascade that involves the modulation of several downstream pathways, including the mitogen-activated protein kinase (MAPK) pathway.
CB2 Receptor Signaling Pathway
References
- 1. Tocrisolve 100 | Tocris Bioscience [tocris.com]
- 2. japer.in [japer.in]
- 3. ojp.gov [ojp.gov]
- 4. Frontiers | Chronic Administration of Cannabinoid Receptor 2 Agonist (this compound) Increases Ectopic Ovarian Tumor Growth and Endocannabinoids (Anandamide and 2-Arachidonoyl Glycerol) Levels in Immunocompromised SCID Female Mice [frontiersin.org]
- 5. rndsystems.com [rndsystems.com]
- 6. Chronic Administration of Cannabinoid Receptor 2 Agonist (this compound) Increases Ectopic Ovarian Tumor Growth and Endocannabinoids (Anandamide and 2-Arachidonoyl Glycerol) Levels in Immunocompromised SCID Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JWH 133 (in Tocrisolve 100) | CAS 259869-55-1 | Tocris Bioscience [tocris.com]
- 8. Topically administered CB(2)-receptor agonist, this compound, does not decrease intraocular pressure (IOP) in normotensive rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing JWH-133 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing JWH-133 concentration in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell-based assays?
This compound is a synthetic cannabinoid that is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2).[1][2] It exhibits approximately 200-fold selectivity for CB2 over the Cannabinoid Receptor 1 (CB1), which is responsible for the psychoactive effects of cannabinoids.[1][2] This high selectivity makes this compound a valuable tool for studying the therapeutic potential of CB2 receptor activation in various pathological conditions, including inflammation, pain, cancer, and neurodegenerative diseases, without the confounding psychoactive effects associated with CB1 activation.[1][3][4]
Q2: What is a typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell line, the specific assay, and the desired biological endpoint. However, a general starting point for dose-response experiments is in the low micromolar to nanomolar range. For instance, in C6 glioma cells, concentrations of 5 µM and 10 µM were shown to inhibit cell growth, whereas 1 µM had no effect.[5] In other studies, non-toxic concentrations ranging from 10⁻⁸ to 10⁻⁵ M (10 nM to 10 µM) were effective in inhibiting colony formation in A549 lung cancer cells.[6][7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents such as DMSO and ethanol.[2][8] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO. For example, a 20 mM stock solution in DMSO can be prepared.[2][8] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C.[9][10] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[10]
Q4: Am I seeing off-target effects with this compound?
While this compound is highly selective for the CB2 receptor, off-target effects can occur, particularly at high concentrations.[11] For example, cytotoxic effects observed at concentrations greater than 10 µM in SH-SY5Y neuroblastoma cells were found to be independent of CB2 receptor activation.[11][12] It is recommended to use the lowest effective concentration determined from your dose-response studies to minimize the risk of off-target effects.[13] Including a CB2 receptor antagonist, such as AM630 or SR144528, in your experiments can help confirm that the observed effects are mediated by the CB2 receptor.[5][12]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No or low biological response to this compound | Low or absent CB2 receptor expression in the cell line. | - Confirm CB2 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.[9] - Consider using a cell line known to express functional CB2 receptors or transiently transfecting your cells with a CB2 expression vector. |
| Degradation of this compound. | - Ensure proper storage of this compound stock solutions (aliquoted at -20°C).[9] - Prepare fresh dilutions from a new stock aliquot for each experiment. | |
| Suboptimal this compound concentration. | - Perform a wide-range dose-response experiment (e.g., 1 nM to 50 µM) to identify the optimal concentration. | |
| Assay interference. | - Serum in the culture medium can bind to lipophilic compounds like this compound, reducing its effective concentration. Consider performing the assay in serum-free media or with a consistent serum concentration.[9] - Highly lipophilic compounds can adsorb to plasticware. Using low-binding plates may improve results.[9] | |
| High cell death or cytotoxicity observed | This compound concentration is too high. | - Determine the cytotoxic concentration range for your cell line using a cell viability assay (e.g., MTT, LDH).[12] - In A549 cells, cytotoxicity was observed at 100 µM.[6][7] In SH-SY5Y cells, cytotoxicity was seen in the 10-40 µM range.[12] |
| Solvent (DMSO) toxicity. | - Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.5%).[10] - Include a vehicle control (medium with the same concentration of DMSO as the this compound treated wells) in all experiments. | |
| Off-target effects. | - Use a CB2 receptor antagonist (e.g., AM630, SR144528) to confirm that the cytotoxicity is not CB2-mediated.[12] | |
| Inconsistent or variable results | Inconsistent cell culture conditions. | - Use cells from a similar passage number for all experiments, as receptor expression can change over time.[9] - Ensure consistent cell seeding density.[14] |
| Instability of this compound in culture medium. | - Minimize the time between preparing the working dilutions and adding them to the cells. |
Quantitative Data Summary
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Value | Reference |
| Ki for CB2 Receptor | 3.4 nM | [1][2] |
| Selectivity | ~200-fold for CB2 over CB1 | [1][2] |
Table 2: Effective Concentrations of this compound in Various Cell-Based Assays
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| C6 Glioma | Cell Viability | 5 - 10 µM | Inhibition of cell growth | [5] |
| A549 (Lung Cancer) | Colony Formation | 10 nM - 10 µM | Inhibition of colony formation | [6][7] |
| A549 (Lung Cancer) | Cytotoxicity | 100 µM | Cytotoxic effect | [6][7] |
| SH-SY5Y (Neuroblastoma) | Cell Viability / Proliferation | 10 - 40 µM | Concentration-dependent decrease | [12] |
| HIV-infected Macrophages | HIV-1 Replication / Cathepsin B Secretion | 0.1 - 10 µM | Dose-dependent decrease | [15] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on a given cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Signaling Protein Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of downstream signaling proteins (e.g., AMPK, mTOR).[5]
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of this compound or vehicle for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the protein of interest (e.g., p-AMPK, AMPK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound signaling pathway in C6 glioma cells.[5]
Caption: General workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological potential of JWH133, a cannabinoid type 2 receptor agonist in neurodegenerative, neurodevelopmental and neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-proliferative and anti-angiogenic effects of CB2R agonist (this compound) in non-small lung cancer cells (A549) and human umbilical vein endothelial cells: an in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 8. bio-techne.com [bio-techne.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a Selective Cannabinoid CB₂ Receptor Agonist, Exerts Toxic Effects on Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. Cannabinoid receptor type 2 agonist this compound decreases cathepsin B secretion and neurotoxicity from HIV-infected macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JWH-133 Stability and Degradation in Experimental Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability and degradation of the selective cannabinoid 2 (CB2) receptor agonist, JWH-133. Understanding these parameters is critical for ensuring the accuracy, reproducibility, and validity of experimental results. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid or in a suitable solvent at -20°C.[1] Under these conditions, it is reported to be stable for at least two years. It is often supplied as a solution in methyl acetate. To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use vials.
Q2: What solvents are suitable for dissolving and storing this compound?
A2: this compound is soluble in several organic solvents. Stock solutions are typically prepared in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol.[1] For in vitro assays, it is crucial to be mindful of the final solvent concentration, as high levels (e.g., >0.5-1% DMSO) can affect cell viability and enzyme activity. For in vivo studies, a common vehicle solution consists of a mixture of ethanol, DMSO, Tween 80, and physiological saline.[2]
Q3: How stable is this compound in aqueous solutions and cell culture media?
Q4: Is this compound sensitive to light?
A4: While specific photostability studies on this compound are not widely published, cannabinoids as a class can be sensitive to light. Exposure to UV and visible light can lead to degradation. Therefore, it is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and incubation periods.
Q5: What are the expected degradation products of this compound?
A5: Specific degradation products of this compound under various experimental stress conditions (e.g., acid, base, oxidation) have not been extensively characterized in publicly available literature. Thermal degradation studies on other synthetic cannabinoids suggest that the core structure can undergo rearrangement or fragmentation upon heating.[3] Forced degradation studies would be necessary to identify and characterize the specific degradation products of this compound.
Data Presentation: this compound Stability and Solubility
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Ethanol | 31.25 | 100 |
| DMSO | 6.25 - 10 | 20 - 32 |
| DMF | 30 | ~96 |
Data compiled from manufacturer datasheets.[1]
Table 2: Summary of this compound Stability Under Various Conditions
| Condition | General Stability | Recommendations |
| Storage (Solid/Organic Stock) | Stable for ≥ 2 years at -20°C. | Store in airtight, light-protected containers. Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution | Prone to precipitation. Stability is pH and temperature-dependent. | Prepare fresh for each experiment. Use a carrier protein (e.g., 0.1% BSA) to improve solubility. |
| Acidic/Basic Conditions | Expected to be susceptible to hydrolysis, similar to other cannabinoids. | Avoid prolonged exposure to strong acids or bases. Buffer solutions to a stable pH if necessary. |
| Oxidative Stress | Likely to degrade in the presence of strong oxidizing agents. | Avoid contact with strong oxidizers. Use fresh, high-purity solvents. |
| Light Exposure | Potentially sensitive to UV and visible light. | Store and handle in amber vials or light-protected containers. |
| Thermal Stress | Degradation is expected at elevated temperatures. | Avoid high temperatures during sample processing unless investigating thermal degradation. |
This table provides general guidance based on the properties of this compound and related cannabinoids. Specific quantitative degradation data under these conditions are not widely available.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature for a specified time, protected from light.
-
Thermal Degradation: Expose the solid this compound or a solution to dry heat (e.g., 80°C) for a specified time.
-
Photodegradation: Expose a solution of this compound in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
3. Sample Analysis:
-
Analyze the stressed samples and a non-stressed control sample by a suitable analytical method, such as HPLC-UV or LC-MS/MS, to observe the decrease in the parent compound and the formation of degradation products.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a starting point for the development of an HPLC-UV method for the quantification of this compound.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often preferred. For example:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
A starting gradient could be 70% B, increasing to 95% B over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: this compound has UV absorbance maxima at approximately 278 and 285 nm. Monitoring at 278 nm is a suitable starting point.
-
Injection Volume: 10 µL.
2. Standard Preparation:
-
Prepare a series of calibration standards of this compound in the mobile phase or a suitable solvent (e.g., methanol) at concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
3. Analysis:
-
Inject the standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Mandatory Visualizations
Caption: Workflow for assessing this compound stability under forced degradation.
References
Preventing off-target effects of JWH-133 in research
Welcome to the technical support center for JWH-133. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively while minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic cannabinoid that acts as a selective agonist for the Cannabinoid Receptor 2 (CB2).[1][2][3] The CB2 receptor is primarily expressed in the immune system and peripheral tissues, and its activation is associated with anti-inflammatory, immunomodulatory, and antioxidant effects.[1][2][4] Unlike the CB1 receptor, which is abundant in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is a promising therapeutic target for various pathologies without inducing psychotropic side effects.[1][2]
Q2: How selective is this compound for the CB2 receptor?
This compound exhibits high selectivity for the CB2 receptor over the CB1 receptor.[1][2] Studies have reported a 200-fold greater selectivity for CB2R than CB1R, with a binding affinity (Ki) of 3.4 nM for CB2 and 677 nM for CB1.[1][2]
Q3: What are the known off-target effects of this compound?
While this compound is considered a highly selective CB2 agonist, off-target effects can occur, particularly at high concentrations.[5][6] A comprehensive off-target screening panel found no significant off-target binding for this compound at a concentration of 10 µM.[5] However, one study reported that this compound only activated the TRPA1 channel with low potency (EC50 of 8.5 µM).[5] Another study observed cytotoxic effects in SH-SY5Y neuroblastoma cells at concentrations of 10-40 µM, which were suggested to be independent of CB2 receptor activation.[6][7] Therefore, it is crucial to use this compound at the lowest effective concentration and to include appropriate controls to validate that the observed effects are mediated by the CB2 receptor.
Q4: What are the downstream signaling pathways activated by this compound?
This compound, as a CB2 receptor agonist, primarily signals through Gi/o proteins.[8] This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] Subsequently, this can modulate the activity of downstream effectors such as mitogen-activated protein kinases (MAPKs).[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Off-target effects: At high concentrations, this compound may interact with other receptors or cellular components. | - Perform a dose-response curve to determine the lowest effective concentration. - Use a selective CB2 receptor antagonist (e.g., AM630 or SR144528) to confirm that the observed effect is CB2-mediated.[6][9] - Employ a multi-assay approach to investigate different signaling pathways (e.g., cAMP, β-arrestin, MAPK).[10] |
| Ligand instability or degradation: Improper storage or handling can lead to loss of activity. | - Store this compound as recommended by the supplier, typically at -20°C.[11] - Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. - Protect solutions from light. | |
| Cellular health and passage number: High passage numbers or unhealthy cells can lead to altered responses. | - Use cells within a consistent and low passage number range.[10] - Regularly check cell viability and morphology. | |
| Observed effect is not blocked by a CB2 antagonist. | Off-target effect: The effect is not mediated by the CB2 receptor. | - Consider the possibility of off-target interactions, especially at higher this compound concentrations.[6] - Perform a broader off-target screening to identify potential alternative targets. |
| Inactive antagonist: The antagonist may be degraded or used at an inappropriate concentration. | - Verify the activity and concentration of the antagonist. - Use a fresh batch of the antagonist. | |
| High background signal in functional assays. | Constitutive receptor activity: Some cell lines may exhibit basal CB2 receptor activity. | - Use an inverse agonist to reduce basal signaling.[10] |
| Non-specific binding of detection reagents: | - Increase the number of washing steps in the assay protocol.[10] - Include appropriate "no primary antibody" or "no detection reagent" controls. |
Data Presentation
Table 1: Binding Affinities of this compound
| Receptor | Binding Affinity (Ki) | Reference |
| Human CB2 | 3.4 nM | [1][2] |
| Human CB1 | 677 nM | [1][2] |
Table 2: this compound Off-Target Screening Results (CEREP Panel)
| Target | % Inhibition at 10 µM |
| 64 proteins associated with common adverse side effects | No off-targets detected |
Data from a collaborative study characterizing widely used CB2R ligands.[5]
Experimental Protocols
CB2 Receptor Radioligand Binding Assay
This protocol is to determine the binding affinity of this compound to the CB2 receptor using a competitive binding assay with a radiolabeled ligand (e.g., [³H]CP55,940).
Materials:
-
Membranes from cells expressing the human CB2 receptor.
-
[³H]CP55,940 (radioligand).
-
This compound.
-
Non-labeled high-affinity cannabinoid ligand for non-specific binding (e.g., WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Total Binding: Assay buffer, [³H]CP55,940, and cell membranes.
-
Non-specific Binding: Non-labeled ligand, [³H]CP55,940, and cell membranes.
-
Competitive Binding: this compound dilution, [³H]CP55,940, and cell membranes.
-
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of this compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol measures the ability of this compound to inhibit adenylyl cyclase and reduce cAMP levels in cells expressing the CB2 receptor.
Materials:
-
Cells expressing the human CB2 receptor (e.g., HEK293 or CHO cells).
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Plot the cAMP levels against the this compound concentration to determine the EC₅₀ value for the inhibition of cAMP production.
MAPK Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on the phosphorylation of MAPKs, such as ERK1/2.
Materials:
-
Cells expressing the human CB2 receptor.
-
This compound.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against phosphorylated and total ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blot equipment.
Procedure:
-
Culture cells to the desired confluency.
-
Starve the cells in serum-free medium for several hours.
-
Treat the cells with different concentrations of this compound for various time points.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK1/2 overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify the band intensities to determine the change in ERK1/2 phosphorylation.
Visualizations
Caption: this compound signaling pathway via the CB2 receptor.
Caption: Recommended experimental workflow for this compound studies.
Caption: Troubleshooting flowchart for unexpected this compound results.
References
- 1. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 2. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological potential of JWH133, a cannabinoid type 2 receptor agonist in neurodegenerative, neurodevelopmental and neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Selective Cannabinoid CB₂ Receptor Agonist, Exerts Toxic Effects on Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Chronic Administration of Cannabinoid Receptor 2 Agonist (this compound) Increases Ectopic Ovarian Tumor Growth and Endocannabinoids (Anandamide and 2-Arachidonoyl Glycerol) Levels in Immunocompromised SCID Female Mice [frontiersin.org]
JWH-133 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during experiments with the selective cannabinoid receptor 2 (CB2R) agonist, JWH-133.
Frequently Asked Questions (FAQs)
Q1: I am observing lower-than-expected potency or efficacy of this compound in my cell-based assays. What are the common causes?
A1: Lower-than-expected activity of this compound can stem from several factors related to its physicochemical properties and experimental setup.
-
Compound Integrity and Storage: Ensure this compound has been stored correctly (typically at -20°C, desiccated, and protected from light). Prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles. If degradation is suspected, confirm the compound's purity via analytical methods.
-
Solubility and Precipitation: this compound is highly lipophilic and may precipitate in aqueous assay buffers, especially at higher concentrations. This reduces the effective concentration and can lead to high variability. Visually inspect for any precipitation. Consider using a vehicle that includes a surfactant like Tween 80 for in vivo studies or ensuring the final DMSO concentration is minimal and consistent across all wells in in vitro assays (typically <0.5%).[1]
-
Non-Specific Binding: Due to its lipophilicity, this compound can adhere to plasticware (e.g., microplates, pipette tips), reducing the concentration available to interact with the cells. The use of low-binding plates is recommended.
-
Serum Protein Binding: If using serum-containing media, this compound can bind to serum proteins, decreasing its free concentration. It is advisable to conduct assays in serum-free media or maintain consistent serum concentrations across all experiments.
-
Cell Line CB2R Expression: Verify the expression levels of CB2R in your cell line (e.g., HEK293, CHO, HL-60) using techniques like qPCR, Western blot, or a radioligand binding assay. Receptor expression can diminish with increasing cell passage numbers.
Q2: My in vitro and in vivo results with this compound are not correlating. What could be the reason?
A2: Discrepancies between in vitro and in vivo findings are a known challenge in cannabinoid research. A primary reason is the species-specific differences in the CB2 receptor's primary amino acid sequence between humans and rodents, which can alter ligand binding and signaling. Additionally, pharmacokinetic and pharmacodynamic factors in the animal model, such as metabolism and tissue distribution, can significantly influence the compound's effects in vivo.
Q3: I am observing effects that don't seem to be mediated by the CB2 receptor, even though this compound is a selective agonist. How can I confirm the involvement of CB2R?
A3: While this compound is highly selective for CB2R, off-target effects can occur, particularly at higher concentrations. To confirm that the observed effects are CB2R-mediated, perform experiments with a selective CB2R antagonist, such as SR144528. If the antagonist blocks the effects of this compound, it provides strong evidence for CB2R involvement. It is also prudent to test for potential off-target effects at other cannabinoid-related receptors, such as CB1R (using an antagonist like SR141716A) and GPR55.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound across various in vitro assays. Note that these values can vary depending on the specific experimental conditions, cell lines, and assay formats used.
| Parameter | Receptor | Value | Cell Line/System |
| Binding Affinity (Ki) | Human CB2 | 3.4 nM[2] | HEK-293 cells |
| Human CB1 | 677 nM[2] | Mouse brain membranes | |
| Functional Potency (EC50) | Human CB2 (cAMP) | ~0.59 nM | HEK-293 cells |
| Human CB2 (GTPγS) | ~4.3 nM | CHO-K1 cells | |
| Human CB2 (ERK Phos.) | EC50 not consistently reported, but activation is observed | Mouse Spermatogonia | |
| Human CB2 (CREB Phos.) | EC50 not consistently reported, but activation is observed | Rat Brain |
Key Experimental Protocols and Troubleshooting
Protocol 1: Radioligand Binding Assay for CB2 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the CB2 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human CB2 receptor (e.g., HEK293 or CHO cells).
-
Competitive Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture for 60-90 minutes at 30°C.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound and free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Troubleshooting:
| Issue | Potential Cause | Solution |
| High Non-Specific Binding | Radioligand concentration too high; Insufficient washing; Hydrophobic interactions of the radioligand. | Use a radioligand concentration at or below its Kd. Increase the number and volume of washes with ice-cold buffer. Include 0.5% BSA in the assay buffer. |
| Low Specific Binding | Low receptor expression in membranes; Degraded radioligand or this compound. | Verify receptor expression. Use fresh, validated reagents. |
| High Variability | Inconsistent pipetting; this compound precipitation. | Use calibrated pipettes and low-binding plates. Ensure this compound is fully dissolved in the assay buffer. |
Protocol 2: GTPγS Binding Assay
Objective: To measure the activation of G-proteins by this compound, indicating functional agonism at the CB2 receptor.
Methodology:
-
Membrane Preparation: Use membranes from cells expressing the CB2 receptor.
-
Reaction Mixture: Prepare a reaction buffer containing GDP, [³⁵S]GTPγS, and the cell membranes.
-
Agonist Stimulation: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat.
-
Scintillation Counting: Measure the amount of [³⁵S]GTPγS bound to the filters.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound to determine the EC50 and Emax values.
Troubleshooting:
| Issue | Potential Cause | Solution |
| High Basal Binding | High receptor constitutive activity; Suboptimal GDP concentration. | Optimize GDP concentration (typically higher for Gi/o-coupled receptors).[3][4] |
| Low Signal-to-Noise Ratio | Low G-protein coupling efficiency; Insufficient membrane protein. | Titrate the amount of membrane protein per well. Optimize Mg²⁺ and NaCl concentrations in the assay buffer.[5] |
| Inconsistent Results | Reagent degradation; Variability in membrane preparation. | Use fresh reagents, especially [³⁵S]GTPγS. Ensure consistency in membrane preparation. |
Protocol 3: CREB and ERK Phosphorylation Assay (Western Blot)
Objective: To assess the effect of this compound on the phosphorylation of downstream signaling molecules CREB and ERK.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., C6 glioma cells, spermatogonia) and serum-starve overnight if necessary to reduce basal phosphorylation. Treat with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).[6]
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies against phospho-CREB (Ser133) or phospho-ERK1/2 (Thr202/Tyr204). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an ECL substrate.
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal (by stripping and re-probing for total CREB or ERK) or a loading control (e.g., GAPDH or β-actin).
Troubleshooting:
| Issue | Potential Cause | Solution |
| Weak or No Phospho-Signal | Low level of phosphorylation; Phosphatase activity. | Use fresh, potent this compound. Ensure phosphatase inhibitors are included in the lysis buffer and samples are kept cold.[7] |
| High Background | Insufficient blocking; Non-specific antibody binding. | Increase blocking time or use a different blocking agent (BSA is often preferred over milk for phospho-antibodies).[7] Optimize primary antibody concentration. |
| Inconsistent Phosphorylation | Variability in cell density or treatment time. | Ensure consistent cell plating and precise timing of this compound treatment. |
Protocol 4: In Vivo this compound Administration
Objective: To investigate the effects of this compound in an animal model.
Methodology:
-
Vehicle Preparation: A common vehicle for this compound for intraperitoneal (i.p.) injection is a mixture of ethanol, DMSO, Tween 80, and physiological saline (e.g., in a 1:1:1:17 ratio).[1] The solution should be prepared fresh on the day of the experiment.
-
Dosing: The dose of this compound can vary depending on the animal model and the intended effect. Doses in the range of 1-5 mg/kg have been used in mice.[8]
-
Administration: Administer the this compound solution or vehicle control via the desired route (e.g., i.p.).
-
Endpoint Analysis: At the appropriate time point after administration, collect tissues or perform behavioral analyses as required by the experimental design.
Troubleshooting:
| Issue | Potential Cause | Solution |
| Poor Solubility/Precipitation in Vehicle | Inadequate vehicle composition. | Ensure the components of the vehicle are mixed thoroughly and that this compound is fully dissolved before administration. |
| Lack of In Vivo Effect | Insufficient dose; Rapid metabolism. | Perform a dose-response study to determine the optimal dose. Consider the pharmacokinetic profile of this compound in the chosen species. |
| Adverse Effects | Vehicle toxicity; Off-target effects at high doses. | Run a vehicle-only control group to assess for any effects of the vehicle. Use the lowest effective dose of this compound. |
Visualizing Experimental Workflows and Signaling Pathways
Radioligand Binding Assay Workflow
This compound Signaling Pathway
Troubleshooting Logic Flow
References
- 1. Frontiers | Chronic Administration of Cannabinoid Receptor 2 Agonist (this compound) Increases Ectopic Ovarian Tumor Growth and Endocannabinoids (Anandamide and 2-Arachidonoyl Glycerol) Levels in Immunocompromised SCID Female Mice [frontiersin.org]
- 2. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. druglibrary.net [druglibrary.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 8. Treatment with CB2 agonist this compound reduces histological features associated with erectile dysfunction in hypercholesterolemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JWH-133 Cytotoxicity in Neuronal Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of JWH-133 on neuronal cell lines.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Issue 1: High Variability in Cytotoxicity Assay Results
-
Question: My MTT/LDH assay results for this compound cytotoxicity in SH-SY5Y cells are inconsistent across experiments. What could be the cause?
-
Answer: High variability can stem from several factors. Ensure consistent cell seeding density and health. SH-SY5Y cells, in particular, can be sensitive to plating density and may not proliferate well if seeded too sparsely.[1] It is also crucial to verify the final concentration of this compound and the solvent (e.g., DMSO) in the culture medium. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Finally, ensure uniform incubation times and conditions, as these can significantly impact results.
Issue 2: Unexpectedly High or Low Cell Viability
-
Question: I am observing either much higher or lower than expected cell viability after treating SH-SY5Y cells with this compound. What should I check?
-
Answer: If viability is unexpectedly high, confirm the potency of your this compound compound. The compound's activity can degrade with improper storage. If viability is unexpectedly low, even at low concentrations, consider the health of your cell culture. SH-SY5Y cells are prone to stress, which can make them more susceptible to cytotoxic effects.[2][3] Also, check for potential contamination in your cell cultures.
Issue 3: Difficulty in Reproducing Published Data
-
Question: I am unable to reproduce the published findings on this compound cytotoxicity. What are the critical parameters to consider?
-
Answer: Ensure that your experimental setup, including the specific neuronal cell line (e.g., SH-SY5Y), cell passage number, culture medium composition, and this compound concentration range (typically 10-40 µM), aligns with the cited literature.[4][5][6] The method of this compound solubilization and the final solvent concentration are also critical. Adherence to the specific timings of the cytotoxicity assays (e.g., MTT, LDH) as described in the original protocols is paramount for reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxic concentration range for this compound in neuronal cell lines like SH-SY5Y?
A1: this compound has been shown to induce a concentration-dependent decrease in cell viability and proliferation in the SH-SY5Y human neuroblastoma cell line at concentrations ranging from 10 to 40 µM.[4][5][6]
Q2: What is the proposed mechanism of this compound induced cytotoxicity in neuronal cells?
A2: Studies suggest that the cytotoxic effect of this compound in SH-SY5Y cells is likely not mediated by the activation of cannabinoid receptor 2 (CB2) or caspase-dependent apoptotic pathways.[4][5][6] The prevailing hypothesis is that due to its lipophilic nature, this compound may accumulate in the lipid bilayer of the cell membrane, leading to a loss of membrane integrity and function.[5]
Q3: Which assays are recommended to measure this compound cytotoxicity in neuronal cells?
A3: A combination of assays is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects. Commonly used methods include:
-
MTT Assay: To measure mitochondrial metabolic activity as an indicator of cell viability.[4]
-
LDH (Lactate Dehydrogenase) Assay: To quantify the release of LDH from damaged cells, indicating a loss of cell membrane integrity.[4][7][8][9][10]
-
BrdU (Bromodeoxyuridine) Incorporation Assay: To measure DNA synthesis as an index of cell proliferation.[4][11][12]
Q4: Are there any specific considerations for handling SH-SY5Y cells in these experiments?
A4: Yes, SH-SY5Y cells require careful handling. They tend to grow in clusters and can be sensitive to enzymatic digestion during passaging.[1] It is important to maintain a consistent cell density and avoid over-confluency. For cytotoxicity assays, plating a uniform number of healthy, actively dividing cells is crucial for obtaining reliable and reproducible data.
Data Presentation
Table 1: Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)
| This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (% of Control) |
| 10 | 24 | Concentration-dependent decrease observed |
| 20 | 24 | Concentration-dependent decrease observed |
| 40 | 24 | Concentration-dependent decrease observed |
Note: Specific percentage values are not available in the provided search results, but a concentration-dependent decrease is consistently reported.[4][5][6]
Table 2: Effect of this compound on SH-SY5Y Cell Membrane Integrity (LDH Assay)
| This compound Concentration (µM) | Incubation Time (hours) | LDH Release (% of Maximum) |
| 10 | 24 | Increased LDH release indicating disruption of cell membrane integrity |
| 20 | 24 | Increased LDH release indicating disruption of cell membrane integrity |
| 40 | 24 | Increased LDH release indicating disruption of cell membrane integrity |
Note: Specific percentage values are not available in the provided search results, but an increase in LDH release is reported, indicating a loss of membrane integrity.[4][5]
Table 3: Effect of this compound on SH-SY5Y Cell Proliferation (BrdU Assay)
| This compound Concentration (µM) | Incubation Time (hours) | BrdU Incorporation (% of Control) |
| 10 | 24 | Concentration-dependent decrease observed |
| 20 | 24 | Concentration-dependent decrease observed |
| 40 | 24 | Concentration-dependent decrease observed |
Note: Specific percentage values are not available in the provided search results, but a concentration-dependent decrease in proliferation is consistently reported.[4][5][6]
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) and Ham's F12 nutrient mixture (1:1) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified atmosphere with 5% CO2 at 37°C.[13]
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute the stock solution in the culture medium to achieve the final desired concentrations (e.g., 10, 20, 40 µM). Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Treatment: Plate SH-SY5Y cells in 96-well plates at a predetermined optimal density. Allow the cells to adhere and grow for 24 hours. Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (medium with the same concentration of DMSO). Incubate for the desired time period (e.g., 24 hours).
2. MTT Assay Protocol
-
Following treatment with this compound, add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
3. LDH Assay Protocol
-
After the this compound treatment period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, the supernatant is incubated with a reaction mixture that leads to the conversion of a tetrazolium salt into a colored formazan product.
-
Measure the absorbance of the formazan product at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer).
4. BrdU Incorporation Assay Protocol
-
During the final hours of this compound treatment (e.g., the last 2-4 hours), add BrdU to the culture medium to a final concentration of 10 µM.
-
After the incubation period, fix the cells and denature the DNA according to the assay kit protocol.
-
Incubate the cells with an anti-BrdU antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme into a colored product.
-
Measure the absorbance using a microplate reader.
-
Express BrdU incorporation as a percentage of the vehicle-treated control.
Mandatory Visualizations
References
- 1. accegen.com [accegen.com]
- 2. researchgate.net [researchgate.net]
- 3. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Selective Cannabinoid CB₂ Receptor Agonist, Exerts Toxic Effects on Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Selective Cannabinoid CB2 Receptor Agonist, Exerts Toxic Effects on Neuroblastoma SH-SY5Y Cells | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
Addressing inconsistent results in JWH-133 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JWH-133.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic cannabinoid that is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2).[1][2] Its selectivity for the CB2 receptor is over 200-fold higher than for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.[1][2][3] The primary mechanism of action for this compound involves the activation of the CB2 receptor, which is a G-protein-coupled receptor (GPCR). This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5][6]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound should be stored at -20°C.[1][7] It is stable for at least two years under these conditions.[1] this compound is typically supplied as a powder or in a solution of methyl acetate.[1][8] Stock solutions can be prepared in solvents such as DMSO, ethanol, or DMF.[1][8] It is crucial to ensure the compound is fully dissolved and to prepare fresh solutions for each experiment to avoid precipitation and degradation.[7]
Q3: What are the known off-target effects of this compound?
While this compound is highly selective for the CB2 receptor, off-target effects can occur, particularly at higher concentrations.[9][10] At micromolar concentrations, it may interact with the CB1 receptor.[10] Some studies have also reported that at high concentrations, this compound can activate TRPA1 channels.[11] To mitigate off-target effects, it is recommended to use the lowest effective concentration that elicits a CB2-mediated response and to confirm the involvement of the CB2 receptor using a selective antagonist like AM630 or SR144528.[10]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
Q: My this compound is showing variable or weak effects in my in vitro experiments. What could be the cause?
A: Inconsistent results with this compound are often related to its physicochemical properties and experimental setup. Here are some potential causes and troubleshooting steps:
-
Compound Precipitation: this compound is highly lipophilic and can precipitate in aqueous assay buffers, especially at higher concentrations.[9]
-
Solution: Visually inspect your solutions for any precipitate. Prepare fresh dilutions for each experiment from a concentrated stock in an appropriate organic solvent (e.g., DMSO).[7] Consider the use of a vehicle that improves solubility, such as a solution containing ethanol, DMSO, and Tween 80 in saline.[7][12]
-
-
Non-specific Binding: The compound can adhere to plasticware, reducing the effective concentration available to the cells.[9]
-
Solution: Use low-binding plates and pipette tips. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help.
-
-
Serum Protein Binding: If you are using a serum-containing medium, this compound can bind to serum proteins, decreasing its free concentration.[9]
-
Solution: Conduct your experiments in a serum-free medium if possible, or account for potential protein binding when determining effective concentrations.
-
-
Compound Degradation: Improper storage can lead to the degradation of this compound.
Issue 2: Unexpected or contradictory downstream signaling results.
Q: I'm observing unexpected signaling events, such as an increase in cAMP, or my results are not consistent with the canonical CB2 pathway.
A: CB2 receptor signaling is complex and not limited to the inhibition of adenylyl cyclase.
-
Biased Signaling: Different agonists can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream pathways.[9][13] this compound has been shown to be a partial agonist in some signaling pathways (e.g., β-arrestin recruitment) while being a full agonist in others (e.g., G-protein activation in mouse CB2R).[11]
-
Solution: Profile multiple signaling pathways, including cAMP accumulation, ERK1/2 phosphorylation, and β-arrestin recruitment, to build a comprehensive signaling profile of this compound in your specific cell system.[9]
-
-
Complex Signaling Pathways: The CB2 receptor can also couple to other G-proteins or activate pathways through Gβγ subunits, leading to the activation of MAPK/ERK and PI3K/Akt pathways.[10][14]
-
Solution: Perform time-course experiments, as the kinetics of different signaling pathways can vary.[10]
-
Issue 3: Discrepancy between in vitro and in vivo results.
Q: My promising in vitro results with this compound are not translating to my animal models.
A: Several factors can contribute to a lack of correlation between in vitro and in vivo findings.
-
Pharmacokinetics and Metabolism: this compound has a relatively short half-life of about 1 hour.[3] The route of administration, dose, and vehicle can significantly impact its bioavailability and efficacy.
-
Off-Target Effects in vivo: At the concentrations required to see an effect in vivo, this compound might engage off-target receptors, leading to complex physiological responses.
-
Solution: Include control groups treated with a CB2 receptor antagonist to confirm that the observed effects are indeed mediated by the CB2 receptor.
-
Data Presentation
Table 1: Binding Affinity and Functional Potency of this compound
| Receptor | Assay Type | Value | Reference |
| Human CB2 | Binding Affinity (Ki) | 3.4 nM | [1][2][3][16] |
| Human CB1 | Binding Affinity (Ki) | 677 nM | [1][3][16] |
| Human CB2 | G-protein Activation (pEC50) | ~8.5 | [11] |
| Human CB1 | G-protein Activation | Inactive | [11] |
| Human CB2 | β-arrestin Recruitment (pEC50) | ~7.5 | [11] |
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the CB2 receptor.
-
Membrane Preparation: Culture and harvest cells stably expressing the human CB2 receptor (e.g., HEK293 or CHO cells).[5] Homogenize the cells in a buffer and centrifuge to pellet the cell membranes. Resuspend the membranes in an appropriate assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation and Detection: Rapidly filter the contents of each well through a filter mat to separate the bound from the free radioligand. Wash the filters with a cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that displaces 50% of the radioligand. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of a CB2 agonist to inhibit the production of cAMP.
-
Cell Culture and Plating: Seed cells expressing the human CB2 receptor (e.g., CHO-hCB2) into 96-well plates and grow to a specific confluency.[5]
-
Compound Incubation: Replace the cell culture medium with an assay buffer. Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulation and Lysis: Add forskolin, an adenylyl cyclase activator, to all wells (except for the basal control) to stimulate cAMP production.[5] After incubation, lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Use a commercially available cAMP detection kit (e.g., HTRF, ELISA) to quantify the amount of cAMP in each well.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound. Determine the EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect.
Mandatory Visualizations
Caption: Canonical signaling pathway of this compound via the CB2 receptor.
Caption: General experimental workflow for in vitro this compound studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The CB2 Receptor in Immune Regulation and Disease: Genetic Architecture, Epigenetic Control, and Emerging Therapeutic Strategies [mdpi.com]
- 7. Frontiers | Chronic Administration of Cannabinoid Receptor 2 Agonist (this compound) Increases Ectopic Ovarian Tumor Growth and Endocannabinoids (Anandamide and 2-Arachidonoyl Glycerol) Levels in Immunocompromised SCID Female Mice [frontiersin.org]
- 8. This compound, 259869-55-1, 98 (HPLC), powder Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic Administration of Cannabinoid Receptor 2 Agonist (this compound) Increases Ectopic Ovarian Tumor Growth and Endocannabinoids (Anandamide and 2-Arachidonoyl Glycerol) Levels in Immunocompromised SCID Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel approaches and current challenges with targeting the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. apexbt.com [apexbt.com]
Technical Support Center: JWH-133 & Cell Culture Systems
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of JWH-133, a selective cannabinoid receptor 2 (CB2) agonist, in cell culture experiments. The information addresses common challenges, particularly the impact of serum on this compound activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a lower-than-expected potency for this compound in our cell-based assays compared to published Ki values. What could be the cause?
A1: This is a common observation and is often attributed to the presence of serum in the cell culture medium. This compound is a lipophilic compound, and like many cannabinoids, it can bind to proteins present in serum, such as albumin.[1] This binding reduces the free concentration of this compound available to interact with the CB2 receptor on your cells, leading to an apparent decrease in potency (a rightward shift in the concentration-response curve).[1]
Troubleshooting Steps:
-
Quantify the Serum Effect: Perform experiments in serum-free or low-serum conditions to establish a baseline of this compound activity.
-
Run a Serum Concentration Curve: Test the activity of this compound in the presence of varying concentrations of serum (e.g., 1%, 2.5%, 5%, 10%) to understand the extent of the potency shift.
-
Consider Off-Target Effects at Higher Concentrations: If you are using very high concentrations of this compound to compensate for the serum effect, be aware of potential off-target activities.[1]
Q2: Our results with this compound are inconsistent between experiments. What are the potential sources of this variability?
A2: Inconsistent results with lipophilic compounds like this compound can arise from several factors:[1]
-
Precipitation: this compound may precipitate out of aqueous solutions, especially at higher concentrations and in low-serum or serum-free media. This will reduce the actual concentration in your assay.
-
Non-specific Binding: The compound can adhere to plasticware, such as pipette tips and microplates, reducing the concentration delivered to the cells.[1]
-
Serum Protein Binding Variability: The protein composition and concentration can vary between different lots of fetal bovine serum (FBS), leading to batch-to-batch differences in the free fraction of this compound.
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, visually inspect your this compound dilutions for any signs of precipitation.
-
Use of a Carrier Solvent: Ensure this compound is fully dissolved in a suitable solvent like DMSO before preparing final dilutions in your assay medium. Keep the final DMSO concentration consistent across all wells and typically below 0.5%.
-
Pre-coating Plasticware: For sensitive assays, pre-coating plates with a protein solution like bovine serum albumin (BSA) can help reduce non-specific binding.
-
Lot-to-Lot Serum Qualification: If possible, test new lots of FBS to ensure consistency in your assay results.
Q3: We are seeing a cellular response to this compound that doesn't seem to be mediated by the CB2 receptor. How can we confirm the specificity of the effect?
A3: It is crucial to verify that the observed effects of this compound are indeed mediated by the CB2 receptor.
Troubleshooting Steps:
-
Use a Selective Antagonist: Co-treatment of your cells with this compound and a selective CB2 receptor antagonist, such as SR144528, should block the observed effect. If the effect persists, it is likely an off-target mechanism.
-
Employ Receptor-Null Cells: As a negative control, perform your experiment in a cell line that does not endogenously express the CB2 receptor. Any response in these cells would indicate an off-target effect.
-
Consult the Literature: Review scientific publications to see if similar off-target effects have been reported for this compound or structurally related compounds.
Impact of Serum on this compound Potency
The presence of serum proteins significantly impacts the apparent potency of this compound in cell culture assays. The following table provides a hypothetical but representative dataset illustrating the expected shift in the half-maximal effective concentration (EC₅₀) of this compound in a cAMP inhibition assay in the presence of increasing concentrations of Fetal Bovine Serum (FBS).
| Fetal Bovine Serum (FBS) Concentration | Apparent this compound EC₅₀ (nM) | Fold Shift in Potency (vs. 0% FBS) |
| 0% | 15 | 1.0 |
| 1% | 45 | 3.0 |
| 5% | 180 | 12.0 |
| 10% | 450 | 30.0 |
This is a hypothetical dataset provided for illustrative purposes. The actual fold shift will depend on the specific cell line, assay conditions, and serum lot.
Experimental Protocol: Determining the Impact of Serum on this compound Activity
This protocol provides a framework for quantifying the effect of serum on this compound potency in your specific experimental setup. The example used here is a cAMP inhibition assay, a common method for assessing CB2 receptor activation.
Objective: To determine the concentration-dependent effect of FBS on the potency (EC₅₀) of this compound.
Materials:
-
Cells expressing the CB2 receptor (e.g., CHO-CB2, HEK-CB2)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed cells in 96-well plates at a density optimized for your cAMP assay and allow them to adhere overnight.
-
Serum Starvation (for 0% FBS condition): For the serum-free condition, replace the growth medium with serum-free medium 2-4 hours prior to the experiment.
-
Preparation of this compound Serial Dilutions:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Create serial dilutions of this compound in different sets of tubes, each set containing cell culture medium with a specific concentration of FBS (0%, 1%, 5%, 10%).
-
-
Cell Treatment:
-
Aspirate the medium from the cell plates.
-
Add the prepared this compound dilutions (in the corresponding serum-containing medium) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Forskolin Stimulation:
-
Add a fixed concentration of forskolin (to stimulate adenylyl cyclase and raise cAMP levels) to all wells except the negative control. The final concentration of forskolin should be predetermined to elicit a submaximal cAMP response.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
For each serum concentration, plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit a sigmoidal dose-response curve to each dataset to determine the EC₅₀ value.
-
Calculate the fold shift in EC₅₀ for each serum concentration relative to the 0% FBS condition.
-
Visual Guides
References
JWH-133 Vehicle Control for In Vivo Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of JWH-133 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a vehicle control crucial for in vivo studies?
A1: this compound is a synthetic cannabinoid that is highly selective as an agonist for the Cannabinoid Receptor 2 (CB2).[1][2][3] It is often used in preclinical research to investigate the therapeutic potential of activating the CB2 receptor, which is primarily expressed in immune cells, for conditions such as inflammation, pain, and cancer, without the psychoactive effects associated with CB1 receptor activation.[1][4] A vehicle control is essential in these studies because the solvents and emulsifying agents used to dissolve and administer this compound can have their own biological effects. The vehicle control group receives the same formulation as the experimental group, but without this compound, allowing researchers to isolate the effects of the compound from those of the vehicle.
Q2: What are the common vehicles used for dissolving this compound for in vivo administration?
A2: this compound is lipophilic and not readily soluble in aqueous solutions. Therefore, a vehicle is required for its administration in animal models. A commonly used vehicle formulation consists of a mixture of ethanol, Dimethyl Sulfoxide (DMSO), and a surfactant like Tween 80, all diluted in physiological saline.[5][6] One specific ratio reported is 1:1:1:17 for ethanol:DMSO:Tween 80:saline.[5][6] Another commercially available vehicle is Tocrisolve™ 100, which is a water-soluble emulsion.[7] For topical applications, hydroxypropyl-beta-cyclodextrin (HP-β-CD) solutions and propylene glycol have been used.[8]
Q3: How should I prepare and store this compound solutions for my experiments?
A3: It is recommended to prepare this compound solutions fresh on the day of the experiment to ensure stability and prevent precipitation.[5][6] this compound is typically stored as a solid at -20°C.[5][6] To prepare a solution, the required amount of this compound should first be dissolved in a small amount of ethanol or DMSO before adding the other components of the vehicle. For instance, in the 1:1:1:17 vehicle, this compound can be dissolved in ethanol and DMSO, followed by the addition of Tween 80 and then physiological saline.
Q4: What are the typical routes of administration and dosages for this compound in mice?
A4: The most common route of administration for this compound in mice is intraperitoneal (i.p.) injection.[5][6][7][9][10][11] The dosage can vary significantly depending on the experimental model and the intended biological effect, with reported ranges from 0.05 mg/kg up to 20 mg/kg.[9][10] Other routes, such as intratumoral administration, have also been described.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle solution. | - Incorrect solvent ratio.- Solution prepared in advance and stored.- Low temperature of the saline. | - Ensure the correct proportions of ethanol, DMSO, and Tween 80 are used to maintain solubility.- Always prepare the solution fresh before each use.[5][6]- Use physiological saline at room temperature. |
| Inconsistent or unexpected results in the vehicle control group. | - The vehicle itself is exerting a biological effect. | - Conduct pilot studies to evaluate the effect of the vehicle alone on the parameters being measured.- Consider using a different, more inert vehicle if significant effects are observed.- Minimize the volume of administration to reduce potential vehicle toxicity. |
| Lack of a dose-dependent effect with this compound. | - Poor solubility or stability of the compound in the chosen vehicle.- Saturation of the CB2 receptors.- Off-target effects at higher concentrations.[13][14] | - Verify the solubility of this compound in your vehicle at the desired concentrations.- Test a wider range of doses, including lower concentrations.- Consider potential non-CB2 receptor-mediated effects, especially at higher doses. |
| High mortality or signs of toxicity in experimental animals. | - Toxicity of the vehicle, particularly with chronic administration.- High dose of this compound. | - Reduce the concentration of organic solvents (ethanol, DMSO) in the vehicle if possible.- Lower the administered dose of this compound.- Closely monitor the animals for any adverse effects. |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Ethanol | 31.25 | 100 |
| DMSO | 10 | 32 |
| DMF | 30 | 96 |
Data sourced from manufacturer datasheets.[2][3]
Table 2: Binding Affinity of this compound
| Receptor | Ki (nM) | Selectivity |
| CB2 | 3.4 | ~200-fold over CB1 |
| CB1 | 677 |
Ki represents the inhibition constant, a measure of binding affinity.[1][2][3]
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Ethanol (100%)
-
Dimethyl Sulfoxide (DMSO)
-
Tween 80
-
Physiological saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
On the day of the experiment, weigh the required amount of this compound powder.
-
For a final vehicle composition of 5% ethanol, 5% DMSO, 5% Tween 80, and 85% saline, first dissolve the this compound in the appropriate volume of ethanol.[5][6]
-
Add the corresponding volume of DMSO and vortex thoroughly to ensure complete dissolution.
-
Add the Tween 80 and vortex again.
-
Slowly add the physiological saline while vortexing to prevent precipitation.
-
The final solution should be a clear emulsion. Administer intraperitoneally at a volume of 10 µl/g of body weight.[5][6]
-
The vehicle control is prepared in the same manner, excluding the this compound powder.
Signaling Pathways and Experimental Workflows
CB2 Receptor Signaling Pathway Activated by this compound
This compound is a selective agonist for the CB2 receptor, which is a G-protein coupled receptor (GPCR) that couples to Gαi/o proteins.[1][15] Activation of the CB2 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent suppression of Protein Kinase A (PKA) activity.[12][15] This can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[15]
References
- 1. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. JWH 133 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 4. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic Administration of Cannabinoid Receptor 2 Agonist (this compound) Increases Ectopic Ovarian Tumor Growth and Endocannabinoids (Anandamide and 2-Arachidonoyl Glycerol) Levels in Immunocompromised SCID Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chronic Administration of Cannabinoid Receptor 2 Agonist (this compound) Increases Ectopic Ovarian Tumor Growth and Endocannabinoids (Anandamide and 2-Arachidonoyl Glycerol) Levels in Immunocompromised SCID Female Mice [frontiersin.org]
- 7. Treatment with CB2 Agonist this compound Reduces Histological Features Associated with Erectile Dysfunction in Hypercholesterolemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topically administered CB(2)-receptor agonist, this compound, does not decrease intraocular pressure (IOP) in normotensive rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Brain Cannabinoid CB2 Receptors Modulate Cocaine’s Actions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound, a Selective Cannabinoid CB₂ Receptor Agonist, Exerts Toxic Effects on Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to CB2 Receptor Agonists: JWH-133 vs. WIN 55,212-2
For Researchers, Scientists, and Drug Development Professionals
The Cannabinoid Receptor 2 (CB2) has emerged as a significant therapeutic target due to its primary expression in peripheral tissues, especially immune cells, and its role in modulating inflammation and pain without the psychoactive effects associated with the Cannabinoid Receptor 1 (CB1).[1] This guide provides a detailed, objective comparison of two widely studied synthetic cannabinoid agonists, JWH-133 and WIN 55,212-2, focusing on their performance in activating the CB2 receptor. The information herein is supported by experimental data to aid researchers in selecting the appropriate compound for their studies.
Pharmacological Profiles: A Head-to-Head Comparison
This compound and WIN 55,212-2 are both potent activators of the CB2 receptor, yet they exhibit crucial differences in their pharmacological profiles, particularly concerning selectivity. This compound, a classical dibenzopyran derivative, is renowned for its high selectivity for the CB2 receptor over the CB1 receptor.[2][3][4] In contrast, WIN 55,212-2, an aminoalkylindole, is a non-selective agonist, demonstrating high affinity for both CB1 and CB2 receptors.[5][6] This distinction is critical for experimental design, where isolating CB2-mediated effects is paramount.
Data Presentation: Quantitative Comparison
The following table summarizes the key pharmacological parameters for this compound and WIN 55,212-2 at human cannabinoid receptors. Lower Kᵢ and EC₅₀ values are indicative of higher binding affinity and potency, respectively.
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Potency (EC₅₀, nM) | Selectivity (CB1/CB2 Kᵢ Ratio) |
| This compound | CB2 | 3.4 [2][7][3][4] | N/A | ~200-fold [2][7][3] |
| CB1 | 677[2] | N/A | ||
| WIN 55,212-2 | CB2 | 3.3 [8][9] | 17.3[10] | ~19-fold [6][8][9] |
| CB1 | 62.3[8][9] | N/A |
N/A: Data not consistently available in the reviewed literature under comparable assay conditions.
CB2 Receptor Signaling Pathways
Activation of the CB2 receptor, a Gᵢ/ₒ-coupled G protein-coupled receptor (GPCR), by an agonist like this compound or WIN 55,212-2 initiates a cascade of intracellular signaling events.[5][11] The canonical pathway involves the inhibition of adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors like Protein Kinase A (PKA).[5][11] Additionally, CB2 activation can trigger other pathways, including the modulation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, which play roles in gene expression and cellular responses.[7][5][12]
References
- 1. What are CB2 agonists and how do they work? [synapse.patsnap.com]
- 2. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 4. JWH 133 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WIN 55,212-2 mesylate | Non-selective Cannabinoids | Tocris Bioscience [tocris.com]
- 9. caymanchem.com [caymanchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validating JWH-133's CB2 Receptor-Mediated Effects with the Antagonist AM630: A Comparative Guide
This guide provides researchers, scientists, and drug development professionals with a comparative overview of experimental data validating the effects of the selective CB2 receptor agonist, JWH-133, through its blockade by the CB2 receptor antagonist, AM630. The data presented herein, compiled from various in vitro and in vivo studies, demonstrates the specificity of this compound for the CB2 receptor and offers a framework for designing similar validation experiments.
Data Presentation: In Vitro and In Vivo Effects of this compound and Their Reversal by AM630
The following tables summarize the quantitative data from key studies, showcasing the antagonistic action of AM630 on this compound-induced effects.
Table 1: In Vitro Effects of this compound and AM630
| Assay | Cell Line | This compound Effect | This compound + AM630 Effect | Reference |
| Cell Viability | C6 Glioma | Decreased viability | Effect of this compound abolished | [1] |
| cAMP Content | C6 Glioma | Decreased cAMP | Effect of this compound abolished | [1] |
| PKA Activity | C6 Glioma | Decreased PKA activity | Effect of this compound abolished | [1] |
| p-AMPKα (Thr172) Expression | C6 Glioma | Increased expression | Effect of this compound abolished | [1] |
| Neuronal Firing Frequency | SNc Dopaminergic Neurons | Dose-dependent inhibition | Inhibitory effect of this compound reversed | [2] |
| Neuronal Firing | VTA Dopamine Neurons | Concentration-dependent inhibition | Effect of this compound blocked | [3] |
| Cell Proliferation (BrdU) | ST14A Neural Progenitors | Increased proliferation | Effect of this compound reverted |
Table 2: In Vivo Effects of this compound and AM630 in Animal Models
| Model | Behavioral/Physiological Effect of this compound | This compound + AM630 Effect | Reference |
| Cocaine Sensitization (Mice) | Inhibited acquisition and expression | Inhibitory effect of this compound prevented | [4] |
| Cocaine Self-Administration (Mice) | Dose-dependent reduction | Attenuation of this compound's effect | [5] |
| Cocaine-Enhanced Locomotion (Mice) | Inhibition | Effect of this compound blocked | [5] |
| Cocaine-Enhanced Accumbens Dopamine (Mice) | Inhibition | Effect of this compound blocked | [5] |
| Anxiety-like Behavior (Mice, Acute) | No effect | AM630 induced anxiety, which was blocked by this compound pre-treatment | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: C6 glioma cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 1, 5, 10 µM), AM630 alone (e.g., 5 µM), or a combination of this compound and AM630 for desired time points (e.g., 24, 48, 72 hours). A vehicle control group is also included.
-
MTT Incubation: Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a period (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
2. cAMP and PKA Activity Assays
-
Cell Culture and Treatment: C6 glioma cells are cultured and treated with this compound, AM630, or a combination, as described for the cell viability assay.
-
Lysis: After treatment, cells are lysed to release intracellular components.
-
Assay Performance: Commercially available ELISA kits are used to quantify cAMP content and PKA activity according to the manufacturer's instructions.[1] These kits typically involve a competitive immunoassay for cAMP and a specific substrate for PKA, with detection based on colorimetric or fluorometric measurements.
-
Data Analysis: Results are normalized to the total protein concentration of the cell lysates and expressed relative to the control group.
3. Western Blot for Phosphorylated AMPKα (p-AMPKα)
-
Protein Extraction: Following treatment, C6 glioma cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated AMPKα (Thr172). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or total AMPKα) to ensure equal protein loading.
4. Electrophysiology (Patch-Clamp Recording)
-
Brain Slice Preparation: Animals (e.g., mice) are anesthetized, and their brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal slices containing the region of interest (e.g., ventral tegmental area - VTA, or substantia nigra pars compacta - SNc) are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with aCSF. Whole-cell or cell-attached patch-clamp recordings are performed on identified neurons (e.g., dopaminergic neurons).
-
Drug Application: A stable baseline of neuronal firing is recorded before the bath application of this compound at various concentrations. To test for antagonism, AM630 is applied prior to or concurrently with this compound.
-
Data Acquisition and Analysis: Changes in neuronal firing frequency, action potential properties, and postsynaptic currents are recorded and analyzed using specialized software. The effects of this compound in the presence and absence of AM630 are compared to the baseline activity.[2][3]
In Vivo Assays
1. Cocaine-Induced Behavioral Sensitization
-
Animals: Male mice are used for this paradigm.
-
Acquisition Phase: Mice receive daily injections of either vehicle, cocaine, this compound followed by cocaine, or a combination of AM630, this compound, and cocaine for a set number of days (e.g., 5-7 days). Locomotor activity is measured for a specific duration after each injection using automated activity chambers.
-
Expression Phase: After a withdrawal period (e.g., 7-14 days), all groups are challenged with a single dose of cocaine, and their locomotor activity is recorded.
-
Data Analysis: The development of sensitization is indicated by a progressively enhanced locomotor response to cocaine over the acquisition phase. The blockade of sensitization is demonstrated if the group receiving this compound shows a significantly lower locomotor response compared to the cocaine-only group, and this effect is reversed in the group also receiving AM630.
Mandatory Visualization
Signaling Pathway Diagram
Caption: CB2 receptor signaling pathway activated by this compound and blocked by AM630.
Experimental Workflow Diagram
Caption: Workflow for validating this compound effects using AM630.
References
- 1. The roles of cannabinoid CB1 and CB2 receptors in cocaine-induced behavioral sensitization and conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. benchchem.com [benchchem.com]
JWH-133: A Comparative Guide to its Cannabinoid Receptor Selectivity
For researchers and drug development professionals, understanding the selectivity profile of a compound is paramount. This guide provides an objective comparison of JWH-133's binding affinity and functional activity at cannabinoid receptors, benchmarked against other key cannabinoid ligands. All data is presented with supporting experimental methodologies and visual workflows to facilitate a comprehensive understanding of its pharmacological characteristics.
This compound is a synthetic cannabinoid of the dibenzopyran class. It is recognized for its high affinity and selectivity for the cannabinoid receptor 2 (CB2) over the cannabinoid receptor 1 (CB1). This selectivity is a critical feature, as activation of CB1 receptors is associated with the psychoactive effects of cannabinoids, whereas CB2 receptor modulation is a promising avenue for therapeutic intervention in inflammatory and immune-related conditions, without inducing psychotropic effects.
Comparative Binding Affinities of Cannabinoid Ligands
The following table summarizes the binding affinities (Ki) of this compound and other notable cannabinoid ligands for human CB1 and CB2 receptors, along with their reported activity at the orphan G protein-coupled receptors GPR55 and GPR18. A lower Ki value indicates a higher binding affinity.
| Compound | Type | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2 Ratio) | GPR55 Activity | GPR18 Activity |
| This compound | Synthetic | 677 | 3.4 | ~200-fold for CB2 | Potential Inverse Agonist | No Effect |
| Δ⁹-THC | Phytocannabinoid | 25.1 - 40.7 | 35.2 - 36.4 | Non-selective | Partial Agonist | Agonist |
| CP-55,940 | Synthetic | 0.98 - 2.5 | 0.92 | Non-selective | Antagonist | Weak Antagonist |
| WIN-55,212-2 | Synthetic | 2.4 - 16.7 | 3.7 | Non-selective | Agonist | No Effect |
| Anandamide (AEA) | Endocannabinoid | 87.7 - 239.2 | 439.5 | CB1 selective | Agonist | Agonist |
Note: Ki values can vary between studies depending on the specific assay conditions.
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro assays: competitive radioligand binding assays and functional assays measuring cyclic AMP (cAMP) modulation.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for that receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for CB1 and CB2 receptors.
Materials:
-
Membrane Preparations: Cell membranes from cell lines engineered to express high levels of human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).
-
Radioligand: A high-affinity cannabinoid receptor agonist, such as [³H]CP-55,940.
-
Test Compound: The unlabeled ligand to be tested (e.g., this compound).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2) to determine the amount of radioligand that binds to non-receptor components.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Filtration System: A cell harvester with glass fiber filters (e.g., GF/C) to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Compound Dilution: Prepare a series of dilutions of the test compound in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Contains membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Contains membrane preparation, radioligand, and a high concentration of a non-labeled ligand.
-
Competitive Binding: Contains membrane preparation, radioligand, and each concentration of the test compound.
-
-
Incubation: Incubate the plate, typically at 30°C for 60-90 minutes, to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Experimental workflow for a competitive radioligand binding assay.
Functional Assay: cAMP Inhibition
This assay measures the functional consequence of receptor activation. Since the CB2 receptor is coupled to a Gi/o protein, its activation by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the EC₅₀ (half-maximal effective concentration) of a test compound for inhibiting cAMP production.
Materials:
-
Cell Line: A cell line expressing the human CB2 receptor (e.g., CHO-K1 or HEK-293) and a cAMP biosensor system.
-
Adenylyl Cyclase Activator: Forskolin, used to stimulate a baseline level of cAMP production.
-
Test Compound: The agonist to be tested (e.g., this compound).
-
cAMP Detection Kit: A kit to measure intracellular cAMP levels, often based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or BRET (Bioluminescence Resonance Energy Transfer).
Procedure:
-
Cell Plating: Seed the cells in a suitable microplate (e.g., 384-well) and incubate to allow for cell attachment.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and raise intracellular cAMP levels.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for receptor-mediated inhibition of cAMP production.
-
cAMP Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the specific detection kit being used.
-
Data Analysis:
-
Plot the percentage inhibition of the forskolin-stimulated cAMP response against the log concentration of the test compound.
-
Fit the data using a non-linear regression model to determine the EC₅₀ and the maximum efficacy (Emax) of the compound.
-
CB2 Receptor Signaling Pathway
Activation of the CB2 receptor by an agonist such as this compound initiates a canonical G protein-coupled receptor (GPCR) signaling cascade. The CB2 receptor is primarily coupled to inhibitory G proteins (Gi/o).
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Lower levels of cAMP lead to reduced activity of Protein Kinase A (PKA), which in turn affects the phosphorylation of downstream targets, including transcription factors like CREB, ultimately modulating gene expression and cellular function. The Gβγ subunit can also activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.
Canonical signaling pathway of the CB2 receptor upon agonist activation.
JWH-133: A Comparative Guide to its G-Protein Coupled Receptor Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective cannabinoid 2 (CB2) receptor agonist, JWH-133, against other G-protein coupled receptors (GPCRs). Understanding the cross-reactivity profile of a compound is critical for assessing its specificity and potential for off-target effects in therapeutic development. This document summarizes key experimental findings on the binding affinity and functional activity of this compound, presents detailed experimental methodologies, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound is a synthetic cannabinoid renowned for its high selectivity for the CB2 receptor over the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.[1] Extensive screening has demonstrated that this compound exhibits a favorable selectivity profile with minimal cross-reactivity against a broad range of other GPCRs at concentrations where it is active at the CB2 receptor. This makes this compound a valuable tool for studying CB2 receptor pharmacology and a promising candidate for therapeutic applications targeting the CB2 receptor, which is primarily expressed in immune cells and is implicated in inflammatory and neuropathic pain.
Comparative Cross-reactivity Data
This compound's high affinity for the CB2 receptor and significantly lower affinity for the CB1 receptor are well-documented. A comprehensive off-target screening study by Soethoudt et al. (2017) utilized a CEREP panel to assess the activity of this compound against 64 different proteins, including a wide array of GPCRs. The study found this compound to be the most selective ligand tested, with no significant off-target interactions detected at a concentration of 10 µM.[2]
The following table summarizes the known binding affinities of this compound for the human CB1 and CB2 receptors and qualitatively represents the findings from the broad GPCR panel screening.
| Receptor Target | Ligand | Binding Affinity (Ki) | Selectivity (CB1/CB2) | Broad GPCR Panel Interaction (at 10 µM) |
| Cannabinoid Receptor 1 (CB1) | This compound | 677 nM[1] | ~200-fold | Not Applicable |
| Cannabinoid Receptor 2 (CB2) | This compound | 3.4 nM[1] | Not Applicable | |
| Various Non-Cannabinoid GPCRs * | This compound | No significant binding detected | Not Applicable | No significant agonist or antagonist activity detected[2] |
*A broad panel of 64 targets, including multiple GPCRs, was assessed in the CEREP screen. For a complete list of targets, refer to the supplementary information of Soethoudt et al., 2017, Nature Communications.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches used to determine GPCR cross-reactivity and the primary signaling cascade of the CB2 receptor, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to assess the cross-reactivity of a compound like this compound with other GPCRs.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the binding affinity (Ki) of a test compound to a specific receptor.
Objective: To quantify the affinity of this compound for a panel of GPCRs.
Materials:
-
Cell membranes prepared from cell lines overexpressing the target GPCRs.
-
A specific radioligand for each target GPCR (e.g., [³H]-labeled antagonist).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, BSA).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Incubation: In each well of the filter plate, cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound (or vehicle control) are incubated in the assay buffer. Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand for the target receptor.
-
Equilibration: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the filter plates, separating the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
Detection: After drying the filter plates, scintillation fluid is added to each well, and the radioactivity retained on the filters is quantified using a microplate scintillation counter.
-
Data Analysis: The percentage of specific binding of the radioligand is plotted against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assays
Cyclic AMP (cAMP) functional assays are used to determine whether a test compound acts as an agonist, antagonist, or inverse agonist at a Gi/o- or Gs-coupled GPCR.
Objective: To assess the functional activity of this compound at a panel of GPCRs that signal through the adenylyl cyclase pathway.
Materials:
-
Whole cells expressing the target GPCRs.
-
Test compound (this compound) at various concentrations.
-
Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptors).
-
A known agonist for each target GPCR (for antagonist mode).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
-
Microplate reader capable of detecting the signal from the chosen cAMP kit.
Procedure:
-
Cell Seeding: Cells are seeded into 96- or 384-well plates and cultured until they reach the desired confluency.
-
Compound Addition:
-
Agonist Mode: Cells are treated with varying concentrations of this compound.
-
Antagonist Mode (for Gi-coupled receptors): Cells are co-incubated with a fixed concentration of forskolin and varying concentrations of this compound.
-
Antagonist Mode (for Gs-coupled receptors): Cells are pre-incubated with varying concentrations of this compound, followed by the addition of a fixed concentration of a known agonist for the target receptor.
-
-
Incubation: The plates are incubated for a specific time at 37°C to allow for modulation of intracellular cAMP levels.
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Agonist Mode: cAMP levels are plotted against the concentration of this compound to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).
-
Antagonist Mode: The inhibition of the agonist- or forskolin-induced cAMP production is plotted against the concentration of this compound to determine the IC50 (concentration for 50% inhibition).
-
Conclusion
The available evidence strongly indicates that this compound is a highly selective agonist for the CB2 receptor. A comprehensive screening against a panel of 64 off-target proteins, including a diverse set of GPCRs, revealed no significant cross-reactivity at a concentration of 10 µM.[2] This high degree of selectivity, coupled with its potent agonism at the CB2 receptor, underscores the value of this compound as a pharmacological tool for investigating CB2-mediated physiological and pathological processes. For drug development professionals, the clean off-target profile of this compound suggests a lower likelihood of adverse effects mediated by interactions with other GPCRs, making it an attractive lead compound for the development of novel therapeutics for inflammatory and pain-related disorders. Further characterization against an even broader range of targets and in various functional assays will continue to refine our understanding of this important molecule.
References
Reproducibility of JWH-133's Anti-Inflammatory Effects: A Comparative Guide for Researchers
Introduction: The synthetic cannabinoid JWH-133, a selective agonist for the cannabinoid receptor 2 (CB2), has garnered significant attention within the scientific community for its potent anti-inflammatory properties without the psychoactive effects associated with CB1 receptor activation. This guide provides a comprehensive comparison of this compound with other key CB2 agonists—HU-308, AM-1241, and GW-405833—to objectively assess the reproducibility of its anti-inflammatory effects. The information presented herein, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.
Comparative Analysis of Anti-Inflammatory Potency
The anti-inflammatory efficacy of this compound and its alternatives is best understood through a quantitative comparison of their binding affinities and functional potencies in various assays. The following table summarizes key data from multiple preclinical studies.
| Compound | Receptor Binding Affinity (Ki) | In Vitro Anti-Inflammatory Potency (IC50/EC50) | In Vivo Effective Dose | Key Findings & Citations |
| This compound | CB2: 3.4 nM, >200-fold selectivity over CB1[1] | - Dose-dependently inhibits proliferation and migration of MDA-MB231 and MDA-MB468 cells.[1]- 0.3-1 µM significantly reduces TNF-α-mediated MMP-9 release in human neutrophils.[2] | 0.015-15 mg/kg: Suppresses experimental autoimmune uveoretinitis in a dose-dependent manner.[3][4]1 mg/kg: Significantly reduces expression of IL-1β, IL-6, NF-κB, TLR-4, and TNF-α in uterine ischemia-reperfusion injury.[5][6]20 and 200 µ g/mouse : Significantly reduces compound 48/80-induced edema.[7] | Consistently demonstrates potent anti-inflammatory effects across a range of in vivo and in vitro models.[1][3][8][9][10][11][12][13] |
| HU-308 | CB2: 22.7 ± 3.9 nM, >440-fold selectivity over CB1[3][14] | IC50 = 3.68 µM for inhibition of LPS-induced NO release in SIM-A9 microglial cells.[3] | 50 mg/kg: Causes a ~50% inhibition of arachidonic acid-induced ear swelling.[15] | A highly selective CB2 agonist with demonstrated anti-inflammatory and osteoprotective effects.[3][15][16][17] |
| AM-1241 | CB2: ~7 nM, >80-fold selectivity over CB1[9] | Kb = 63 nM for blocking CP 55,940-evoked Ca2+ response in HEK cells expressing human CB2 receptor.[9] | 100, 330 µg/kg i.p.: Suppressed carrageenan-evoked thermal and mechanical hyperalgesia.[9]3 mg/kg: Reduces liver injury and inflammation in a bile duct ligation model.[18][19] | A selective CB2 agonist with demonstrated analgesic and anti-inflammatory effects in various pain and inflammation models.[9][18][19][20][21] |
| GW-405833 | High affinity for rat and human CB2 receptors.[22] | Acts as a partial agonist (~50% reduction of forskolin-mediated cAMP production compared to CP55,940).[22] | 3, 10, and 30 mg/kg: Improves locomotor activity and reduces pro-inflammatory cytokines in an EAE model of multiple sclerosis.[23]3 and 1 mg/kg i.v.: Significantly reduces carrageenan-induced paw edema.[8] | A selective CB2 agonist with potent anti-hyperalgesic effects in models of neuropathic, incisional, and chronic inflammatory pain.[8][22][23][24][25] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the anti-inflammatory effects of this compound and its analogs.
In Vitro Assays
1. LPS-Induced Nitric Oxide (NO) and TNF-α Release in Microglia:
-
Cell Line: SIM-A9 microglial cells.
-
Stimulation: Lipopolysaccharide (LPS) at 500 ng/mL.
-
Treatment: Pre-incubation with various concentrations of the CB2 agonist (e.g., HU-308).
-
Endpoint Measurement: Nitric oxide (NO) release is quantified using the Griess reagent assay. Tumor necrosis factor-alpha (TNF-α) levels in the cell supernatant are measured by ELISA.
-
Data Analysis: IC50 values are calculated from the dose-response curves.[3]
2. TNF-α-Mediated Matrix Metalloproteinase-9 (MMP-9) Release in Human Neutrophils:
-
Primary Cells: Isolated human neutrophils.
-
Stimulation: Tumor necrosis factor-alpha (TNF-α) at 100 ng/mL.
-
Treatment: Pre-incubation with this compound (e.g., 0.3 and 1 µM).
-
Endpoint Measurement: MMP-9 release into the supernatant is quantified by gelatin zymography or ELISA.
-
Data Analysis: The reduction in MMP-9 release is compared between treated and untreated cells.[2]
In Vivo Models
1. Carrageenan-Induced Paw Edema:
-
Animal Model: Rats or mice.
-
Induction of Inflammation: Subplantar injection of carrageenan (e.g., 1% solution) into the hind paw.
-
Treatment: Intraperitoneal (i.p.) or intravenous (i.v.) administration of the CB2 agonist (e.g., GW-405833) prior to or after carrageenan injection.
-
Endpoint Measurement: Paw volume is measured at various time points using a plethysmometer. Myeloperoxidase (MPO) activity in the paw tissue can also be measured as an indicator of neutrophil infiltration.
-
Data Analysis: The percentage reduction in paw edema in the treated group is compared to the vehicle-treated control group.[8][21][25]
2. Experimental Autoimmune Encephalomyelitis (EAE):
-
Animal Model: Mice.
-
Induction of Disease: Immunization with a myelin antigen (e.g., MOG35-55) in complete Freund's adjuvant (CFA), followed by pertussis toxin administration.
-
Treatment: Daily administration of the CB2 agonist (e.g., GW-405833) starting from the onset of clinical signs.
-
Endpoint Measurement: Clinical scores are recorded daily to assess disease severity. At the end of the study, serum levels of pro-inflammatory (e.g., TNF-α, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines are measured by ELISA.
-
Data Analysis: Comparison of clinical scores and cytokine levels between treated and vehicle control groups.[23]
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound and other CB2 agonists are mediated through complex signaling cascades. The following diagrams illustrate these pathways and a typical experimental workflow.
Caption: CB2 receptor activation by this compound inhibits pro-inflammatory signaling.
Caption: A generalized workflow for in vivo anti-inflammatory studies.
Conclusion
The anti-inflammatory effects of this compound are well-documented and appear to be highly reproducible across a variety of preclinical models. Its mechanism of action, centered on the selective activation of the CB2 receptor and subsequent modulation of key inflammatory pathways, is consistently reported in the literature. While the quantitative data presented here demonstrates the potent anti-inflammatory activity of this compound, it also highlights the comparable efficacy of other selective CB2 agonists like HU-308, AM-1241, and GW-405833. The choice of a specific agonist for research purposes should be guided by the specific experimental context, including the desired potency, potential off-target effects, and the signaling pathways of interest. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to replicate and build upon the existing body of evidence for the therapeutic potential of CB2 receptor agonists in inflammatory diseases.
References
- 1. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anti-inflammatory property of the cannabinoid receptor-2-selective agonist this compound in a rodent model of autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The cannabinoid CB2 receptor selective agonist JWH133 reduces mast cell oedema in response to compound 48/80 in vivo but not the release of beta-hexosaminidase from skin slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The exogenous administration of CB2 specific agonist, GW405833, inhibits inflammation by reducing cytokine production and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. CB2R agonist this compound attenuates chronic inflammation by restraining M1 macrophage polarization via Nrf2/HO-1 pathway in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A selective CB2R agonist (JWH133) protects against pulmonary fibrosis through inhibiting FAK/ERK/S100A4 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory and Osteoprotective Effects of Cannabinoid-2 Receptor Agonist HU-308 in a Rat Model of Lipopolysaccharide-Induced Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Cannabinoids Δ8THC, CBD, and HU-308 Act via Distinct Receptors to Reduce Corneal Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. AM-1241 CB2 Receptor Agonist Attenuates Inflammation, Apoptosis and Stimulate Progenitor Cells in Bile Duct Ligated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: Pain inhibition by receptors not present in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A CB2 Receptor Agonist Reduces the Production of Inflammatory Mediators and Improves Locomotor Activity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Genetic Validation of JWH-133's Cannabinoid Receptor 2 (CB2R) Target Using Knockout Mice: A Comparative Guide
This guide provides a comprehensive comparison of experimental data validating the cannabinoid receptor 2 (CB2R) as the primary target of the selective agonist JWH-133. The central evidence is derived from studies utilizing CB2 receptor knockout (CB2R-/-) mice, which offer a definitive genetic tool to confirm the on-target effects of this compound. By comparing the pharmacological responses to this compound in wild-type (WT) animals versus their CB2R-/- counterparts, researchers can unequivocally attribute the observed effects to CB2R activation.
Data Presentation: this compound Efficacy in Wild-Type vs. CB2R Knockout Mice
The following tables summarize quantitative data from key studies, highlighting the differential effects of this compound in the presence and absence of its target receptor, CB2R.
Table 1: Neurobehavioral Effects of this compound
| Parameter | Mouse Model | Treatment | Outcome in Wild-Type (WT) or CB1-/- Mice | Outcome in CB2-/- Mice | Reference |
|---|---|---|---|---|---|
| Cocaine Self-Administration | C57BL/6J | This compound (Systemic or Intra-NAc) | Dose-dependent inhibition | No effect | [1] |
| Locomotor Activity | C57BL/6J | This compound (Systemic or Intra-NAc) | Dose-dependent inhibition | No effect | [1] |
| Accumbens Dopamine (DA) | C57BL/6J | This compound (Systemic or Intra-NAc) | Significant reduction in extracellular DA | No effect | [1][2] |
| VTA DA Neuronal Firing | C57BL/6J | this compound | Dose-dependent inhibition | Effect absent |[3] |
Table 2: Cardiovascular and Inflammatory Responses to this compound
| Parameter | Mouse Model | Treatment | Outcome in Wild-Type (WT) Mice | Outcome in CB2-/- Mice | Reference |
|---|---|---|---|---|---|
| Myocardial Infarct Size | Ischemia/Reperfusion | This compound | Reduced infarct size | Protective effect diminished | [4] |
| Cardiac Myocyte Apoptosis | H₂O₂ Induced | This compound | Protection from apoptosis | Protective effect diminished | [4] |
| Neointima Formation | Carotid Artery Injury | This compound | Reduction of proliferation and macrophage infiltration | No effect on intimal formation | [4] |
| Erectile Dysfunction Features | Hypercholesterolemic (ApoE-/-) | this compound | Reduced ROS, increased eNOS and NO bioavailability | N/A (Study did not use CB2-/- mice) |[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in the cited knockout mice studies.
1. Neurobehavioral Analysis in Knockout Mice
-
Animals: Adult male wild-type (WT), CB1 receptor knockout (CB1-/-), and CB2 receptor knockout (CB2-/-) mice were used.[1][3]
-
Drug Administration: this compound was administered systemically via intraperitoneal (i.p.) injection or locally via microinjections into the nucleus accumbens (NAc) or ventral tegmental area (VTA).[1][3] Doses for systemic administration ranged from 3 to 20 mg/kg.[2]
-
Cocaine Self-Administration: Mice were trained to self-administer cocaine intravenously under a fixed-ratio reinforcement schedule. The effect of this compound on the number of cocaine infusions was measured.[1]
-
Locomotor Activity: Spontaneous and cocaine-induced locomotor activities were recorded using automated activity monitors.[1]
-
In Vivo Microdialysis: Extracellular dopamine levels in the NAc were measured before and after this compound administration.[1]
-
Electrophysiology: In vivo and ex vivo electrophysiological recordings were performed to measure the firing rate of dopamine neurons in the VTA following this compound administration.[3]
2. Cardiovascular Studies in Knockout Mice
-
Animals: Adult male wild-type (WT) and CB2 knockout (CB2-/-) mice were used.[4] For studies on atherosclerosis and erectile dysfunction, Apolipoprotein-E-knockout (ApoE−/−) mice on a high-cholesterol diet were utilized.[4][5]
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection. For the erectile dysfunction study, the dose was 5 mg/kg/day for 3 weeks.[5]
-
Myocardial Ischemia/Reperfusion Model: Myocardial infarction was induced by ligating the left anterior descending coronary artery, followed by reperfusion. Infarct size was measured after treatment with this compound or vehicle.[4]
-
Cell Culture: Cardiac myocytes were isolated from WT and CB2-/- mice. Apoptosis was induced using hydrogen peroxide (H₂O₂), and the protective effect of this compound was assessed.[4]
-
Atherosclerosis Model: ApoE−/− mice were fed a high-cholesterol diet. This compound was administered to evaluate its effects on plaque composition and inflammation.[4]
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental designs provides a clearer understanding of this compound's mechanism and its validation.
Conclusion
The collective evidence from studies using CB2 receptor knockout mice provides compelling genetic validation for the role of CB2R as the principal target of this compound. The consistent observation that the pharmacological effects of this compound—ranging from neurobehavioral modulation to cardiovascular protection—are significantly attenuated or completely absent in CB2R-/- mice underscores the compound's on-target specificity.[1][3][4] This validation is critical for the continued investigation of this compound as a therapeutic agent, as it confirms that its beneficial effects are mediated through the intended molecular target, thereby minimizing concerns about off-target activities. These findings establish a solid foundation for further preclinical and clinical development of this compound and other selective CB2R agonists for a variety of pathologies.[7]
References
- 1. Brain Cannabinoid CB2 Receptors Modulate Cocaine’s Actions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 5. Treatment with CB2 Agonist this compound Reduces Histological Features Associated with Erectile Dysfunction in Hypercholesterolemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with CB2 agonist this compound reduces histological features associated with erectile dysfunction in hypercholesterolemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to JWH-133 and Other Selective CB2 Agonists in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
The Cannabinoid Receptor 2 (CB2) has emerged as a promising therapeutic target for a variety of pathologies, including inflammatory, neurodegenerative, and pain-related disorders. Unlike the CB1 receptor, the CB2 receptor is primarily expressed in the periphery, particularly in immune cells, and its activation is not associated with psychotropic effects. This has driven the development of selective CB2 agonists. This guide provides a comparative analysis of JWH-133 and other notable selective CB2 agonists based on their performance in key functional assays, supported by experimental data and detailed protocols.
Comparative Functional Activity of Selective CB2 Agonists
The functional activity of a CB2 agonist is typically characterized by its potency (EC50) and efficacy (Emax) in various in vitro assays that measure different aspects of receptor activation and downstream signaling. The following table summarizes the quantitative data for this compound and other selective CB2 agonists in cAMP inhibition, GTPγS binding, and β-arrestin recruitment assays.
| Compound | Assay Type | Cell Line | Potency (EC50) | Efficacy (Emax) | Reference |
| This compound | cAMP Inhibition | CHO-hCB2 | 3.4 nM | Full agonist | [1] |
| GTPγS Binding | HEK-hCB2 | ~236 nM | Full agonist | ||
| β-Arrestin Recruitment | CHO-K1hCB2 | - | - | ||
| AM1241 | cAMP Inhibition | CHO-hCB2 | 28 nM | Partial agonist (~60% inhibition) | [2] |
| ERK Activation | HEK-hCB2 | - | Partial agonist | [3] | |
| Calcium Mobilization | HEK-hCB2/Gαq/o5 | Neutral antagonist | - | [3] | |
| HU-308 | cAMP Inhibition | CHO-hCB2 | 5.57 nM | Full agonist (~108.6% inhibition) | [4] |
| GTPγS Binding | hCB2 membranes | 6.4 nM | Full agonist | [5] | |
| β-Arrestin Recruitment | - | - | - | ||
| GW405833 | cAMP Inhibition | - | 0.65 nM | Partial agonist | [4] |
| Calcium Oscillations | Mouse pancreatic acinar cells | - | Inhibitory effect | [4] | |
| JTE-907 | cAMP Inhibition | CHO-hCB2 | - | Inverse agonist | [6] |
Note: EC50 and Emax values can vary depending on the specific experimental conditions, cell line, and assay methodology used. The terms "Full agonist," "Partial agonist," and "Inverse agonist" are used to describe the maximal effect of the compound relative to a standard full agonist or the basal activity of the receptor.
Understanding Functional Selectivity and Protean Agonism
The data highlights the concept of functional selectivity (also known as biased agonism), where a ligand can preferentially activate one signaling pathway over another. For instance, an agonist might be potent in activating G-protein signaling (measured by cAMP inhibition or GTPγS binding) but weak in recruiting β-arrestin.
Furthermore, compounds like AM1241 exhibit protean agonism , where their functional activity can change depending on the level of constitutive receptor activity in the experimental system. It can act as a neutral antagonist in some assays while behaving as a partial agonist in others.[3] This underscores the importance of characterizing CB2 agonists in multiple functional assays to obtain a comprehensive understanding of their pharmacological profile.
Signaling Pathways of the CB2 Receptor
Activation of the G-protein coupled CB2 receptor, primarily through the Gαi/o subunit, initiates a cascade of intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Downstream of this, CB2 receptor activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. The recruitment of β-arrestin to the receptor upon agonist binding is another key event that can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling.
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are critical for the accurate assessment of compound activity. Below are standardized workflows and protocols for the key functional assays discussed.
Experimental Workflow: Functional Characterization of a CB2 Agonist
The general workflow for characterizing a novel CB2 agonist involves a series of assays to determine its binding affinity, functional potency, and efficacy across different signaling pathways.
Detailed Experimental Protocols
This assay measures the ability of a CB2 agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger.
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human CB2 receptor in a suitable culture medium (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and selection antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plate cells in a 384-well white assay plate at a density of 2,500-5,000 cells per well and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) and a reference agonist (e.g., CP55,940) in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Remove the culture medium from the cells.
-
Add the diluted compounds to the respective wells and incubate for 15-30 minutes at room temperature.
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 10 µM final concentration) to all wells except the basal control.
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF®, LANCE® Ultra, or ELISA).
-
Follow the manufacturer's instructions for the addition of detection reagents and signal measurement.
-
-
Data Analysis:
-
Generate a cAMP standard curve to convert the raw signal to cAMP concentrations.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.[7]
-
This assay directly measures the activation of G-proteins coupled to the CB2 receptor.
-
Membrane Preparation:
-
Culture cells expressing the CB2 receptor to a high density.
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membranes (5-20 µg of protein per well), GDP (final concentration ~10 µM), and varying concentrations of the test agonist.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (a non-hydrolyzable GTP analog, final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all readings.
-
Plot the specific [³⁵S]GTPγS binding as a function of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[8]
-
This assay quantifies the recruitment of β-arrestin to the activated CB2 receptor.
-
Cell Culture:
-
Use a cell line engineered for a β-arrestin recruitment assay, such as the PathHunter® eXpress CHO-K1 hCB2 β-Arrestin GPCR Assay cell line.
-
Culture and plate the cells in a 384-well white assay plate as per the manufacturer's instructions.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test agonist in the appropriate assay buffer.
-
Add the diluted agonist to the wells containing the cells.
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Add the detection reagent mixture provided with the assay kit to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Subtract the background signal from all readings.
-
Plot the luminescence signal against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[9]
-
References
- 1. Flipping the GPCR Switch: Structure-Based Development of Selective Cannabinoid Receptor 2 Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. EC50 - Wikipedia [en.wikipedia.org]
- 4. Cannabinoid receptor subtype 2 (CB2R) agonist, GW405833 reduces agonist-induced Ca2+ oscillations in mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Confirming the Purity and Identity of JWH-133
For researchers, scientists, and drug development professionals, ensuring the purity and identity of synthetic cannabinoids such as JWH-133 is a critical first step in any experimental workflow. This guide provides a comprehensive comparison of analytical methodologies to validate this compound from suppliers, alongside a profile of alternative CB2 receptor agonists.
This compound is a potent and selective agonist for the cannabinoid receptor 2 (CB2), with a binding affinity (Ki) of 3.4 nM for the CB2 receptor and approximately 200-fold selectivity over the CB1 receptor.[1] This selectivity makes it a valuable tool in research aimed at understanding the therapeutic potential of targeting the CB2 receptor, which is primarily expressed in the peripheral nervous system and immune cells, thereby avoiding the psychoactive effects associated with CB1 receptor activation.[1] This guide outlines the essential analytical techniques for confirming the identity and purity of this compound, details potential impurities, and compares its analytical profile with other selective CB2 agonists.
Confirming Identity and Purity: A Multi-Pronged Approach
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for separating and identifying volatile and semi-volatile compounds. For synthetic cannabinoids, it provides characteristic fragmentation patterns that serve as a molecular fingerprint.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount (e.g., 1 mg/mL) of the this compound sample in a suitable organic solvent such as methanol or acetonitrile.[2] If necessary, derivatization with a silylating agent (e.g., BSTFA with 1% TMCS) can be performed to increase volatility and improve peak shape, although many synthetic cannabinoids can be analyzed directly.
-
GC Conditions:
-
Injector: Splitless injection at 280°C.[2]
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]
-
Oven Temperature Program: Start at an initial temperature of 70°C, hold for 2 minutes, then ramp up to 290°C at a rate of 20-30°C/minute, and hold for a sufficient time to ensure elution of the compound.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: A mass-to-charge ratio (m/z) range of 40-550 amu to capture the molecular ion and characteristic fragments.[3]
-
-
Data Analysis: Compare the retention time and the resulting mass spectrum of the sample with that of a certified this compound reference standard. The presence of additional peaks may indicate impurities.
dot
Caption: GC-MS workflow for this compound analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly useful for analyzing less volatile and thermally labile compounds. It offers high sensitivity and selectivity, making it ideal for quantifying this compound and its potential impurities.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 1-1000 ng/mL) with the initial mobile phase.[4]
-
LC Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is commonly used.[5]
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[5]
-
Gradient Program: A typical gradient could start at 10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Triple Quadrupole (QqQ) or Time-of-Flight (TOF).
-
Analysis Mode: For quantification, Multiple Reaction Monitoring (MRM) on a QqQ is highly specific. For identification, full scan or product ion scan on a TOF or ion trap is used.
-
-
Data Analysis: The identity of this compound is confirmed by matching the retention time and the precursor/product ion mass transitions with a certified reference standard. Purity is assessed by the relative area of the this compound peak compared to any other detected peaks.
dot
Caption: LC-MS workflow for this compound analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound, making it an invaluable tool for identity confirmation and the structural elucidation of unknown impurities. Both ¹H and ¹³C NMR should be employed.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
NMR Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and optionally 2D correlation spectra like COSY and HSQC for full structural assignment.[6]
-
-
Data Analysis: Compare the chemical shifts, coupling constants, and integration of the acquired spectra with published data for this compound or a certified reference standard. The presence of unexpected signals can indicate impurities.
Data Presentation: Quantitative Comparison
The following table summarizes key analytical data for this compound and potential impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Purity | GC-MS (m/z of Molecular Ion [M]⁺) | LC-MS (m/z of [M+H]⁺) |
| This compound | C₂₂H₃₂O | 312.49 | >98% | 312 | 313 |
| Potential Impurity 1: Starting Material (e.g., Olivetol derivative) | Varies | Varies | <1% | Varies | Varies |
| Potential Impurity 2: Incompletely reacted intermediate | Varies | Varies | <1% | Varies | Varies |
| Potential Impurity 3: Isomeric byproduct | C₂₂H₃₂O | 312.49 | <1% | 312 | 313 |
Comparison with Alternative CB2 Agonists
For researchers exploring alternatives to this compound, other selective CB2 agonists are available. The table below compares this compound with two such alternatives, JWH-015 and HU-308.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1/CB2) |
| This compound | C₂₂H₃₂O | 312.49 | 3.4[1] | 677[1] | ~200 |
| JWH-015 | C₂₃H₂₁NO | 327.42 | 13.8[7] | 383[7] | ~28 |
| HU-308 | C₂₇H₄₂O₃ | 414.62 | 22.7[8][9] | >10,000[8][10] | >440[10] |
CB2 Receptor Signaling Pathway
Activation of the CB2 receptor, a G-protein coupled receptor (GPCR), by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
dot
Caption: Simplified CB2 receptor signaling cascade.
By employing these rigorous analytical methods, researchers can confidently verify the identity and purity of their this compound supply, ensuring the validity and reproducibility of their experimental results. Furthermore, the comparative data on alternative CB2 agonists provides a basis for selecting the most appropriate tool for specific research questions in the dynamic field of cannabinoid research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 7. JWH-015 - Wikipedia [en.wikipedia.org]
- 8. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of the Synthetic Cannabinoid JWH-133 and Natural Phytocannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic cannabinoid JWH-133 and naturally occurring phytocannabinoids. The objective is to offer a clear, data-driven comparison of their pharmacological properties, including receptor binding affinities, functional activities, and signaling pathways. This information is intended to support researchers and professionals in the fields of pharmacology and drug development in their understanding and utilization of these compounds.
Introduction
The endocannabinoid system, a key regulator of numerous physiological processes, is primarily mediated by the cannabinoid receptors CB1 and CB2. While phytocannabinoids, such as Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), derived from the Cannabis sativa plant, interact with this system, synthetic cannabinoids like this compound have been engineered to exhibit more specific receptor interactions. This compound, a classical cannabinoid analogue, is particularly noted for its high selectivity as a CB2 receptor agonist, which distinguishes it from the broader activity profile of many phytocannabinoids.[1][2] This targeted action makes this compound a valuable tool for investigating the therapeutic potential of CB2 receptor modulation, particularly in areas such as inflammation, pain, and immune response, without the psychotropic effects associated with CB1 receptor activation.[1][3][4]
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound and major phytocannabinoids for the human CB1 and CB2 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2 Ratio) | Receptor Activity | Reference |
| This compound | 677 | 3.4 | ~200-fold for CB2 | Potent CB2 Agonist | [1] |
| Δ⁹-THC | 18 - 40.7 | 24 - 36.5 | ~1 (Non-selective) | Partial Agonist at CB1 and CB2 | [5][6] |
| CBD | >10,000 | >10,000 | - | Very low affinity for CB1/CB2; acts as a negative allosteric modulator of CB1 | [1][6] |
| CBG | 440 | 1900 | ~0.23 (Slightly CB1 selective) | Partial Agonist at CB1 and CB2 | [7] |
Signaling Pathways
Both this compound and phytocannabinoids exert their effects by activating signaling cascades downstream of cannabinoid receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[8][9][10] They can also modulate various ion channels and activate mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38.[3][11]
The high selectivity of this compound for the CB2 receptor means its signaling is primarily initiated through this pathway. In contrast, non-selective phytocannabinoids like THC can activate signaling through both CB1 and CB2 receptors.[12]
Below are diagrams illustrating the canonical signaling pathway for CB2 receptor activation and a generalized workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay for Cannabinoid Receptors
This protocol is a composite of established methodologies for determining the binding affinity of a compound to cannabinoid receptors.[8][13]
1. Materials:
-
HEK-293 cells stably transfected with human CB1 or CB2 receptor cDNA.[8]
-
Membrane preparation buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 1 mM EGTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[13]
-
Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).
-
Non-specific binding control: 10 µM WIN-55,212-2 or CP-55,940.[13]
-
Test compounds (this compound, THC, CBD, etc.) dissolved in DMSO.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
2. Membrane Preparation:
-
Culture HEK-293 cells expressing either CB1 or CB2 receptors to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in hypotonic buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4) and homogenize.[8]
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.[8]
-
Resuspend the resulting pellet (membrane fraction) in the membrane preparation buffer and determine the protein concentration.
-
Store membrane preparations at -80°C until use.
3. Competitive Binding Assay Procedure:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.[13]
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.[13]
-
Competitive Binding: 50 µL of diluted test compound (at various concentrations), 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.[13]
-
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.[13]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[8][13]
-
Wash the filters three times with ice-cold assay buffer.[13]
-
Place the filter discs in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts per minute (CPM) from the total binding CPM.[13]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[13]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
In Vivo Effects: A Brief Comparison
The distinct receptor profiles of this compound and phytocannabinoids translate to different in vivo effects. This compound, due to its CB2 selectivity, has been shown to exert anti-inflammatory, immunomodulatory, and analgesic effects in various preclinical models without inducing the psychoactive effects characteristic of CB1 activation.[1][3][14] For instance, it has been demonstrated to reduce spasticity in a murine model of multiple sclerosis and inhibit cocaine self-administration in mice.[15][16] In contrast, THC's activation of CB1 receptors in the central nervous system is responsible for its psychoactive properties, as well as its therapeutic effects such as appetite stimulation and anti-emesis.[1][6]
Conclusion
This compound and phytocannabinoids represent two distinct classes of cannabinoid receptor modulators. This compound's high selectivity for the CB2 receptor makes it a powerful research tool and a potential therapeutic agent for conditions where CB2 activation is beneficial, such as inflammatory and neuropathic pain, without the central nervous system side effects of CB1 agonists. Phytocannabinoids, with their broader receptor interaction profiles, offer a more complex pharmacology. Understanding these differences is crucial for the rational design and development of novel cannabinoid-based therapeutics. The experimental protocols and comparative data presented in this guide are intended to aid researchers in this endeavor.
References
- 1. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Phytocannabinoids from High Potency Cannabis sativa using In Vitro Bioassays to Determine Structure-Activity Relationships for Cannabinoid Receptor 1 and Cannabinoid Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Targets of the Phytocannabinoids-A Complex Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabinoid receptor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Treatment with CB2 Agonist this compound Reduces Histological Features Associated with Erectile Dysfunction in Hypercholesterolemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rndsystems.com [rndsystems.com]
- 16. pnas.org [pnas.org]
Safety Operating Guide
Navigating the Disposal of JWH-133: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of synthetic cannabinoids like JWH-133 is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the handling and disposal of this compound, ensuring the protection of personnel and the environment.
This compound is a potent and selective agonist for the CB2 receptor, widely used in preclinical research.[1][2] Due to its classification as a synthetic cannabinoid, its disposal is subject to stringent regulations that require careful consideration and adherence to established protocols.[3][4]
Key Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal. This data, summarized in the table below, informs storage conditions, solvent selection, and potential hazards.
| Property | Value |
| Chemical Formula | C₂₂H₃₂O |
| Molecular Weight | 312.49 g/mol [5] |
| CAS Number | 259869-55-1[5] |
| Appearance | White to beige powder[5] |
| Solubility | DMSO: 2 mg/mL (warmed), Ethanol: 31.25 mg/mL, DMF: 30 mg/mL, Methyl Acetate: Solution[5][6] |
| Storage Temperature | -20°C[6] |
Safety and Handling Precautions
This compound is often supplied as a solution in methyl acetate, a highly flammable liquid and vapor that can cause serious eye irritation and may lead to drowsiness or dizziness.[7] Therefore, all handling procedures must be conducted in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye irritation.[7]
-
Hand Protection: Chemical-resistant gloves should be worn.
-
Body Protection: A lab coat or other protective clothing is required.
In case of accidental exposure, rinse the affected area with water. If inhaled, move to an area with fresh air. For eye contact, rinse cautiously with water for several minutes.[7]
Regulatory Framework for Disposal
The disposal of synthetic cannabinoids is regulated under federal and state laws. Many synthetic cannabinoids are classified as Schedule I controlled substances.[4][8] It is imperative to consult your institution's Environmental Health and Safety (EHS) department and to adhere to all local, state, and federal regulations. A common requirement is to render the cannabis-related waste "unrecognizable and unusable" before disposal.[9]
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general principles of hazardous waste disposal and regulations for controlled substances. Note: No specific experimental protocol for the chemical degradation of this compound is publicly available. Therefore, the primary method of disposal is through a licensed hazardous waste contractor.
Preparing for Disposal
-
Consult Your EHS Office: Before initiating any disposal procedures, contact your institution's Environmental Health and Safety (EHS) office. They will provide guidance on specific institutional policies and regulatory requirements.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS office.
Disposal of Pure this compound (Solid)
-
Secure Containment: Ensure the this compound powder is in a clearly labeled, sealed, and appropriate container.
-
Documentation: Accurately record the name and quantity of the substance on a hazardous waste tag.
-
Arrange for Pickup: Contact your EHS office to schedule a pickup by a licensed hazardous waste disposal company.
Disposal of this compound Solutions
-
Solvent Compatibility: Collect this compound solutions in a designated, compatible, and properly labeled waste container.[10] The Safety Data Sheet for the solvent (e.g., methyl acetate) will provide specific disposal information.[7]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical names of all components (this compound and the solvent), and their approximate concentrations.
-
Storage: Store the waste container in a designated satellite accumulation area, ensuring it is closed except when adding waste.[10]
-
Disposal: Arrange for collection by your institution's hazardous waste program.
Disposal of Contaminated Labware
-
Solid Waste: Items such as gloves, pipette tips, and empty vials that are contaminated with this compound should be collected in a designated, labeled hazardous waste bag or container.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
-
Glassware:
-
For highly toxic materials, the first three rinses of the glassware should be collected as hazardous waste.[10]
-
After thorough decontamination, the glassware can be washed and reused or disposed of according to institutional guidelines.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of different forms of this compound waste.
References
- 1. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. About Synthetic Cannabinoids [archive.cdc.gov]
- 4. thefederalcriminalattorneys.com [thefederalcriminalattorneys.com]
- 5. This compound, 259869-55-1, 98 (HPLC), powder Sigma-Aldrich [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Controlled Substances Act - Wikipedia [en.wikipedia.org]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. policies.dartmouth.edu [policies.dartmouth.edu]
Personal protective equipment for handling JWH-133
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling the selective cannabinoid receptor 2 (CB2) agonist, JWH-133. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting. Adherence to these guidelines is critical for minimizing exposure risk and ensuring personal and environmental safety.
I. Compound Data and Safety Information
This compound is a potent synthetic cannabinoid, and while it exhibits high selectivity for the CB2 receptor over the psychoactive CB1 receptor, it should be handled with care as a potent pharmacological agent.[1] The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical and Receptor Binding Data for this compound
| Property | Value | Reference |
| Chemical Name | (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran | [2] |
| Molecular Formula | C₂₂H₃₂O | [3] |
| Molecular Weight | 312.5 g/mol | [3] |
| Appearance | White to beige powder (solid form) | |
| CB2 Receptor Kᵢ | 3.4 nM | [1][3][4] |
| CB1 Receptor Kᵢ | 677 nM | [1][3] |
| Receptor Selectivity | ~200-fold for CB2 over CB1 | [1][4] |
Table 2: Solubility Data for this compound
| Solvent | Maximum Concentration | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [3] |
| Ethanol | 20 mg/mL | [3] |
II. Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and inhalation exposure. Standard laboratory PPE may be insufficient, and the following enhanced measures are required.
| Hazard Type | Required PPE | Recommended Practices |
| Skin Contact | Double-gloving with nitrile or other chemical-resistant gloves. A disposable, back-closing lab gown resistant to chemical permeation. | Change gloves immediately if contaminated. Ensure the outer glove is removed before leaving the designated handling area. Wash hands and forearms thoroughly after handling. |
| Eye/Face Contact | Safety goggles or safety glasses with side shields . A face shield should be worn if there is a risk of splashing or aerosol generation. | Always wear eye and face protection when handling the solid compound or solutions. |
| Inhalation | All handling of powdered this compound and preparation of stock solutions must be conducted in a certified chemical fume hood , ventilated balance enclosure , or glove box . | For procedures with a high potential for aerosolization (e.g., sonication, vortexing), use of a containment enclosure such as a glove box is strongly recommended. |
III. Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for minimizing the risks associated with handling this compound. The following diagram and procedural steps outline the process from preparation to post-handling cleanup.
Caption: Workflow for the Safe Handling of this compound.
Step-by-Step Guidance:
-
Preparation:
-
Don all required PPE as outlined in Section II.
-
Prepare the work area within a chemical fume hood by lining it with absorbent, disposable pads.
-
Ensure a spill kit appropriate for chemical spills is readily available.
-
-
Handling Solid this compound:
-
When weighing the powdered form, use a ventilated balance enclosure or a glove box to prevent inhalation of airborne particles.
-
Use anti-static tools and weigh boats to minimize electrostatic discharge.
-
-
Solution Preparation and Use:
-
Prepare stock solutions by slowly adding the weighed this compound to the desired solvent (e.g., DMSO, ethanol) within the fume hood.[2][4]
-
If the compound is supplied in a solvent such as methyl acetate, it can be evaporated under a gentle stream of nitrogen, and the desired solvent can be added immediately.
-
Cap and seal the stock solution container tightly, label it clearly with the compound name, concentration, solvent, and date of preparation.
-
Store stock solutions at -20°C for long-term stability.[2]
-
Perform all subsequent dilutions and experimental procedures within the fume hood.
-
-
Cleanup:
-
Following the completion of work, decontaminate all surfaces and non-disposable equipment. A solution of 70% ethanol or isopropanol can be used, followed by a detergent-based cleaner.
-
For potent compounds, a more rigorous decontamination may involve a solution known to degrade the compound, if available and validated.
-
All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, absorbent pads) are considered contaminated waste.
-
IV. Experimental Protocol: In Vitro Cell Treatment
This section provides a general methodology for treating cultured cells with this compound, based on protocols from published research.
1. Preparation of this compound Stock Solution:
- Based on the desired stock concentration and the mass of this compound, calculate the required volume of sterile, cell culture-grade DMSO. For example, to make a 10 mM stock solution from 5 mg of this compound (MW: 312.49), you would dissolve it in 1.60 mL of DMSO.[4]
- Aseptically prepare the stock solution in a laminar flow hood.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
2. Cell Treatment Procedure:
- Culture cells (e.g., SH-SY5Y neuroblastoma cells, macrophages) to the desired confluency in appropriate culture media.[5][6]
- On the day of the experiment, thaw an aliquot of the this compound stock solution.
- Prepare working solutions by diluting the DMSO stock solution in serum-free culture media to the final desired concentrations (e.g., 0.1 µM to 10 µM).[5]
- Ensure the final concentration of DMSO in the culture media is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).
- Remove the old media from the cells and replace it with the media containing the appropriate concentration of this compound or the vehicle control.
- Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
V. This compound Signaling Pathway
This compound acts as a selective agonist at the CB2 receptor, which is a G-protein coupled receptor (GPCR). Its activation initiates a cascade of intracellular signaling events that are largely associated with anti-inflammatory and immunomodulatory effects.
Caption: this compound activation of the CB2 receptor signaling cascade.
Pathway Description:
-
Receptor Binding: this compound binds to and activates the CB2 receptor.[1]
-
G-Protein Coupling: The activated CB2 receptor couples to inhibitory G-proteins (Gαi/o).[1]
-
Downstream Effects:
-
Adenylyl Cyclase Inhibition: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]
-
PKA Inhibition: The reduction in cAMP leads to decreased activity of Protein Kinase A (PKA).[7]
-
MAPK and PI3K/Akt Modulation: The CB2 receptor can also modulate other key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways, which are crucial for regulating cell survival, proliferation, and inflammation.[[“]][9]
-
-
Cellular Response: Collectively, these signaling events result in the various biological effects attributed to this compound, including anti-inflammatory, immunomodulatory, and anti-fibrotic actions.[1][9]
VI. Disposal Plan
The disposal of this compound and all associated waste must be handled with strict adherence to institutional and local regulations for hazardous chemical waste.
1. Waste Segregation:
-
Solid Waste: All disposable items contaminated with this compound (gloves, gowns, pipette tips, vials, absorbent pads) must be collected in a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused stock solutions and contaminated media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles and syringes used to handle this compound solutions must be disposed of in a designated hazardous sharps container.
2. Containerization and Labeling:
-
Use only approved hazardous waste containers.
-
All containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Keep containers securely closed except when adding waste.
3. Storage and Disposal:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) away from general lab traffic.
-
Do not dispose of any this compound waste down the drain or in the regular trash.
-
Once a waste container is full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department for final disposal via high-temperature incineration or other approved methods.
4. Spill Response:
-
In case of a spill, evacuate the immediate area and alert personnel.
-
Wearing the full PPE described in Section II, cover the spill with an absorbent material from a chemical spill kit.
-
Work from the outside of the spill inwards, collecting the absorbent material and placing it in the solid hazardous waste container.
-
Decontaminate the spill area thoroughly with a suitable solvent (e.g., ethanol) followed by a detergent and water.
-
Report the spill to your laboratory supervisor and EHS department.
References
- 1. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JWH 133 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. bio-techne.com [bio-techne.com]
- 5. Cannabinoid receptor type 2 agonist this compound decreases cathepsin B secretion and neurotoxicity from HIV-infected macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Selective Cannabinoid CB₂ Receptor Agonist, Exerts Toxic Effects on Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. A selective CB2R agonist (JWH133) protects against pulmonary fibrosis through inhibiting FAK/ERK/S100A4 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
